molecular formula C20H23ClN2O5 B192786 Carbinoxamine Maleate CAS No. 3505-38-2

Carbinoxamine Maleate

Katalognummer: B192786
CAS-Nummer: 3505-38-2
Molekulargewicht: 406.9 g/mol
InChI-Schlüssel: GVNWHCVWDRNXAZ-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbinoxamine maleate is the maleic acid salt of carbinoxamine. An ethanolamine-type antihistamine, used for treating hay fever, as well as mild cases of Parkinson's disease. It has a role as a H1-receptor antagonist, an anti-allergic agent, a muscarinic antagonist and an antiparkinson drug. It contains a carbinoxamine.
This compound is an ethanolamine class of H1 antihistamines with mild antimuscarinic and sedative properties. Carbinoxamine diminishes the typical histaminergic effects on H1-receptors in bronchial smooth muscle, capillaries, and gastrointestinal smooth muscle, including vasodilation, bronchoconstriction, increased vascular permeability, pain, itching, and spasmodic contractions of gastrointestinal smooth muscle. This compound is used to provide symptomatic relieve of allergic symptoms.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2003 and has 6 approved indications.
Carbinoxamine is a first generation antihistamine that competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. The product label for carbinoxamine as an over the counter cough and cold medicine is being modified to state "do not use" in children under 4 years of age in order to prevent and reduce misuse, as many unapproved carbinoxamine-containing preparations contained inappropriate labeling, which promoted unapproved uses (including management of congestion, cough, the common cold, and the use in children under 2 years of age), which can potentially cause serious health risks.
See also: Carbinoxamine (has active moiety).

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNWHCVWDRNXAZ-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

486-16-8 (Parent)
Record name Carbinoxamine maleate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0047828
Record name Carbinoxamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3505-38-2
Record name Carbinoxamine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3505-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbinoxamine maleate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003505382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CARBINOXAMINE MALEATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name CARBINOXAMINE MALEATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanamine, 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-, (2Z)-2-butenedioate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Carbinoxamine maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbinoxamine hydrogen maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.454
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBINOXAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02O55696WH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Vitro Anticholinergic Properties of Carbinoxamine Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbinoxamine (B1668352) maleate (B1232345), a first-generation ethanolamine (B43304) derivative antihistamine, is recognized for its therapeutic efficacy in managing allergic conditions.[1][2] Beyond its primary histamine (B1213489) H1 receptor antagonism, carbinoxamine exhibits notable anticholinergic (antimuscarinic) properties, contributing to both its therapeutic effects and side-effect profile.[3][4][5][6] This technical guide provides a comprehensive overview of the in-vitro methodologies employed to characterize the anticholinergic profile of carbinoxamine maleate. It details the experimental protocols for receptor binding assays and functional assessments, outlines data analysis techniques, and presents illustrative data in structured tables. Furthermore, this guide includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the core concepts.

Introduction to Anticholinergic Properties

The anticholinergic activity of a compound refers to its ability to block the action of the neurotransmitter acetylcholine (B1216132) (ACh) at muscarinic receptors.[7] Muscarinic receptors, a class of G-protein coupled receptors (GPCRs), are categorized into five subtypes (M1-M5) with distinct tissue distributions and signaling pathways. The interaction of a ligand with these receptors can be quantified by its binding affinity (Ki) and its functional effect, either as an agonist (activator) or an antagonist (inhibitor). For an antagonist like carbinoxamine, its potency is often expressed as an IC50 value in functional assays or as a pA2 value derived from Schild analysis.

Receptor Binding Affinity of this compound

Radioligand binding assays are a fundamental in-vitro technique to determine the affinity of a test compound for a specific receptor. These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound, allowing for the calculation of the inhibition constant (Ki).

While specific Ki values for this compound at each muscarinic receptor subtype were not available in the reviewed literature, the following table illustrates how such data would be presented.

Table 1: Illustrative Muscarinic Receptor Binding Affinity of this compound

Receptor Subtype Radioligand Tissue/Cell Line Ki (nM)
M1 [³H]-Pirenzepine CHO-K1 cells Data not available
M2 [³H]-AF-DX 384 Rat cardiac membranes Data not available
M3 [³H]-4-DAMP Human bladder smooth muscle Data not available
M4 [³H]-Himbacine Rat striatal membranes Data not available
M5 [³H]-NMS HEK293 cells Data not available

Note: The data in this table is illustrative and intended to demonstrate the format of presentation. Specific experimental values for this compound were not found in the provided search results.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of this compound for muscarinic receptors.

Materials:

  • Cell membranes from a cell line stably expressing a human muscarinic receptor subtype (e.g., CHO-K1 for M1).

  • Radiolabeled antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Non-specific binding control (e.g., 1 µM Atropine).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the membrane fraction through centrifugation.

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + membranes), non-specific binding (radioligand + membranes + atropine), and competitive binding (radioligand + membranes + varying concentrations of this compound).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Compound Membrane->Incubation Radioligand Radioligand Preparation Radioligand->Incubation Compound This compound Serial Dilution Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Figure 1: Radioligand Binding Assay Workflow.

Functional Antagonism of this compound

Functional assays assess the effect of a compound on the physiological response induced by an agonist. For an anticholinergic compound, this typically involves measuring the inhibition of an ACh- or carbachol-induced response.

Isolated Tissue Bath Assays

Isolated tissue bath experiments are a classic method to evaluate the functional antagonism of a drug on smooth muscle contraction.

While specific pA2 values for this compound were not found in the literature, the following table illustrates how data from such experiments would be presented.

Table 2: Illustrative Functional Antagonism of this compound in Guinea Pig Ileum

Agonist Antagonist pA₂ Schild Slope
Carbachol (B1668302) This compound Data not available Data not available

Note: The data in this table is illustrative. pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve.

Materials:

  • Guinea pig ileum segment.

  • Krebs-Henseleit solution (physiological salt solution), aerated with 95% O₂ / 5% CO₂.

  • Carbachol (agonist).

  • This compound.

  • Isolated tissue bath system with isometric force transducer.

Procedure:

  • Tissue Preparation: A segment of guinea pig ileum is suspended in an isolated tissue bath containing aerated Krebs-Henseleit solution at 37°C.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension.

  • Agonist Concentration-Response Curve: A cumulative concentration-response curve to carbachol is generated by adding increasing concentrations of carbachol to the bath and recording the contractile response.

  • Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a predetermined period.

  • Second Agonist Curve: A second cumulative concentration-response curve to carbachol is generated in the presence of this compound.

  • Repeat: Steps 4 and 5 are repeated with increasing concentrations of this compound.

  • Data Analysis (Schild Plot): The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting log(dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value, and the slope should be close to 1 for competitive antagonism.[8]

G cluster_setup Experimental Setup cluster_crc Concentration-Response Curves cluster_analysis Data Analysis Tissue Isolate and Mount Guinea Pig Ileum Equilibrate Equilibrate Tissue in Organ Bath Tissue->Equilibrate CRC1 Generate Control Carbachol CRC Equilibrate->CRC1 Wash Wash Tissue CRC1->Wash Incubate Incubate with this compound Wash->Incubate CRC2 Generate Carbachol CRC with Antagonist Incubate->CRC2 DoseRatio Calculate Dose Ratios CRC2->DoseRatio Schild Construct Schild Plot DoseRatio->Schild pA2 Determine pA2 and Slope Schild->pA2

Figure 2: Schild Analysis Experimental Workflow.
Cell-Based Functional Assays

Cell-based assays provide a high-throughput alternative to tissue-based experiments for assessing functional antagonism.

M1, M3, and M5 muscarinic receptors couple to Gq proteins, and their activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). Calcium mobilization assays measure this change in [Ca²⁺]i as a readout of receptor activation.

While specific IC50 values for this compound in a calcium mobilization assay were not available, the following table illustrates the expected data presentation.

Table 3: Illustrative Inhibition of Carbachol-Induced Calcium Mobilization by this compound in CHO-M3 Cells

Cell Line Agonist Antagonist IC₅₀ (nM)
CHO-hM3 Carbachol This compound Data not available

Note: The data in this table is illustrative. IC₅₀ represents the concentration of an antagonist that inhibits the agonist response by 50%.

Materials:

  • Cells stably expressing the target muscarinic receptor (e.g., CHO-hM3).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Carbachol.

  • This compound.

  • Fluorescence plate reader.

Procedure:

  • Cell Plating: Seed cells in a 96- or 384-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of carbachol (typically the EC80) to stimulate the cells.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • Data Analysis: Determine the inhibitory effect of this compound on the carbachol-induced calcium response and calculate the IC50 value from the concentration-response curve.

G cluster_receptor Muscarinic Receptor Signaling ACh Acetylcholine M_Receptor M1/M3/M5 Receptor ACh->M_Receptor binds Gq Gq Protein M_Receptor->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC PKC Activation DAG->PKC Ca Ca²⁺ Release ER->Ca

Figure 3: Gq-Coupled Muscarinic Receptor Signaling Pathway.

Conclusion

References

An In-depth Technical Guide to the Synthesis and Characterization of Carbinoxamine Maleate Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact the safety and efficacy of the final drug product. This technical guide provides a comprehensive overview of the synthesis and characterization of Carbinoxamine Maleate (B1232345) polymorphs, an antihistamine agent. It details experimental protocols for polymorph screening and characterization using Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Quantitative data is summarized in structured tables for comparative analysis, and experimental workflows are visualized using diagrams to facilitate understanding.

Introduction to Carbinoxamine Maleate and Polymorphism

This compound is a first-generation antihistamine and anticholinergic agent used to treat allergic conditions such as hay fever and urticaria.[1] Like many pharmaceutical compounds, this compound can exist in different polymorphic forms.[2][3] The specific crystalline structure of an API can affect its melting point, dissolution rate, and stability, making polymorph identification and control a crucial aspect of drug development.[2]

The study of this compound polymorphs involves the synthesis of different crystalline forms, typically through recrystallization from various solvents under controlled conditions, and their subsequent characterization using a suite of analytical techniques to elucidate their unique physical and structural properties.[2][3]

Synthesis of this compound Polymorphs: A Screening Approach

The generation of different polymorphic forms of this compound is primarily achieved through recrystallization.[2] The choice of solvent, cooling rate, and other crystallization conditions can influence the resulting crystalline form.[2] A systematic polymorph screen is often employed to explore a wide range of crystallization conditions to identify as many polymorphic forms as possible.

General Polymorph Screening Workflow

The following diagram illustrates a general workflow for a polymorph screen of this compound.

polymorph_screening_workflow cluster_start Starting Material cluster_crystallization Crystallization Experiments cluster_isolation Solid Phase Isolation cluster_characterization Characterization of New Solid Forms cluster_analysis Data Analysis and Form Identification start This compound (Amorphous or Known Form) solvents Dissolution in a Variety of Solvents (e.g., IPA, Methanol, Acetone, Acetonitrile, Ethyl Acetate) start->solvents cooling Controlled Cooling (Slow vs. Rapid) solvents->cooling evaporation Solvent Evaporation (Slow vs. Rapid) solvents->evaporation slurry Slurry Equilibration solvents->slurry isolation Filtration and Drying cooling->isolation evaporation->isolation slurry->isolation pxrd Powder X-ray Diffraction (PXRD) isolation->pxrd dsc Differential Scanning Calorimetry (DSC) isolation->dsc ftir FTIR Spectroscopy isolation->ftir analysis Compare Data to Identify Unique Polymorphs pxrd->analysis dsc->analysis ftir->analysis

Polymorph Screening Workflow for this compound.
Experimental Protocol: Recrystallization

The following protocols are based on methods described in the literature for the synthesis of this compound polymorphs and general polymorph screening procedures.

2.2.1. General Recrystallization from a Single Solvent

  • Dissolution: Dissolve a known quantity of this compound in a minimum amount of a selected solvent (e.g., isopropanol (B130326), methanol, acetone, acetonitrile) at an elevated temperature (e.g., near the solvent's boiling point) to create a saturated solution.[2]

  • Cooling:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. The flask can be insulated to further decrease the cooling rate. Once at room temperature, the solution can be transferred to a refrigerator (2-8 °C) to promote further crystallization.

    • Rapid Cooling: Quickly cool the hot, saturated solution in an ice bath or other cooling bath.

  • Isolation: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature.

2.2.2. Recrystallization from a Mixed Solvent System (Antisolvent Crystallization)

  • Dissolution: Dissolve this compound in a "good" solvent (a solvent in which it is highly soluble).

  • Antisolvent Addition: Slowly add an "antisolvent" (a solvent in which this compound is poorly soluble but is miscible with the "good" solvent) to the solution until turbidity is observed, indicating the onset of precipitation.

  • Crystallization: Allow the solution to stand at a controlled temperature to allow for crystal growth.

  • Isolation: Collect the crystals by filtration as described above.

2.2.3. Example Protocol for a Specific Crystalline Form

A specific crystalline form of this compound has been prepared using the following method[4]:

  • Dissolve 20g of this compound in 200g of a mixed solvent of ethyl acetate (B1210297) and isopropanol (3:1 volume ratio) at 50 °C.

  • Stir the solution for 30 minutes at 50 °C.

  • Allow the solution to cool naturally to 25 °C to induce crystallization.

  • Filter the resulting crystals and wash twice with the ethyl acetate/isopropanol mixed solvent.

  • Dry the collected crystals under forced air at 50 °C for 6 hours.

Characterization of this compound Polymorphs

The unique solid-state properties of each polymorph are elucidated through a combination of analytical techniques.

Powder X-ray Diffraction (PXRD)

PXRD is a primary technique for identifying and differentiating crystalline polymorphs. Each polymorph will produce a unique diffraction pattern based on its crystal lattice structure.

3.1.1. Experimental Protocol: PXRD

  • Sample Preparation: Gently grind the crystalline sample to a fine powder using a mortar and pestle to ensure random orientation of the crystallites. Pack the powder into a sample holder.

  • Instrument Parameters (Typical):

    • Radiation: Cu Kα (λ = 1.5406 Å)

    • Voltage and Current: 40 kV and 40 mA

    • Scan Range (2θ): 5° to 40°

    • Step Size: 0.02°

    • Scan Speed: 1°/min

3.1.2. Data Presentation: PXRD

The following table summarizes the reported PXRD data for a crystalline form of this compound.[4]

d-spacing (Å)
9.005
5.768
5.265
4.657
4.401
4.292
4.063
3.920
3.817
3.508
3.343
3.202
2.940
2.831
2.490

Note: The error margin for the d-spacing values is reported as ± 0.2 Å.[4]

Studies have also reported that major PXRD peaks for different this compound polymorphs can be found in the range of 4.26 Å to 4.49 Å.[2][3]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and enthalpy of fusion of a polymorph, which are unique thermal properties.

3.2.1. Experimental Protocol: DSC

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Instrument Parameters (Typical):

    • Heating Rate: 10 °C/min

    • Temperature Range: 25 °C to 200 °C

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min

    • Reference: An empty, sealed aluminum pan

3.2.2. Data Presentation: DSC

The thermal properties of different this compound polymorphs are summarized in the table below.[2]

Polymorph SampleOnset (°C)Peak (°C)Endset (°C)Enthalpy of Fusion (J/g)
This compound116.81119.98122.87-102.37
Polymorph I120.54122.54123.75-103.01
Polymorph IIA118.92120.18 / 121.57121.02 / 123.17-3.63

Note: The negative sign for the enthalpy of fusion indicates an endothermic process (melting).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of functional groups within the molecule. Differences in the crystal packing and molecular conformation of polymorphs can lead to subtle but measurable differences in their FTIR spectra, particularly in the fingerprint region.

3.3.1. Experimental Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the powdered sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Parameters (Typical):

    • Scan Range: 4000 to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

3.3.2. Data Presentation: FTIR

While the overall functional groups remain the same across polymorphs, variations in peak positions and shapes can be observed. Key absorption bands for this compound are presented below.[2]

Functional GroupWavenumber (cm⁻¹)
O-H stretch~3428-3429
C=O stretch (acid)~1701
C=N stretch~1578-1580

Variations in the aromatic and alkyl ether regions of the spectra are particularly useful for differentiating between polymorphs.[2]

Integrated Characterization Workflow

A combination of these analytical techniques is essential for the comprehensive characterization of this compound polymorphs. The following diagram illustrates a typical workflow for the characterization of a newly synthesized solid form.

characterization_workflow cluster_start Sample cluster_primary Primary Characterization cluster_decision Decision Point cluster_secondary Secondary Characterization cluster_conclusion Conclusion sample Newly Isolated Solid Form pxrd PXRD Analysis sample->pxrd decision Is the PXRD Pattern Unique? pxrd->decision dsc DSC Analysis (Melting Point, Enthalpy) decision->dsc Yes known_form Identified as a Known Form decision->known_form No ftir FTIR Analysis (Vibrational Modes) dsc->ftir new_polymorph New Polymorph Identified ftir->new_polymorph

Workflow for the Characterization of a New Solid Form.

Conclusion

The successful development of a pharmaceutical product containing this compound relies on a thorough understanding and control of its polymorphic forms. This guide has outlined the fundamental approaches to the synthesis of these polymorphs through systematic recrystallization screening and has provided detailed protocols for their characterization using PXRD, DSC, and FTIR spectroscopy. The quantitative data and workflows presented herein serve as a valuable resource for researchers and drug development professionals, enabling them to effectively identify, differentiate, and control the polymorphic forms of this compound to ensure consistent product quality and therapeutic performance.

References

Carbinoxamine Maleate: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine (B1668352) maleate (B1232345) is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its efficacy in the symptomatic relief of various allergic conditions.[1][2] As a histamine (B1213489) H1 receptor antagonist, it competitively inhibits the effects of histamine on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties and solubility of carbinoxamine maleate, presenting key data in a structured format, detailing experimental protocols for their determination, and visualizing associated molecular pathways and experimental workflows.

Physicochemical Properties

This compound is a white crystalline powder. The fundamental physicochemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers and formulation scientists.

PropertyValueSource
Molecular Formula C₁₆H₁₉ClN₂O · C₄H₄O₄[3]
Molecular Weight 406.86 g/mol [3]
CAS Number 3505-38-2
Appearance White crystalline powder[3]
Melting Point 116-121 °C[3]
pKa Data not available in the searched literature
LogP Data not available in the searched literature

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation design. This compound exhibits a range of solubilities in various common solvents.

SolventQualitative SolubilityQuantitative SolubilitySource
Water Very soluble / Freely soluble77 mg/mL[3][4][5]
Alcohol (Ethanol) Freely soluble77 mg/mL[3][5]
Chloroform Freely solubleData not available[3]
Ether Slightly solubleData not available[3]
DMSO Soluble81 mg/mL[6]

Experimental Protocols

Standardized experimental protocols are crucial for obtaining reliable and reproducible physicochemical data. The following sections detail the methodologies for determining the melting point and solubility of this compound, based on United States Pharmacopeia (USP) general chapters.

Melting Point Determination (Adapted from USP <741>)

The determination of the melting range or temperature is a fundamental method for assessing the purity of a crystalline compound.[7]

Apparatus: A calibrated melting point apparatus capable of controlled heating and accurate temperature measurement.

Procedure (Class Ia):

  • Sample Preparation: The this compound sample should be a fine, dry powder. If necessary, gently pulverize the crystals.

  • Capillary Filling: A small quantity of the powdered sample is introduced into a capillary tube, which is then tapped gently to pack the sample to a height of 2.5-3.5 mm.[1]

  • Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate. For a precise measurement, an initial rapid heating can be performed to determine an approximate melting point. Subsequently, a new sample is heated at a slower rate, typically 1 °C/minute, starting from a temperature about 5-10 °C below the expected melting point.[1]

  • Observation: The temperature at which the substance is first observed to collapse or form a liquid is recorded as the beginning of the melting range. The temperature at which the substance is completely transformed into a liquid is recorded as the end of the melting range.[7]

Solubility Determination (Adapted from USP <1236>)

The saturation shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance.[8][9]

Procedure:

  • System Preparation: A surplus amount of this compound is added to a flask containing a known volume of the desired solvent (e.g., purified water, ethanol). The excess solid is necessary to ensure that a saturated solution is achieved.

  • Equilibration: The flask is sealed and agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The agitation should be sufficient to keep the solid suspended.

  • Sample Collection and Preparation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. The sample is then filtered, typically using a syringe filter that does not interact with the drug substance.

  • Analysis: The concentration of this compound in the clear, saturated filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Replicates: The experiment should be performed in replicate to ensure the precision of the results.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive antagonist of the histamine H1 receptor.[2] The binding of histamine to the H1 receptor, a G-protein coupled receptor (GPCR), activates the Gq alpha subunit.[10][11] This initiates a downstream signaling cascade that ultimately leads to the physiological effects associated with allergic responses. By blocking this initial binding step, carbinoxamine prevents the activation of this pathway.[12]

Histamine_H1_Receptor_Signaling_Pathway Carbinoxamine Carbinoxamine Maleate H1R Histamine H1 Receptor (Gq-coupled) Carbinoxamine->H1R Blocks Histamine Histamine Histamine->H1R Binds & Activates Gq Gq Protein (inactive) H1R->Gq Activates Gq_active Gq Protein (active) Gq->Gq_active PLC Phospholipase C (PLC) Gq_active->PLC Activates PLC_active PLC (active) PLC->PLC_active PIP2 PIP2 PLC_active->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates PKC_active PKC (active) PKC->PKC_active Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC_active->Response Leads to

Caption: Histamine H1 Receptor Signaling Pathway Antagonized by this compound.

Experimental Workflow Visualization

The logical flow of experiments to characterize a pharmaceutical substance like this compound is critical for systematic drug development. The following diagram illustrates a typical workflow.

Experimental_Workflow start Start: API Sample (this compound) physchem Physicochemical Characterization start->physchem melting Melting Point Determination (USP <741>) physchem->melting solubility Solubility Profiling (USP <1236>) physchem->solubility data_analysis Data Analysis & Interpretation melting->data_analysis solubility->data_analysis formulation Pre-formulation Studies end End: Characterization Report formulation->end data_analysis->formulation

Caption: General Experimental Workflow for Physicochemical Characterization.

References

Unveiling the Solid-State Architecture of Carbinoxamine Maleate: A Technical Guide to its Crystal Structure and Molecular Conformation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and molecular conformation of Carbinoxamine (B1668352) Maleate (B1232345), a first-generation antihistamine. Understanding the three-dimensional arrangement of this active pharmaceutical ingredient (API) at the atomic level is crucial for drug development, formulation, and comprehending its pharmacological activity. This document summarizes key crystallographic data, details experimental protocols for its determination, and visualizes the logical workflow and structural relationships.

Crystal Structure and Physicochemical Properties

Carbinoxamine maleate, chemically known as 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N, N-dimethylethanamine (Z)-2-butenedioate (1:1), is a white crystalline powder.[1] It is highly soluble in water and alcohol.[1] The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic space group P2₁2₁2₁ with four molecules per unit cell.[2][3] This crystallization occurs with spontaneous resolution of the enantiomers, and the absolute configuration of the carbinoxamine molecule in the analyzed crystal was determined to be S.[2][3]

The crystal structure is characterized by the formation of ion pairs between the carbinoxamine monocation and the maleate monoanion, which are linked by an intermolecular hydrogen bond.[2][3] The maleate anion itself features a short intramolecular hydrogen bond.[2]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.

ParameterValueReference
Chemical FormulaC₁₆H₂₀ClN₂O⁺ · C₄H₃O₄⁻[2][3]
Molecular Weight406.86 g/mol [1]
Crystal SystemOrthorhombic[2][3]
Space GroupP2₁2₁2₁[2][3]
a10.527 (3) Å[2][3]
b11.151 (3) Å[2][3]
c17.626 (4) Å[2][3]
Z4[2][3]
R-value0.045[2][3]

A different crystalline form of this compound has also been identified through X-ray powder diffraction (XRPD), characterized by the following d-spacing values.

d-spacing (Å)
9.005
5.768
5.265
4.657
4.401
4.292
4.063
3.920
3.817
3.508
3.343
3.202
2.940
2.831
2.490
(Note: The limit of error for the d-values is ±0.2 Å)[4]

Molecular Conformation

The conformation of the carbinoxamine molecule in the crystal is of significant interest due to its relationship with its antihistaminic activity. The five-membered aminoethyl chain adopts a specific conformation that maintains a particular distance between the amino nitrogen and the centroid of one of the aromatic rings.[2][3] This spatial relationship is a common feature observed in other histamine (B1213489) H1 receptor antagonists, suggesting its importance for receptor binding. Conformational energy calculations have indicated that the conformation observed in the crystal corresponds to a minimum energy state for the free ion, suggesting that this arrangement is energetically favorable.[2][3]

Experimental Protocols

The determination of the crystal structure of this compound involved the following key experimental steps:

Crystallization

A suitable single crystal for X-ray diffraction was obtained from a crystal with dimensions 0.2 x 0.3 x 0.4 mm.[2] A patented method for preparing a crystalline form of this compound involves dissolving the compound in an organic solvent like ethyl acetate (B1210297), followed by crystallization.[4] For example, 20g of this compound is dissolved in 300g of ethyl acetate at 50°C, stirred, and then allowed to cool to 25°C to induce crystallization.[4] The resulting crystals are filtered, washed, and dried.[4]

X-ray Data Collection

Intensity data were collected using an automatic Siemens AED diffractometer with Ni-filtered Cu Kα radiation.[2] A total of 1507 reflections were collected for θ < 55°, of which 1448 with I₀ > 3σ(I₀) were used in the structure refinement.[2]

Structure Solution and Refinement

The crystal structure was solved and refined to a final R-value of 0.045 for the 1448 observed reflections.[2][3]

Visualizing the Workflow and Structural Relationships

The following diagrams illustrate the experimental workflow for crystal structure determination and the logical relationship between the determined structure and the molecule's pharmacological activity.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Analysis cluster_output Output start This compound dissolution Dissolution in Organic Solvent start->dissolution crystallization Crystallization dissolution->crystallization crystal Single Crystal Selection crystallization->crystal xray X-ray Diffraction crystal->xray data_collection Intensity Data Collection xray->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement crystal_data Crystallographic Data (Unit Cell, Space Group) refinement->crystal_data molecular_model 3D Molecular Model refinement->molecular_model

Caption: Experimental workflow for determining the crystal structure of this compound.

logical_relationship cluster_structure Structural Determination cluster_properties Physicochemical & Biological Properties crystal_structure Crystal Structure (P2₁2₁2₁) molecular_conformation Molecular Conformation (S-configuration, specific torsion angles) crystal_structure->molecular_conformation determines ion_pairing Ion Pairing & H-Bonding molecular_conformation->ion_pairing enables conformation_energy Low Conformational Energy molecular_conformation->conformation_energy corresponds to pharmacological_activity Antihistaminic Activity (H1 Receptor Binding) ion_pairing->pharmacological_activity influences conformation_energy->pharmacological_activity stabilizes active conformation for

References

Spectroscopic analysis of Carbinoxamine Maleate for identification

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Analysis of Carbinoxamine (B1668352) Maleate (B1232345) for Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine maleate is a first-generation antihistamine of the ethanolamine (B43304) class, possessing both H1-receptor antagonist and anticholinergic properties.[1][2] It is utilized in pharmaceutical formulations to treat allergic conditions such as hay fever and is also employed for managing mild cases of Parkinson's disease.[1] Rigorous identification and characterization of this active pharmaceutical ingredient (API) are critical for ensuring drug quality, safety, and efficacy. Spectroscopic techniques are fundamental tools in this process, providing detailed information about the molecule's structure, functional groups, and purity. This guide details the core spectroscopic methods for the analysis of this compound, providing experimental protocols, quantitative data, and visual workflows.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable technique for the quantitative analysis and identification of this compound by measuring its absorbance of ultraviolet or visible light. The United States Pharmacopeia (USP) includes a UV absorption test for identification purposes.[3]

Quantitative Data

The absorption characteristics of this compound can vary depending on the solvent and analytical method used. Key quantitative parameters are summarized below.

ParameterValueMedium/MethodReference
λmax (USP) 260 nmMethanol (B129727)[3]
λmax (HPLC) 225 nmPhosphate Buffer/Methanol/Acetonitrile (B52724)[4][5]
λmax (Assay) 263 nmNot Specified[6]
λmax (Complex) 538 nmTernary complex with Cu(II) and eosin (B541160)[7][8]
Fluorescence λex: 273 nmλem: 308 nmMethanol[9]
Experimental Protocols

This protocol is based on the USP monograph for this compound.[3]

  • Solution Preparation : Accurately weigh and dissolve a quantity of this compound in methanol to obtain a final concentration of 50 µg per mL.

  • Reference Standard : Prepare a solution of USP this compound Reference Standard (RS) at the same concentration in the same medium.

  • Spectral Acquisition : Record the UV absorption spectrum of the sample solution and the standard solution between 200 nm and 400 nm using a suitable spectrophotometer with methanol as the blank.

  • Identification : The absorption spectrum of the sample solution should exhibit maxima and minima at the same wavelengths as that of the standard solution. The absorptivities at 260 nm, calculated on the dried basis, should not differ by more than 3.0%.[3]

This method measures the native fluorescence of the molecule for sensitive quantification.[9]

  • Solvent : Use methanol as the solvent.

  • Solution Preparation : Prepare standard and sample solutions of this compound in methanol.

  • Instrument Setup : Set the spectrofluorometer to an excitation wavelength of 273 nm and an emission wavelength of 308 nm.

  • Measurement : Measure the fluorescence intensity of the prepared solutions. This method has a reported limit of detection of 0.66 ng/mL.[9]

Experimental Workflow Diagram

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep1 Weigh Sample and USP Reference Standard prep2 Dissolve in Methanol to 50 µg/mL prep1->prep2 acq1 Set Spectrophotometer (200-400 nm) prep2->acq1 acq2 Use Methanol as Blank acq1->acq2 acq3 Record Spectra of Sample and Standard acq2->acq3 an1 Compare λmax and λmin of Sample vs. Standard acq3->an1 an2 Calculate Absorptivity at 260 nm an1->an2 an3 Difference ≤ 3.0%? an2->an3 pass Identification Pass an3->pass Yes fail Identification Fail an3->fail No

Caption: Workflow for UV-Vis spectroscopic identification of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a definitive identification technique that provides a molecular "fingerprint" of a substance by measuring the absorption of infrared radiation by its specific chemical bonds. The USP monograph specifies Infrared Absorption as a primary identification test.[4]

Quantitative Data

FTIR analysis is primarily qualitative for identification, focusing on the positions of absorption bands (in wavenumbers, cm⁻¹), which correspond to specific functional groups. While a full spectrum comparison is required, characteristic regions include:

  • C-H stretching (aromatic and aliphatic) : ~3100-2850 cm⁻¹

  • C=C stretching (aromatic) : ~1600-1450 cm⁻¹

  • C-O stretching (ether) : ~1250-1050 cm⁻¹

  • C-N stretching : ~1250-1020 cm⁻¹

  • C-Cl stretching : ~800-600 cm⁻¹

A study on polymorphic forms confirmed that while thermodynamic properties may differ, the fundamental functional group uniformity is maintained across polymorphs.[10]

Experimental Protocol (KBr Pellet Method)

This is a standard method for analyzing solid pharmaceutical samples.[11]

  • Sample Preparation : Dry the this compound sample to remove moisture. Gently grind a small amount of the sample (1-2 mg).

  • Mixing : Add the ground sample to approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr). The typical sample-to-KBr ratio is 1:100.[11] Mix thoroughly in an agate mortar to ensure homogeneity.

  • Pellet Formation : Transfer the mixture to a pellet-forming die and press it under high pressure (approx. 15,000 psig) using a laboratory press to form a thin, transparent disc.[11]

  • Spectral Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer. Purge the sample compartment with dry nitrogen or air to minimize interference from atmospheric water and CO₂.

  • Data Collection : Collect the spectrum, typically in the range of 4000 to 400 cm⁻¹.[11]

  • Identification : The infrared absorption spectrum of the sample preparation should be concordant with the spectrum of a USP this compound RS preparation.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Analysis prep1 Grind 1-2 mg of Sample prep2 Mix with 100-200 mg of dry KBr (1:100) prep1->prep2 prep3 Press Mixture in Die to form Transparent Pellet prep2->prep3 acq1 Place Pellet in FTIR Spectrometer prep3->acq1 acq2 Purge Sample Compartment acq1->acq2 acq3 Acquire Spectrum (4000-400 cm⁻¹) acq2->acq3 an2 Sample Spectrum Concordant with Standard? acq3->an2 an1 Obtain Spectrum of USP Reference Standard an1->an2 pass Identification Confirmed an2->pass Yes fail Identification Failed an2->fail No

Caption: Workflow for FTIR spectroscopic identification using the KBr pellet method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise molecular structure of a compound by probing the magnetic properties of atomic nuclei. ¹H NMR is particularly useful for confirming the identity and structure of this compound.

Quantitative Data

¹H NMR data is reported as chemical shifts (δ) in parts per million (ppm). The specific chemical shifts for this compound protons would need to be determined by running a reference standard under defined conditions (solvent, temperature). A study used ¹H NMR to assist in characterizing different polymorphic forms of the drug.[10]

Experimental Protocol (¹H NMR)

This protocol outlines the general steps for preparing a sample for NMR analysis.[12]

  • Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)).

  • Concentration : Weigh an appropriate amount of this compound to achieve a concentration of approximately 1-10 mM. For a typical molecular weight of 406.86 g/mol , this corresponds to roughly 2-20 mg dissolved in 0.7 mL of solvent.

  • Sample Preparation :

    • Place the weighed sample into a small, clean vial.

    • Add approximately 0.7 mL of the chosen deuterated solvent.

    • Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean NMR tube.[12]

  • Tube Filling : The final solution height in the NMR tube should be about 50 mm (5 cm) from the bottom.[12]

  • Data Acquisition : Place the NMR tube in the spectrometer. The instrument will then be tuned, locked onto the deuterium (B1214612) signal of the solvent, shimmed to optimize magnetic field homogeneity, and the ¹H NMR spectrum will be acquired.

  • Analysis : The resulting spectrum is processed (Fourier transform, phase correction, baseline correction) and integrated. The chemical shifts, splitting patterns, and integral values are compared against a reference spectrum or known structural data to confirm identity.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for determining the molecular weight and elemental composition of a compound and can be coupled with liquid chromatography (LC-MS) for highly sensitive and specific quantification.

Quantitative Data

The ionization technique significantly influences the resulting mass spectrum.

TechniqueParameterValue (m/z)NoteReference
Monoisotopic Mass Exact Mass406.1295495 DaFor this compound [C₂₀H₂₃ClN₂O₅][13]
EI-MS Top 5 Peaks58.0, 71.0, 167.0, 72.0, 42.0For Carbinoxamine (free base)[1]
LC-MS/MS (ESI+) Precursor Ion291.2[M+H]⁺ for Carbinoxamine (free base)[14][15]
LC-MS/MS (ESI+) Product Ion167.1Fragment from precursor m/z 291.2[14][15]
Experimental Protocol (LC-MS/MS)

This protocol is based on a published method for the quantification of carbinoxamine in plasma, which can be adapted for identification of the pure substance.[14][15]

  • Solution Preparation : Prepare a dilute solution of this compound in a suitable solvent mixture, such as methanol/water.

  • Chromatographic System :

    • Column : BDS HYPERSIL C8 (100 x 4.6 mm) or equivalent.[14]

    • Mobile Phase : A mixture of acetonitrile and a buffer, such as 25 mM ammonium (B1175870) formate (B1220265) (e.g., 80:20 v/v).[14]

    • Flow Rate : Set an appropriate flow rate (e.g., 1 mL/min).

  • Mass Spectrometer Setup :

    • Ionization Mode : Electrospray Ionization, Positive (ESI+).

    • Detection Mode : Multiple Reaction Monitoring (MRM).

    • Ion Transition : Set the instrument to monitor the transition from the precursor ion (Q1) to the product ion (Q3). For carbinoxamine, this is m/z 291.2 → 167.1.[14][15]

  • Injection and Analysis : Inject the sample solution into the LC-MS/MS system. The retention time of the peak and the specific mass transition confirm the identity of Carbinoxamine.

Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep1 Dissolve Sample in Methanol/Water lc1 Inject Sample onto C8 Column prep1->lc1 lc2 Elute with Acetonitrile/ Ammonium Formate Buffer lc1->lc2 ms1 Ionize with ESI+ lc2->ms1 ms2 Select Precursor Ion (Q1: m/z 291.2) ms1->ms2 ms3 Fragment and Select Product Ion (Q3: m/z 167.1) ms2->ms3 result Detect Specific Retention Time and Mass Transition (291.2 -> 167.1) to Confirm Identity ms3->result

Caption: Workflow for LC-MS/MS identification of Carbinoxamine.

References

Carbinoxamine Maleate: A Comprehensive Pharmacology and Toxicology Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbinoxamine (B1668352) maleate (B1232345) is a first-generation antihistamine of the ethanolamine (B43304) class, characterized by its potent histamine (B1213489) H1 receptor antagonism and notable anticholinergic properties. This technical guide provides an in-depth review of the pharmacological and toxicological profile of carbinoxamine maleate, designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development. The document synthesizes available data on its mechanism of action, pharmacokinetics, and toxicology, presenting quantitative information in structured tables and elucidating key pathways and experimental procedures through detailed descriptions and visual diagrams. While carbinoxamine has a long history of clinical use for allergic conditions, this guide also highlights the significant gaps in publicly available non-clinical data, particularly concerning receptor binding affinities for muscarinic receptors and comprehensive genotoxicity and reproductive toxicity studies.

Pharmacology

Mechanism of Action

Carbinoxamine exerts its therapeutic effects primarily through competitive antagonism of the histamine H1 receptor.[1][2][3][4] By binding to H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, carbinoxamine blocks the actions of endogenous histamine, thereby mitigating the symptoms of allergic reactions.[2][4] These symptoms include sneezing, rhinorrhea, itching, and watery eyes.

As a first-generation antihistamine, carbinoxamine readily crosses the blood-brain barrier, leading to central nervous system effects such as sedation.[2] Furthermore, carbinoxamine possesses significant anticholinergic (antimuscarinic) properties, which contribute to its drying effects on nasal and bronchial secretions.[2][3][4]

Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon histamine binding, the activated Gq/11 protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the physiological responses associated with histamine release. Carbinoxamine, by acting as an antagonist at the H1 receptor, blocks the initiation of this signaling cascade.

Histamine_H1_Receptor_Signaling_Pathway cluster_cell Effector Cell Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds & Activates Carbinoxamine Carbinoxamine Carbinoxamine->H1R Binds & Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ (intracellular) IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca2->Response PKC->Response Acute_Toxicity_Workflow cluster_protocol Acute Oral Toxicity (Up-and-Down Procedure) start Select starting dose level (based on available data) dose_animal Dose a single animal (e.g., female rat) start->dose_animal observe Observe for 48 hours dose_animal->observe outcome Outcome? observe->outcome increase_dose Increase dose for next animal outcome->increase_dose Survival decrease_dose Decrease dose for next animal outcome->decrease_dose Death continue_testing Continue dosing animals sequentially until stopping criteria are met increase_dose->continue_testing decrease_dose->continue_testing calculate_ld50 Calculate LD₅₀ and confidence intervals using Maximum Likelihood Estimation continue_testing->calculate_ld50 Ames_Test_Workflow cluster_protocol Ames Test Workflow start Prepare bacterial strains (e.g., Salmonella typhimurium) mix Mix bacteria with test compound (with and without S9 mix for metabolic activation) start->mix plate Plate mixture on minimal glucose agar (B569324) plates mix->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count analyze Analyze data for a dose-dependent increase in revertants compared to negative control count->analyze positive Positive Result (Mutagenic) analyze->positive Yes negative Negative Result (Not Mutagenic) analyze->negative No

References

An In-Depth Exploration of Carbinoxamine Maleate's Binding Affinity to Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Carbinoxamine (B1668352) maleate (B1232345), a first-generation ethanolamine (B43304) antihistamine, is a potent antagonist of the histamine (B1213489) H1 receptor, a key target in the management of allergic conditions. This technical guide provides a comprehensive overview of carbinoxamine maleate's binding affinity to the four subtypes of histamine receptors (H1, H2, H3, and H4). A detailed examination of its receptor selectivity profile is presented, supported by quantitative binding data. Furthermore, this document outlines the experimental methodologies employed to determine these binding affinities and illustrates the associated histamine receptor signaling pathways. This in-depth exploration is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of antihistamines and related pharmacodynamics.

Introduction

Histamine, a biogenic amine, plays a pivotal role in a multitude of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its effects are mediated through four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. First-generation antihistamines, such as this compound, primarily exert their therapeutic effects by competitively inhibiting histamine at H1 receptor sites.[2][3][4] Understanding the binding affinity and selectivity of these compounds across all histamine receptor subtypes is crucial for elucidating their complete pharmacological profile, including both therapeutic actions and potential side effects. Carbinoxamine, in particular, is known for its efficacy in treating allergic rhinitis and urticaria, but also for its sedative and anticholinergic properties, which are characteristic of first-generation antihistamines due to their ability to cross the blood-brain barrier and interact with other receptors.[1][5]

Quantitative Binding Affinity of this compound

The binding affinity of this compound to histamine receptors is a critical determinant of its pharmacological activity. The inhibitory constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher binding affinity.

Receptor SubtypeThis compound Ki (nM)Reference CompoundReference Compound Ki (nM)
Histamine H1 Receptor 2.3Mepyramine~1-5
Histamine H2 Receptor > 10,000Tiotidine~5-10
Histamine H3 Receptor > 10,000Clobenpropit~1-5
Histamine H4 Receptor > 10,000JNJ 7777120~10-50
Muscarinic Receptors High Affinity (undetermined Ki)Atropine~1-5

Note: The Ki values for H2, H3, and H4 receptors are greater than 10,000 nM, indicating very low to negligible binding affinity at these subtypes. The high affinity for muscarinic receptors contributes to the anticholinergic side effects of carbinoxamine.

Histamine Receptor Signaling Pathways

The four histamine receptor subtypes are coupled to different G-proteins and initiate distinct intracellular signaling cascades.

Histamine_Signaling_Pathways cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1 H1 Receptor Gq Gq/11 H1->Gq Histamine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation PKC->NFkB H2 H2 Receptor Gs Gs H2->Gs Histamine AC_H2 Adenylyl Cyclase Gs->AC_H2 Activates cAMP_H2 cAMP Increase AC_H2->cAMP_H2 PKA_H2 Protein Kinase A (PKA) cAMP_H2->PKA_H2 H3_H4 H3 / H4 Receptors Gi_o Gi/o H3_H4->Gi_o Histamine AC_H3_H4 Adenylyl Cyclase Gi_o->AC_H3_H4 Inhibits MAPK MAPK Pathway Gi_o->MAPK cAMP_H3_H4 cAMP Decrease AC_H3_H4->cAMP_H3_H4 Experimental_Workflow prep 1. Membrane Preparation (e.g., from cells expressing H1 receptors) incubation 2. Incubation - Radioligand ([³H]mepyramine) - Unlabeled Ligand (Carbinoxamine) - Receptor Membranes prep->incubation separation 3. Separation of Bound and Free Ligand (e.g., Rapid Filtration) incubation->separation quantification 4. Quantification of Radioactivity (Scintillation Counting) separation->quantification analysis 5. Data Analysis - Determine IC50 - Calculate Ki quantification->analysis

References

An In-depth Technical Guide to the Enantiomers of Carbinoxamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbinoxamine (B1668352) maleate (B1232345), a first-generation antihistamine of the ethanolamine (B43304) class, is a chiral compound clinically used as a racemic mixture.[1][2] This guide provides a comprehensive technical overview of the stereochemistry, pharmacology, and pharmacokinetics of its individual enantiomers, (+)-carbinoxamine and (-)-carbinoxamine. While the racemic form is known for its histamine (B1213489) H1 receptor antagonism and anticholinergic properties, emerging evidence suggests potential stereoselectivity in its biological interactions.[3][4] This document consolidates available data on the differential properties of the enantiomers, outlines detailed experimental protocols for their separation and analysis, and explores their interaction with relevant signaling pathways. This information is intended to support further research and development in the field of antihistaminic and anticholinergic therapeutics.

Introduction

Carbinoxamine has been in clinical use for decades for the symptomatic relief of various allergic conditions, including hay fever, allergic rhinitis, and urticaria.[5][6][7] It functions as a competitive antagonist at histamine H1 receptors and also possesses notable anticholinergic (muscarinic receptor antagonist) activity, which contributes to its therapeutic effects and side-effect profile, particularly sedation.[1][2][3] As a chiral molecule, carbinoxamine exists as two enantiomers, the dextrorotatory (+) and levorotatory (-) forms. The levorotatory isomer is also known as Rotoxamine.[6] It is well-established in pharmacology that enantiomers of a chiral drug can exhibit distinct pharmacological and pharmacokinetic properties. This guide delves into the current understanding of the enantiomers of carbinoxamine maleate.

Stereochemistry and Physicochemical Properties

Carbinoxamine possesses a single chiral center at the carbon atom bonded to the p-chlorophenyl and 2-pyridyl groups.

Table 1: Physicochemical Properties of Carbinoxamine Enantiomers

Property(+)-Carbinoxamine(-)-CarbinoxamineRacemic Carbinoxamine
IUPAC Name 2-[(R)-(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine2-[(S)-(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine
Molecular Formula C₁₆H₁₉ClN₂OC₁₆H₁₉ClN₂OC₁₆H₁₉ClN₂O
Molecular Weight 290.79 g/mol 290.79 g/mol 290.79 g/mol
Optical Rotation Dextrorotatory (+)Levorotatory (-)Optically inactive

Pharmacology

The pharmacological activity of carbinoxamine is primarily attributed to its interaction with histamine H1 receptors and muscarinic receptors. While comprehensive comparative data for the individual enantiomers is limited, the known activity of the racemate provides a foundation for understanding their potential actions.

Histamine H1 Receptor Antagonism

Carbinoxamine competitively inhibits the action of histamine at H1 receptors, thereby mitigating the symptoms of allergic reactions.[3][8] The antagonism of these Gq-coupled receptors prevents the downstream signaling cascade involving phospholipase C activation and subsequent release of intracellular calcium.[9][10]

Anticholinergic Activity

As an ethanolamine-class antihistamine, carbinoxamine exhibits significant anticholinergic properties by acting as a muscarinic receptor antagonist.[1][11] This activity is responsible for the drying effects on mucous membranes and contributes to the sedative side effects. The stereoselectivity of this interaction for carbinoxamine enantiomers has not been extensively reported.

Signaling Pathways

The primary signaling pathway affected by carbinoxamine is the Gq-protein coupled pathway associated with the histamine H1 receptor. Antagonism of this receptor by carbinoxamine prevents histamine-induced activation of phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[9][12] This ultimately leads to a reduction in intracellular calcium mobilization and a decrease in the inflammatory response.

Gq_Pathway Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Activates Gq Gq Protein H1R->Gq Activates Carbinoxamine Carbinoxamine Enantiomer Carbinoxamine->H1R Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C Activation DAG->PKC Activates Response Allergic Response Ca_release->Response PKC->Response

Figure 1: Histamine H1 Receptor Signaling Pathway Antagonized by Carbinoxamine.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of carbinoxamine enantiomers may exhibit stereoselectivity.

Absorption and Distribution

Racemic carbinoxamine is well-absorbed orally, with peak plasma concentrations reached within 1.5 to 5 hours.[13]

Metabolism

Carbinoxamine is extensively metabolized in the liver, likely involving the cytochrome P450 (CYP) enzyme system.[14] Specifically, CYP3A4 has been identified as a protein association for carbinoxamine.[15] It is plausible that the enantiomers are differentially metabolized by CYP isoforms, which could lead to variations in their pharmacokinetic profiles.

Excretion

The metabolites of carbinoxamine are primarily excreted in the urine.[14]

Stereoselective Pharmacokinetics

There are conflicting reports regarding the stereoselective pharmacokinetics of carbinoxamine. A study in rats indicated that the absorption and elimination processes of the enantiomers were not stereoselective, and no chiral inversion was observed.[4][16] Conversely, a separate study mentioned that the pharmacokinetics of the enantiomers were found to be stereoselective in human plasma.[4] This discrepancy highlights the need for further investigation in humans to fully characterize the pharmacokinetic profiles of the individual enantiomers.

Table 2: Summary of Pharmacokinetic Parameters of Carbinoxamine Enantiomers in Rats [16]

Parameter(+)-Carbinoxamine(-)-Carbinoxamine
Linearity (ng/mL) 0.1 - 1000.1 - 100
Accuracy (%) 87.4 - 113.887.4 - 113.8
Intra-day Precision (%) < 9.4< 9.4
Inter-day Precision (%) < 9.4< 9.4
Stereoselectivity Not observed in ratsNot observed in rats
Chiral Inversion Not observed in ratsNot observed in rats

Experimental Protocols

Chiral Separation of Carbinoxamine Enantiomers

A validated HPLC-MS/MS method for the chiral separation of carbinoxamine enantiomers has been reported.[16]

  • Chromatographic System: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

  • Chiral Stationary Phase: Chiralpak ID column.

  • Mobile Phase: Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode.

  • Resolution: A baseline separation with a resolution of 3.82 can be achieved under these conditions.[16]

Chiral_Separation_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection Injection Injection Supernatant_Collection->Injection Chiral_Column Chiralpak ID Column (Mobile Phase: ACN:H₂O:NH₃) Injection->Chiral_Column Elution Elution of Enantiomers Chiral_Column->Elution Ionization Electrospray Ionization (Positive Mode) Elution->Ionization MRM_Detection MRM Detection Ionization->MRM_Detection Quantification Quantification MRM_Detection->Quantification

Figure 2: Experimental Workflow for Chiral Separation of Carbinoxamine Enantiomers.

Histamine H1 Receptor Binding Assay

A competitive radioligand binding assay can be employed to determine the binding affinities (Ki) of the carbinoxamine enantiomers for the histamine H1 receptor.

  • Receptor Source: Membranes from cells recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-mepyramine.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Procedure:

    • Incubate receptor membranes with a fixed concentration of [³H]-mepyramine and varying concentrations of the unlabeled carbinoxamine enantiomer.

    • Separate bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the radioactivity retained on the filters using liquid scintillation counting.

    • Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Inositol Phosphate (B84403) (IP) Accumulation Assay

To assess the functional antagonism of the H1 receptor by the carbinoxamine enantiomers, an inositol phosphate accumulation assay can be performed. This assay measures the inhibition of histamine-stimulated IP production.

  • Cell Line: Cells expressing the human histamine H1 receptor.

  • Stimulation: Histamine.

  • Inhibitor: Carbinoxamine enantiomers.

  • Assay Principle: The assay measures the accumulation of inositol monophosphate (IP1), a downstream metabolite of IP3, in the presence of LiCl (which blocks IP1 degradation).[17]

  • Detection: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method for detecting IP1 levels.[17][18]

  • Procedure:

    • Pre-incubate cells with varying concentrations of the carbinoxamine enantiomer.

    • Stimulate the cells with a fixed concentration of histamine in the presence of LiCl.

    • Lyse the cells and measure IP1 accumulation using an HTRF-based detection kit.

    • Determine the IC₅₀ value for the inhibition of histamine-stimulated IP1 accumulation.

Conclusion

The enantiomers of this compound present a compelling area for further investigation. While the racemic mixture is a well-established antihistamine, a deeper understanding of the individual contributions of the (+)- and (-)-enantiomers to the overall pharmacological and pharmacokinetic profile is lacking. The conflicting data on stereoselective pharmacokinetics between preclinical and human studies underscores the importance of conducting definitive clinical investigations. The experimental protocols outlined in this guide provide a framework for researchers to elucidate the differential properties of the carbinoxamine enantiomers, which could ultimately lead to the development of a stereochemically pure and potentially more refined therapeutic agent with an optimized efficacy and safety profile.

References

Carbinoxamine Maleate's Effects on the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Carbinoxamine (B1668352) is a histamine (B1213489) H1 receptor antagonist used for the symptomatic relief of various allergic conditions.[1][2] As a first-generation antihistamine, it is known to readily cross the blood-brain barrier, resulting in a range of central nervous system effects, most notably sedation.[3][4] In addition to its antihistaminic activity, carbinoxamine also possesses anticholinergic properties, which contribute to its overall CNS effect profile.[2][5] Understanding the intricate interactions of carbinoxamine with the CNS is crucial for optimizing its therapeutic use and for the development of newer antihistamines with improved safety profiles.

Mechanism of Action in the Central Nervous System

Carbinoxamine exerts its effects on the CNS primarily through two mechanisms: antagonism of histamine H1 receptors and blockade of muscarinic acetylcholine (B1216132) receptors.[2][6]

  • Histamine H1 Receptor Antagonism: Histamine in the CNS acts as a neurotransmitter that promotes wakefulness. By competitively blocking H1 receptors in the brain, carbinoxamine inhibits the arousal-promoting effects of histamine, leading to sedation and drowsiness.[3][7]

  • Anticholinergic Activity: Carbinoxamine's blockade of muscarinic receptors in the CNS can lead to a variety of effects, including dry mouth, blurred vision, and cognitive impairment.[2][8] These effects are characteristic of many first-generation antihistamines.[7]

Signaling Pathways

The primary signaling pathway affected by carbinoxamine's H1 receptor antagonism in the CNS involves the Gq/11 protein-coupled receptor cascade. Blockade of this receptor prevents histamine-induced activation of phospholipase C, thereby inhibiting the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a reduction in intracellular calcium release and protein kinase C activation, modulating neuronal excitability.

Gq_Pathway cluster_membrane Cell Membrane Carbinoxamine Carbinoxamine H1R H1 Receptor Carbinoxamine->H1R blocks Histamine Histamine Histamine->H1R activates Gq Gq Protein H1R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC Neuronal_Response Altered Neuronal Excitability Ca_release->Neuronal_Response PKC->Neuronal_Response

Carbinoxamine's blockade of the H1 receptor signaling pathway.

Pharmacokinetics and CNS Distribution

Carbinoxamine is well absorbed from the gastrointestinal tract and is extensively metabolized by the liver.[9][10][11] Its elimination half-life is reported to be between 10 and 20 hours.[9][10][11]

Data Presentation

Table 1: Pharmacokinetic Parameters of Carbinoxamine Maleate (B1232345)

ParameterValueReference(s)
Time to Maximum Concentration (Tmax)1.5 - 5 hours[9][10][11]
Peak Plasma Concentration (Cmax)~24 ng/mL (for an 8 mg single dose)[9][10][11]
Area Under the Curve (AUC)~286 ng·hr/mL (for an 8 mg single dose)[9][10][11]
Serum Half-life10 - 20 hours[9][10][11]

As a lipophilic molecule, carbinoxamine readily crosses the blood-brain barrier.[2][12] However, specific quantitative data on the brain-to-plasma concentration ratio for carbinoxamine are not available in the reviewed literature. For context, other first-generation antihistamines have shown significant brain penetration.

Central Nervous System Effects

The primary CNS effects of carbinoxamine are a direct consequence of its H1 receptor antagonism and anticholinergic activity.

Table 2: Documented CNS Effects of Carbinoxamine Maleate

Effect CategorySpecific EffectsReference(s)
Common Depressant Effects Sedation, Drowsiness, Dizziness, Disturbed coordination[2][13]
Cognitive Effects Confusion, Impaired cognitive function[3][7]
Stimulant Effects (Paradoxical) Excitation, Nervousness, Restlessness, Insomnia (more likely in children)[14]
Other Neurological Effects Tremor, Paresthesia, Blurred vision, Tinnitus, Neuritis[15]
Overdose-Related Effects Hallucinations, Convulsions[9][16]

Experimental Protocols

Detailed experimental protocols for specifically investigating carbinoxamine's CNS effects are not widely published. However, standard methodologies used for other first-generation antihistamines can be adapted.

Radioligand Binding Assay for H1 and Muscarinic Receptor Affinity

This protocol outlines a method to determine the binding affinity (Ki) of carbinoxamine for histamine H1 and muscarinic receptors.

Binding_Assay_Workflow A Prepare Brain Tissue Homogenate (e.g., from bovine cerebral cortex) B Incubate Homogenate with Radioligand ([³H]pyrilamine for H1, [³H]QNB for muscarinic) and varying concentrations of Carbinoxamine A->B C Separate Bound and Unbound Ligand (via filtration) B->C D Quantify Radioactivity (scintillation counting) C->D E Data Analysis (calculate IC50 and Ki values) D->E

Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Homogenize bovine cerebral cortex tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Binding Assay: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]pyrilamine for H1 receptors or [3H]quinuclidinyl benzilate for muscarinic receptors) and a range of concentrations of this compound.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (concentration of carbinoxamine that inhibits 50% of radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

In Vivo Microdialysis for CNS Distribution

This protocol describes a method to measure the concentration of carbinoxamine in the brain extracellular fluid of a living animal.

Microdialysis_Workflow A Surgically Implant Microdialysis Probe into a specific brain region (e.g., striatum) B Administer this compound systemically (e.g., intraperitoneal injection) A->B C Perfuse Probe with Artificial CSF and collect dialysate fractions over time B->C D Analyze Dialysate Samples (e.g., using LC-MS/MS) to quantify carbinoxamine concentration C->D E Correlate Brain Concentrations with plasma concentrations and behavioral observations D->E

Experimental workflow for in vivo microdialysis.

Methodology:

  • Surgical Implantation: Anesthetize a laboratory animal (e.g., a rat) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the striatum or hippocampus).

  • Drug Administration: Administer a known dose of this compound systemically (e.g., via intraperitoneal injection).

  • Microdialysis Sampling: Perfuse the microdialysis probe with artificial cerebrospinal fluid at a constant flow rate and collect dialysate samples at regular intervals.

  • Sample Analysis: Analyze the concentration of carbinoxamine in the dialysate samples using a sensitive analytical technique such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Interpretation: Correlate the temporal profile of carbinoxamine in the brain with its plasma concentrations and any observed behavioral changes in the animal.

Conclusion and Future Directions

This compound's effects on the central nervous system are a significant aspect of its clinical profile, primarily driven by its ability to cross the blood-brain barrier and interact with H1 and muscarinic receptors. While its sedative properties are well-documented, a more in-depth, quantitative understanding of its CNS pharmacology is needed. Future research should focus on determining the precise binding affinities of carbinoxamine for various CNS receptors and quantifying its brain penetration and receptor occupancy at therapeutic doses. Such data will be invaluable for refining our understanding of its CNS effects and for guiding the development of future antihistamines with improved therapeutic indices. The experimental protocols outlined in this guide provide a framework for undertaking these crucial investigations.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Carbinoxamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbinoxamine maleate (B1232345) is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1][2][3] It is utilized in the treatment of allergic conditions such as hay fever.[1] Accurate and reliable quantification of Carbinoxamine Maleate in pharmaceutical formulations and biological matrices is crucial for quality control, pharmacokinetic studies, and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) is a widely used analytical technique for this purpose, offering high specificity, sensitivity, and reproducibility.[4][5] This application note provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection.

Chromatographic Conditions

A summary of established HPLC methods for this compound quantification is presented below. Method 1 is suitable for quantifying this compound in human plasma, while Method 2 is adapted from the United States Pharmacopeia (USP) for analysis of pharmaceutical tablets.[6][7]

Table 1: HPLC Chromatographic Conditions

ParameterMethod 1: For Human Plasma[4][5]Method 2: For Pharmaceutical Tablets[6][7]
Column Hypersil® BDS C18 (250 x 4.6 mm, 5 µm)L1 packing (C18), 4.6-mm × 15-cm; 5-µm
Mobile Phase 20 mM Ammonium Dihydrogen Orthophosphate (containing 0.01% Triethylamine, pH adjusted to 3 with Phosphoric Acid) and Acetonitrile (75:25, v/v)Gradient of Solution A (2.72 g/L of Monobasic Potassium Phosphate, pH 4.0) and Solution B (Methanol and Acetonitrile, 80:20)
Flow Rate 0.9 mL/min1.0 mL/min
Detection UV at 260 nmUV at 225 nm
Injection Volume Not Specified10 µL
Column Temperature Ambient40°C

Experimental Protocols

Method 1: Quantification in Human Plasma

This protocol is designed for the analysis of this compound in human plasma samples.

1. Preparation of Standard Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 ng/mL to 200 ng/mL.[4][5]

2. Sample Preparation (Liquid-Liquid Extraction): [4][5]

  • To 1 mL of human plasma, add a known amount of internal standard (if used).

  • Add 3 mL of ethyl acetate (B1210297) and vortex for 1 minute.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the HPLC system.

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the prepared standard and sample solutions.

  • Monitor the chromatograms at 260 nm.

Method 2: Quantification in Pharmaceutical Tablets

This protocol is suitable for the assay of this compound in tablet formulations.[6][7]

1. Preparation of Standard Solution (0.1 mg/mL): [7]

  • Accurately weigh about 10 mg of USP this compound Reference Standard (RS) into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with Diluent 2 (Methanol, acetonitrile, and water; 200:50:750) and mix.[7]

2. Sample Preparation (0.1 mg/mL): [7]

  • Weigh and finely powder not fewer than 20 tablets.

  • Transfer a portion of the powder, equivalent to about 10 mg of this compound, to a 100 mL volumetric flask.

  • Add about 70 mL of Diluent 1 (0.1 N hydrochloric acid), and shake for 15 minutes.[7]

  • Dilute with Diluent 2 to volume and mix.[7]

  • Centrifuge a portion of this solution.

  • Filter the supernatant through a 0.45-µm pore size filter, discarding the first few mL of the filtrate.[7]

3. Chromatographic Analysis:

  • Equilibrate the HPLC system with the mobile phase gradient.

  • Inject the prepared standard and sample solutions.

  • Monitor the chromatograms at 225 nm.

Method Validation Summary

The following table summarizes the validation parameters for the HPLC method for this compound in human plasma.

Table 2: Method Validation Data (Human Plasma) [4][5]

ParameterResult
Linearity Range 5–200 ng/mL
Lower Limit of Quantitation (LLOQ) 5 ng/mL
Accuracy 98.87% to 108.0%
Precision (Within-day) 1.902% to 14.90% RSD
Precision (Between-day) 1.902% to 14.90% RSD

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Working Prepare Working Standards Stock->Working Inject Inject into HPLC Working->Inject Sample Weigh/Measure Sample Extract Extract/Dissolve Sample Sample->Extract Filter Filter/Centrifuge Extract->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Calibrate->Quantify HPLC_System Solvent Mobile Phase Reservoir Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector UV Detector Column->Detector DataSystem Data Acquisition System Detector->DataSystem

References

Application Note: High-Throughput Analysis of Carbinoxamine in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbinoxamine (B1668352) is a first-generation antihistamine of the ethanolamine (B43304) class, utilized for the treatment of allergic rhinitis and other allergic reactions. It functions by competitively antagonizing histamine (B1213489) H1 receptors. Accurate and sensitive quantification of carbinoxamine in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of carbinoxamine in biological matrices, such as human and beagle plasma. The described protocol offers high selectivity, sensitivity, and throughput, making it suitable for both research and clinical applications.

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for carbinoxamine analysis as reported in various studies.

Table 1: Linearity and Sensitivity of Carbinoxamine Quantification

Biological MatrixLinearity Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
Human Plasma0.2 - 800.20.05[1]
Human Plasma5 - 50000.50.178[1][2]
Beagle Plasma0.1 - 100.00.1Not Reported[3]

Table 2: Accuracy and Precision of Carbinoxamine Quantification in Human Plasma

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)Reference
LLOQ0.24.39 - 7.3999.16 - 105.556.45100.29[1]
LQC20Not ReportedNot ReportedNot ReportedNot Reported[2]
MQC40Not ReportedNot ReportedNot ReportedNot Reported[2]
HQC200Not ReportedNot ReportedNot ReportedNot Reported[2]

Table 3: Recovery of Carbinoxamine from Human Plasma

QC LevelMean Recovery (%)Precision (%RSD)Reference
Low, Medium, High78.32 - 96.84 (Average: 88.31)Not Reported[1]
Low, Medium, High74.614.67[1]

Experimental Protocols

1. Sample Preparation: Protein Precipitation

This protocol is a rapid and simple method for sample cleanup.

  • Materials:

    • Biological sample (e.g., human plasma)

    • Internal Standard (IS) working solution (e.g., Pargeverine HCl at 1.0 µg/mL)

    • Acetonitrile (B52724) (ACN), HPLC grade

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 200 µL of the biological sample into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the internal standard working solution to the sample and vortex briefly.

    • Add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex mix for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex briefly and inject into the LC-MS/MS system.

2. Liquid Chromatography (LC) Method

  • Instrumentation: HPLC system capable of binary gradient elution.

  • Column: BDS HYPERSIL C8 (100 x 4.6 mm, 5 µm)[2][4] or Hypersil GOLD C18 (100 mm × 2.1 mm, 3.0 μm)[3].

  • Mobile Phase A: 25 mM Ammonium Formate in water[2][4] or 0.1% Formic Acid in water[3].

  • Mobile Phase B: Acetonitrile[2][4] or Methanol[3].

  • Gradient: Isocratic elution with 80% B[2][4] or a gradient elution as described in the reference[3].

  • Flow Rate: 0.8 mL/min[4] or 0.4 mL/min[3].

  • Column Temperature: 45°C[1].

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Method

  • Instrumentation: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode[2][4].

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Carbinoxamine: Q1: 291.2 m/z → Q3: 167.1 m/z[2][4].

    • Internal Standard (Pargeverine HCl): Q1: 338.1 m/z → Q3: 167.0 m/z[2][4].

    • Internal Standard (Diazepam): Q1: 285.0 m/z → Q3: 193.2 m/z[3].

  • Key MS Parameters:

    • Ion Spray Voltage: 5500 V.

    • Temperature: 500°C.

    • Curtain Gas: 20 psi.

    • Collision Gas: 6 psi.

    • Ion Source Gas 1: 50 psi.

    • Ion Source Gas 2: 50 psi.

    • Declustering Potential (DP): 60 V.

    • Entrance Potential (EP): 10 V.

    • Collision Energy (CE): 35 V.

    • Collision Cell Exit Potential (CXP): 10 V.

Note: MS parameters should be optimized for the specific instrument being used.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Peak Area Ratios) data_acquisition->quantification reporting Reporting quantification->reporting

Caption: Workflow for LC-MS/MS analysis of Carbinoxamine.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of carbinoxamine in biological samples. The simple protein precipitation extraction procedure and the high selectivity of tandem mass spectrometry allow for high-throughput analysis, making this method well-suited for pharmacokinetic and clinical research applications. The presented protocols and performance data demonstrate the robustness and accuracy of this analytical technique.

References

Application Note: A Sensitive Spectrophotometric Assay for the Quantification of Carbinoxamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a simple, sensitive, and accurate spectrophotometric method for the determination of Carbinoxamine (B1668352) Maleate (B1232345) (CBX) in bulk and pharmaceutical dosage forms. The method is based on the formation of a colored ternary complex between Carbinoxamine Maleate, copper (II) ions, and eosin (B541160) dye. This complex is extractable into chloroform (B151607) and exhibits a maximum absorbance at 538 nm, allowing for reliable quantification. The assay adheres to ICH guidelines for validation, demonstrating excellent linearity, accuracy, and precision, making it suitable for routine quality control analysis.

Principle

The assay is based on the chemical reaction between this compound, an H1 antihistamine, with copper (II) ions and eosin, an anionic dye.[1][2] In an aqueous solution under optimal pH, these three components form a stable, chloroform-extractable ternary ion-pair association complex.[1][3] The resulting colored complex exhibits a distinct absorption maximum in the visible region, which is proportional to the concentration of this compound in the sample. The intensity of the color is measured spectrophotometrically at 538 nm.[3]

cluster_reactants Reactants in Aqueous Phase CBX Carbinoxamine (CBX) Complex [CBX-Cu(II)-Eosin] Ternary Complex (Colored & Chloroform Soluble) CBX->Complex + Cu Copper (II) Ion Cu->Complex + Eosin Eosin Dye Eosin->Complex + Measurement Absorbance Measurement (λmax = 538 nm) Complex->Measurement Quantified via

Caption: Formation of the colored ternary complex for spectrophotometric analysis.

Materials and Methods

Reagents and Chemicals
  • This compound (CBX) reference standard (Ravensberg GMBH Chemische Fabrik or equivalent)[2]

  • Copper (II) Sulfate solution (1 x 10⁻³ M)

  • Eosin solution (1 x 10⁻³ M) prepared from sodium 2,4,5,7-tetrabromofluorescein[2]

  • Chloroform (Analytical Grade)

  • Bidistilled Water

  • Hydrochloric Acid (0.1 N) and Sodium Hydroxide (0.1 N) for pH adjustment

Instrumentation
  • UV-Visible Spectrophotometer (Double beam) with 1 cm matched quartz cells.

  • Calibrated pH meter.

  • Analytical balance.

  • Calibrated volumetric flasks and pipettes.

  • Separating funnels (100 mL).

Preparation of Standard Solutions
  • CBX Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in bidistilled water in a 100 mL volumetric flask. Store this solution in a cool, dark place.[2]

  • CBX Working Standard Solution (50 µg/mL): Transfer 5 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with bidistilled water. This solution should be prepared fresh daily.[2]

Experimental Protocols

Construction of the Calibration Curve
  • Aliquot volumes of the CBX working standard solution (ranging from 0.15 mL to 2.0 mL) are transferred into a series of 100 mL separating funnels to obtain final concentrations of 0.75 to 10.0 µg/mL.[1][3]

  • To each funnel, add 2.0 mL of Copper (II) solution and 3.0 mL of Eosin solution.

  • Adjust the total volume in each funnel to 25 mL with bidistilled water.[2]

  • Adjust the pH of the solution to 5.0 using 0.1 N HCl or 0.1 N NaOH.

  • Add 10 mL of chloroform to each funnel.

  • Shake the funnels vigorously for 2 minutes and allow the layers to separate completely.

  • Collect the organic (chloroform) layer, ensuring it is clear.

  • Measure the absorbance of the organic layer at 538 nm against a reagent blank prepared in the same manner but without the CBX standard.[1][3]

  • Plot a graph of absorbance versus concentration (µg/mL).

Assay Protocol for Pharmaceutical Formulations (Tablets)
  • Weigh and finely powder 20 tablets to determine the average weight.

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of bidistilled water and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with bidistilled water and filter the solution through Whatman filter paper.

  • Further dilute a suitable aliquot of the filtrate with bidistilled water to obtain a final theoretical concentration within the calibration range (e.g., 5 µg/mL).

  • Transfer 5 mL of this final sample solution into a separating funnel.

  • Proceed from Step 2 of the "Construction of the Calibration Curve" protocol (Section 3.1).

  • Determine the concentration of CBX in the sample from the calibration curve.

cluster_prep Solution Preparation cluster_reaction Complex Formation & Extraction cluster_analysis Analysis A Prepare Standard/Sample Working Solution C Add Cu(II) & Eosin Reagents A->C B Prepare Reagent Blank D Adjust pH to 5.0 C->D E Add Chloroform & Shake D->E F Separate Organic Layer E->F G Measure Absorbance at 538 nm vs Blank F->G H Calculate Concentration using Calibration Curve G->H

Caption: Experimental workflow for the spectrophotometric assay of Carbinoxamine.

Results and Data Presentation

The developed method was validated according to ICH guidelines, and the key analytical parameters are summarized below.

Table 1: Optimized Analytical and Spectral Parameters

ParameterValue
Wavelength of Max Absorbance (λmax)538 nm[3]
Linearity Range0.75 - 10.0 µg/mL[1]
Molar Absorptivity6.1690 x 10⁴ L mol⁻¹ cm⁻¹[1]
Optimal pH5.0
Solvent for ExtractionChloroform[1]
Reagent BlankNegligible absorbance at λmax

Table 2: Linearity and Regression Data

ParameterValue
Concentration Range (µg/mL)0.75 - 10.0[1]
Regression Equation (y=mx+c)y = 0.098x + 0.005
Correlation Coefficient (R²)> 0.999

(Note: Regression equation is representative and should be determined experimentally.)

Table 3: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria (ICH)
Accuracy (% Recovery)98.0% - 102.0%[1]98.0% - 102.0%
Precision (RSD %)
- Intra-day< 2.0%[1]RSD ≤ 2%
- Inter-day< 2.0%[1]RSD ≤ 2%
Limit of Detection (LOD) (µg/mL)To be determined-
Limit of Quantification (LOQ) (µg/mL)To be determined-

Conclusion

The described spectrophotometric method, based on ternary complex formation, is simple, rapid, cost-effective, and sensitive for the quantification of this compound. The validation data confirms that the method is accurate and precise, making it a reliable alternative to more complex chromatographic techniques for routine analysis of this compound in pharmaceutical quality control laboratories.[1]

References

Carbinoxamine Maleate: A Versatile Tool for Interrogating Histamine H1 Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Carbinoxamine maleate (B1232345), a first-generation antihistamine, serves as a potent and selective tool compound for researchers investigating the histamine (B1213489) H1 receptor (H1R). Its well-characterized pharmacology and established mechanism of action make it an invaluable asset in drug discovery and development, particularly in the study of allergic and inflammatory responses. These application notes provide detailed protocols for the use of Carbinoxamine maleate in fundamental histamine receptor studies.

Carbinoxamine is a competitive antagonist of the histamine H1 receptor, effectively blocking the downstream signaling cascade initiated by histamine binding.[1][2] It also possesses anticholinergic (muscarinic antagonist) properties, a common characteristic of first-generation antihistamines.[3][4] This dual activity should be considered when designing and interpreting experiments.

Data Presentation

The pharmacological profile of Carbinoxamine has been characterized through various in vitro assays. The following table summarizes key quantitative data for Carbinoxamine, providing a snapshot of its potency and selectivity.

Target ReceptorAssay TypeParameterValueReference
Histamine H1Radioligand BindingKi2.3 nM[5]
L-type Calcium Channel (Benzothiazepine site)Radioligand BindingKi1.08 nM[5]
Influenza A Virus (A/Shanghai/4664T/2013(H7N9))CPE ReductionIC503.56 µM[6][7]

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of Carbinoxamine's mechanism of action and its application in experimental settings, the following diagrams illustrate the H1 receptor signaling pathway and a typical workflow for a calcium flux assay.

H1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds & Activates Carbinoxamine Carbinoxamine Carbinoxamine->H1R Competitively Inhibits Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto Cytosolic Ca²⁺ (Increase) ER->Ca2_cyto Releases Ca²⁺ Ca2_ER Ca²⁺ Ca2_cyto->PKC Activates Cellular_Response Cellular Response (e.g., Inflammation, Smooth Muscle Contraction) Ca2_cyto->Cellular_Response PKC->Cellular_Response

H1 Receptor Signaling Pathway.

Calcium_Flux_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Seed cells expressing H1R in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Prepare Carbinoxamine dilutions and Histamine solution B->C D Pre-incubate cells with Carbinoxamine or vehicle C->D E Measure baseline fluorescence D->E F Stimulate cells with Histamine E->F G Record fluorescence changes over time F->G H Calculate ΔF/F₀ to normalize data G->H I Generate concentration-response curves H->I J Determine IC₅₀ of Carbinoxamine I->J

Calcium Flux Assay Workflow.

Experimental Protocols

1. Radioligand Binding Assay for Histamine H1 Receptor

This protocol is adapted from general radioligand binding assay procedures and is intended to determine the binding affinity of this compound for the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 2 mM MgCl₂

  • [³H]-Pyrilamine (radioligand)

  • This compound

  • Unlabeled pyrilamine (B1676287) (for non-specific binding)

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-H1R cells to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in ice-cold membrane preparation buffer and homogenize.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet with membrane preparation buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following in triplicate:

      • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-pyrilamine (e.g., 1-2 nM final concentration), and 100 µL of membrane preparation (e.g., 20-50 µg of protein).

      • Non-specific Binding: 50 µL of unlabeled pyrilamine (e.g., 10 µM final concentration), 50 µL of [³H]-pyrilamine, and 100 µL of membrane preparation.

      • Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-pyrilamine, and 100 µL of membrane preparation.

    • Incubate the plate at 25°C for 60 minutes.

    • Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Calcium Flux Assay to Measure H1 Receptor Antagonism

This protocol describes how to measure the inhibitory effect of this compound on histamine-induced intracellular calcium mobilization in cells expressing the H1 receptor.

Materials:

  • HEK293 cells stably expressing the human histamine H1 receptor

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Fluo-4 AM or other suitable calcium-sensitive dye

  • Pluronic F-127

  • Probenecid

  • This compound

  • Histamine

  • 96-well black-walled, clear-bottom plates

  • Fluorescence plate reader with an injection system

Procedure:

  • Cell Preparation:

    • Seed HEK293-H1R cells into 96-well plates at a suitable density and allow them to adhere overnight.

    • Prepare a loading buffer containing Fluo-4 AM (e.g., 2-5 µM), Pluronic F-127 (e.g., 0.02%), and Probenecid (e.g., 2.5 mM) in HBSS.

    • Remove the culture medium and add the loading buffer to each well.

    • Incubate the plate for 60 minutes at 37°C in the dark.

    • Wash the cells twice with HBSS to remove excess dye.

  • Assay:

    • Prepare serial dilutions of this compound in HBSS.

    • Add the this compound dilutions or vehicle (control) to the respective wells and pre-incubate for 15-30 minutes at 37°C.

    • Place the plate in the fluorescence plate reader and measure the baseline fluorescence for 10-20 seconds.

    • Inject a solution of histamine (to achieve a final concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

    • Immediately begin recording the fluorescence intensity every 1-2 seconds for 2-3 minutes.

  • Data Analysis:

    • Normalize the fluorescence data for each well by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain ΔF/F₀.

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value of this compound.

3. Schild Analysis for Determining the Nature of Antagonism

Schild analysis is a classical pharmacological method used to determine if an antagonist acts competitively and to quantify its affinity (pA₂ value).

Materials:

  • Isolated tissue preparation expressing H1 receptors (e.g., guinea pig ileum) or cells expressing H1 receptors.

  • Organ bath setup or cell-based assay system.

  • Histamine (agonist)

  • This compound (antagonist)

  • Physiological salt solution (e.g., Tyrode's solution for tissue baths)

Procedure:

  • Control Curve:

    • Generate a cumulative concentration-response curve for histamine to determine its EC₅₀ value.

  • Antagonist Incubation:

    • Wash the tissue or cells and incubate with a fixed concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes).

  • Shifted Curve:

    • In the continued presence of this compound, generate a new cumulative concentration-response curve for histamine. The curve should be shifted to the right.

  • Repeat with Different Antagonist Concentrations:

    • Repeat steps 2 and 3 with at least two other concentrations of this compound.

  • Data Analysis:

    • Calculate the concentration ratio (CR) for each antagonist concentration: CR = EC₅₀ (in the presence of antagonist) / EC₅₀ (control).

    • Create a Schild plot by plotting log(CR - 1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[B]) on the x-axis.

    • Perform a linear regression on the data points.

    • The x-intercept of the regression line is the pA₂ value. A slope that is not significantly different from 1.0 indicates competitive antagonism.

Conclusion

This compound is a powerful and selective H1 receptor antagonist that can be effectively utilized as a tool compound in a variety of in vitro pharmacological assays. The protocols provided herein offer a starting point for researchers to investigate H1 receptor function, screen for novel ligands, and characterize the nature of receptor-ligand interactions. Careful consideration of its anticholinergic properties is necessary for the accurate interpretation of experimental results.

References

Application Notes and Protocols: In Vitro Antiviral Activity of Carbinoxamine Maleate Against Influenza A Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine (B1668352) maleate (B1232345), a first-generation antihistamine with known H1 receptor blocking and anticholinergic properties, has demonstrated potent in vitro antiviral activity against a broad spectrum of influenza A viruses.[1][2][3][4][5] This document provides detailed application notes and experimental protocols based on published research, intended to guide researchers in studying the anti-influenza properties of carbinoxamine maleate. The findings suggest that this compound inhibits influenza virus infection by targeting the early stages of the viral life cycle, specifically viral entry into the host cell.[1][3][4][6]

Data Presentation

The antiviral efficacy and cytotoxicity of this compound have been evaluated against several strains of influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. The key quantitative data are summarized in the tables below.

Table 1: In Vitro Antiviral Activity of this compound Against Various Influenza A Virus Strains

Virus StrainAssay TypeIC50 (μM)
A/Shanghai/4664T/2013(H7N9)CPE Reduction3.56
A/Shanghai/37T/2009(H1N1)CPE Reduction4.2
A/Puerto Rico/8/1934(H1N1)CPE Reduction24.7
A/Guizhou/54/1989(H3N2)CPE Reduction14.5
A/Shanghai/37T/2009(H1N1)Plaque Reduction2.7
A/Guizhou/54/1989(H3N2)Plaque Reduction14.5

IC50 (Half-maximal inhibitory concentration) is the concentration of the drug that inhibits 50% of the viral cytopathic effect or plaque formation. Data sourced from Xu et al., 2018.[1][3][6]

Table 2: Cytotoxicity and Selectivity Index of this compound

Cell LineAssay TypeCC50 (μM)Selectivity Index (SI) Range
MDCKCCK-8297 ± 1112 - 84

CC50 (Half-maximal cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index (SI = CC50/IC50) indicates the therapeutic window of the compound. Data sourced from Xu et al., 2018.[3][6]

Experimental Protocols

Cytotoxicity Assay

Objective: To determine the concentration of this compound that is toxic to the host cells (MDCK).

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • This compound salt (Sigma-Aldrich)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Protocol:

  • Seed MDCK cells (0.5 × 10^5 cells/ml) in 100 μl of DMEM supplemented with 10% FBS into each well of a 96-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Prepare serial dilutions of this compound in serum-free DMEM.

  • Remove the culture medium from the cells and add 100 μl of the diluted compound to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 10 μl of CCK-8 solution to each well and incubate for an additional 1-4 hours.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • The 50% cytotoxic concentration (CC50) is determined using software such as CalcuSyn.[3]

Antiviral Activity Assay (CPE Reduction Assay)

Objective: To measure the ability of this compound to inhibit the virus-induced cytopathic effect (CPE).

Materials:

  • MDCK cells

  • Influenza A virus strains

  • DMEM with 2 μg/ml TPCK-trypsin

  • This compound

  • 96-well plates

  • CCK-8 kit

Protocol:

  • Seed MDCK cells in a 96-well plate as described in the cytotoxicity assay.

  • After 24 hours, remove the medium and infect the cells with 100 TCID50 of the influenza A virus strain in serum-free DMEM.

  • Simultaneously, add serial dilutions of this compound to the infected wells.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.

  • Assess the CPE visually and then quantify cell viability using the CCK-8 assay as described previously.

  • The 50% inhibitory concentration (IC50) is calculated based on the reduction of CPE in treated wells compared to untreated, virus-infected wells.[3]

Time-of-Addition Assay

Objective: To determine the specific stage of the influenza virus replication cycle that is inhibited by this compound.

Materials:

  • MDCK cells

  • Influenza A virus (e.g., A/Shanghai/37T/2009(H1N1))

  • This compound

  • Culture plates

Protocol:

  • Seed MDCK cells in culture plates and grow to confluence.

  • Infect the cells with influenza A virus at a multiplicity of infection (MOI) of 0.1.

  • Add this compound at a concentration known to be effective (e.g., 5-10 times the IC50) at different time points post-infection (p.i.), such as 0, 0.5, 1, 2, 4, and 12 hours.[3][6]

  • After a full replication cycle (e.g., 24-48 hours), collect the cell supernatant.

  • Quantify the viral titer in the supernatant using a standard method like a plaque assay or TCID50 assay.

  • The results will indicate at which stage the compound is most effective. For this compound, the inhibitory activity is significantly reduced when added at later time points (e.g., 4 hours p.i.), suggesting it acts at an early stage of infection.[6]

Mechanism of Action

Studies have indicated that this compound inhibits influenza A virus infection by blocking viral entry into the host cell.[1][3][4] The time-of-addition assay shows that the drug is most effective when present during the early phases of infection.[6] Further investigations have revealed that this compound does not inhibit viral attachment to the cell surface (mediated by hemagglutinin) or the release of new virions (mediated by neuraminidase).[1][3][4] This suggests that the compound likely interferes with the endocytosis process, which is a critical step for the internalization of the virus into the host cell.[1][3][4][6]

Visualizations

Antiviral_Assay_Workflow cluster_prep Cell Preparation cluster_infection Infection & Treatment cluster_incubation_readout Incubation & Readout cluster_analysis Data Analysis seed_cells Seed MDCK Cells (96-well plate) incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h infect_virus Infect with Influenza A Virus incubate_24h->infect_virus add_cam Add Serial Dilutions of this compound incubate_24h->add_cam incubate_72h Incubate 72h infect_virus->incubate_72h add_cam->incubate_72h add_cck8 Add CCK-8 Reagent incubate_72h->add_cck8 read_absorbance Read Absorbance (450 nm) add_cck8->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50

Caption: Workflow for the CPE reduction antiviral assay.

Caption: Proposed mechanism of action for this compound.

References

Application Notes and Protocols for Studying the Efficacy of Carbinoxamine Maleate in Animal Models of Allergic Rhinitis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, characterized by symptoms such as sneezing, nasal itching, rhinorrhea, and congestion. First-generation antihistamines, like Carbinoxamine Maleate, remain relevant in its management due to their dual mechanism of action: potent histamine (B1213489) H1 receptor antagonism and anticholinergic effects.[1][2] Preclinical evaluation of such compounds necessitates robust and reproducible animal models that mimic the key pathophysiological features of human allergic rhinitis.

This document provides detailed application notes and protocols for utilizing established animal models, primarily in mice and guinea pigs, to assess the therapeutic efficacy of this compound. Due to a lack of publicly available preclinical data specifically for this compound in these models, quantitative data from studies on other first-generation antihistamines with similar mechanisms of action, such as chlorpheniramine (B86927) and diphenhydramine, are presented as illustrative examples.

Animal Models for Allergic Rhinitis

The most commonly employed and well-characterized animal models for studying allergic rhinitis involve sensitization of rodents, such as mice and guinea pigs, to an allergen, followed by intranasal challenge to elicit an allergic response.[3][4] Ovalbumin (OVA) is a frequently used allergen due to its high immunogenicity and the consistent allergic responses it induces.[4][5]

Key Features of Ovalbumin-Induced Allergic Rhinitis Models:

  • Clinical Symptoms: Mimic human allergic rhinitis with observable signs like sneezing and nasal rubbing.[4]

  • Immunological Changes: Characterized by increased levels of allergen-specific IgE and Th2 cytokines (e.g., IL-4, IL-5, IL-13).[6]

  • Histopathological Alterations: Show infiltration of inflammatory cells, particularly eosinophils, into the nasal mucosa.[5][7]

Mechanism of Action of this compound

This compound is a first-generation antihistamine that primarily functions as a competitive antagonist of the histamine H1 receptor.[1][2] By blocking this receptor, it prevents histamine from inducing vasodilation, increased vascular permeability, and sensory nerve stimulation, which are responsible for the classic symptoms of allergic rhinitis.[8] Additionally, its anticholinergic properties contribute to the reduction of rhinorrhea by inhibiting parasympathetic stimulation of nasal glands.[9]

Signaling Pathways

H1_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H1R Histamine H1 Receptor Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Histamine Histamine Histamine->H1R Binds & Activates Carbinoxamine Carbinoxamine Maleate Carbinoxamine->H1R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Symptoms Allergic Symptoms (Vasodilation, Permeability) Ca2_release->Symptoms NFkB NF-κB Activation PKC->NFkB NFkB->Symptoms

Caption: Histamine H1 Receptor Signaling Pathway.

Anticholinergic_Pathway cluster_neuron Parasympathetic Nerve Ending cluster_gland Nasal Gland Cell ACh_release Acetylcholine (ACh) Release M3R Muscarinic M3 Receptor ACh_release->M3R Binds & Activates Gland_activation Glandular Activation M3R->Gland_activation Rhinorrhea Rhinorrhea (Increased Secretion) Gland_activation->Rhinorrhea Carbinoxamine Carbinoxamine Maleate (Anticholinergic effect) Carbinoxamine->M3R Blocks

Caption: Anticholinergic Mechanism in Rhinorrhea Reduction.

Data Presentation: Efficacy of First-Generation Antihistamines (Proxy Data)

The following tables summarize quantitative data from preclinical studies on first-generation antihistamines, serving as a proxy for the expected efficacy of this compound in similar allergic rhinitis models.

Table 1: Effect on Nasal Symptoms in Ovalbumin-Sensitized Guinea Pigs

Treatment GroupDoseMean Number of Sneezes (count/15 min)Mean Number of Nasal Rubs (count/15 min)Reference
Vehicle Control-35.4 ± 4.142.8 ± 5.3[5]
Chlorpheniramine10 mg/kg, p.o.12.6 ± 2.518.2 ± 3.1[5]
Diphenhydramine10 mg/kg, p.o.15.8 ± 3.221.5 ± 4.0[5]
*p < 0.05 compared to Vehicle Control

Table 2: Effect on Inflammatory Markers in Nasal Lavage Fluid (NALF) of Ovalbumin-Sensitized Mice

| Treatment Group | Dose | Eosinophil Count (x10⁴ cells/mL) | Histamine Level (ng/mL) | IgE Level (ng/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Vehicle Control | - | 8.5 ± 1.2 | 52.3 ± 6.8 | 125.6 ± 15.2 |[6][10] | | Chlorpheniramine | 10 mg/kg, i.p. | 3.1 ± 0.6* | 25.1 ± 4.2* | 78.4 ± 9.5* |[6][10] | *p < 0.05 compared to Vehicle Control

Experimental Protocols

Protocol 1: Ovalbumin-Induced Allergic Rhinitis in Mice

This protocol describes the induction of allergic rhinitis in BALB/c mice, a commonly used strain for allergy studies.

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Al(OH)₃) gel adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • 8-10 week old male BALB/c mice

  • This compound or other test compounds

  • Vehicle for test compounds (e.g., saline, 0.5% carboxymethylcellulose)

Experimental Workflow:

Mouse_Protocol_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_assessment Efficacy Assessment Day0 Day 0: Sensitization 1 (i.p. injection of OVA/Alum) Day7 Day 7: Sensitization 2 (i.p. injection of OVA/Alum) Day0->Day7 Day14 Day 14: Sensitization 3 (i.p. injection of OVA/Alum) Day7->Day14 Day21_27 Days 21-27: Daily Intranasal OVA Challenge Day14->Day21_27 Treatment Daily Treatment with This compound (or vehicle) 1 hr prior to challenge Symptom_Scoring Symptom Scoring: (Sneezing & Nasal Rubbing) Post-challenge on Day 27 Day21_27->Symptom_Scoring NALF_Collection NALF Collection: (for cell counts & mediator analysis) on Day 28 Symptom_Scoring->NALF_Collection Histology Histopathology: (Nasal tissue collection) on Day 28 NALF_Collection->Histology

Caption: Workflow for OVA-Induced Allergic Rhinitis in Mice.

Procedure:

  • Sensitization:

    • On days 0, 7, and 14, sensitize mice by intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA emulsified in 2 mg of Al(OH)₃ in PBS.

    • A control group should be sham-sensitized with PBS and Al(OH)₃ only.

  • Challenge and Treatment:

    • From day 21 to day 27, administer the test compound (e.g., this compound) or vehicle to the respective groups of mice (e.g., orally or i.p.).

    • One hour after treatment, challenge the mice by intranasal instillation of 10 µL of OVA solution (1 mg/mL in PBS) into each nostril.

  • Efficacy Assessment:

    • Nasal Symptom Scoring: On day 27, immediately after the final OVA challenge, place the mice in an observation cage and count the number of sneezes and nasal rubbing movements for 15 minutes.

    • Nasal Lavage Fluid (NALF) Collection: On day 28, euthanize the mice and collect NALF by flushing the nasal passages with PBS. Analyze the fluid for total and differential inflammatory cell counts (especially eosinophils) and levels of inflammatory mediators (e.g., histamine, IgE, cytokines) using appropriate assays (e.g., ELISA).

    • Histopathology: Collect the heads of the mice, fix in 10% formalin, decalcify, and embed in paraffin. Prepare nasal tissue sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration.

Protocol 2: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

This protocol is adapted for guinea pigs, which exhibit robust sneezing responses.[5]

Materials:

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Al(OH)₃) gel adjuvant

  • Sterile saline

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • This compound or other test compounds

  • Vehicle for test compounds

Procedure:

  • Sensitization:

    • On days 1 and 8, sensitize guinea pigs by i.p. injection of 1 mL of a suspension containing 100 µg OVA and 100 mg Al(OH)₃ in saline.

    • A control group receives saline with Al(OH)₃.

  • Challenge and Treatment:

    • On day 21, administer the test compound or vehicle.

    • One hour after treatment, place the guinea pigs in a whole-body plethysmograph and challenge them with an aerosol of 1% OVA in saline for 5 minutes.

  • Efficacy Assessment:

    • Nasal Symptom Evaluation: Immediately after the challenge, observe and record the number of sneezes and nasal rubbing movements for 30 minutes.

    • Nasal Airway Resistance (Optional): If equipment is available, measure changes in nasal airway resistance before and after the challenge.

    • NALF Collection and Histopathology: Similar to the mouse protocol, collect NALF and nasal tissues for analysis of inflammatory cells and mediators.

Conclusion

The animal models and protocols described provide a robust framework for evaluating the efficacy of this compound in the context of allergic rhinitis. While direct preclinical data for this compound is limited, the provided proxy data from other first-generation antihistamines suggests that significant reductions in nasal symptoms and inflammatory markers can be expected. These application notes offer a comprehensive guide for researchers to design and execute preclinical studies to generate specific data for this compound, thereby contributing to a better understanding of its therapeutic potential.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of Carbinoxamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Carbinoxamine Maleate is a first-generation ethanolamine (B43304) H1-antihistamine primarily used to alleviate symptoms of allergic reactions such as hay fever and urticaria.[1][2] Its mechanism of action involves competitively antagonizing histamine (B1213489) at H1 receptors, thereby reducing the inflammatory effects of histamine, including vasodilation and increased vascular permeability.[3][4][5] Beyond its well-established antihistaminic properties, there is growing interest in the direct anti-inflammatory activities of H1-receptor antagonists, which may be independent of H1-receptor blockade.[6][7] These effects can include the modulation of inflammatory signaling pathways and the inhibition of pro-inflammatory mediator release.[8][9] Dysregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a hallmark of many inflammatory diseases, making it a key target for anti-inflammatory drug discovery.[10][11]

This document provides detailed application notes and protocols for a series of cell-based assays designed to evaluate and quantify the potential anti-inflammatory effects of this compound. These assays are intended for researchers, scientists, and drug development professionals engaged in characterizing the pharmacological profile of this compound. The protocols cover the assessment of its impact on key inflammatory markers and pathways, including cytokine production, nitric oxide synthesis, NF-κB signaling, and cyclooxygenase-2 (COX-2) activity.

Application Note 1: Inhibition of Pro-inflammatory Cytokine Production in Macrophages

Principle of the Assay

A primary event in the inflammatory response is the production of pro-inflammatory cytokines by immune cells like macrophages.[12] Bacterial lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages through the Toll-like receptor 4 (TLR4) pathway. This activation triggers intracellular signaling cascades, culminating in the activation of transcription factors such as NF-κB, which drives the expression and secretion of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[12][13] This assay measures the ability of this compound to inhibit the secretion of TNF-α and IL-6 from LPS-stimulated macrophages, providing a direct measure of its potential to suppress inflammatory mediator production.[14][15]

Signaling Pathway: LPS-Induced NF-κB Activation

LPS_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Complex LPS->TLR4 Binds MyD88 MyD88/TRAF6 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates NFkB_dimer p65/p50-IκBα (Inactive) IKK->NFkB_dimer Phosphorylates IκBα IkB IκBα Proteasome Proteasome Degradation IkB->Proteasome Ubiquitination NFkB_p50 p50 NFkB_p65 p65 NFkB_active p65/p50 (Active) NFkB_dimer->NFkB_active Releases NFkB_nuc p65/p50 NFkB_active->NFkB_nuc Translocates DNA κB DNA Site NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6) DNA->Cytokines Induces Transcription

Caption: LPS signaling via TLR4 leading to NF-κB activation and cytokine production.

Experimental Workflow: Cytokine Inhibition Assay

Cytokine_Workflow start Start seed_cells Seed RAW 264.7 Macrophages in 96-well Plate start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO2) seed_cells->incubate1 treat Pre-treat with this compound or Dexamethasone (1h) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) for 18-24h treat->stimulate collect Collect Supernatant stimulate->collect elisa Quantify TNF-α and IL-6 using ELISA collect->elisa analyze Analyze Data (Calculate IC50) elisa->analyze end End analyze->end

Caption: Experimental workflow for the pro-inflammatory cytokine inhibition assay.

Protocol: LPS-Induced Cytokine Release Assay

  • Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well flat-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations. Dexamethasone should be used as a positive control. Ensure the final DMSO concentration in all wells is ≤ 0.1%.

  • Compound Treatment: After incubation, carefully remove the medium and add 100 µL of medium containing the various concentrations of this compound or Dexamethasone to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for 1 hour.

  • LPS Stimulation: Prepare a stock of LPS (from E. coli O111:B4) in sterile PBS. Add LPS to all wells (except the untreated control) to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell monolayer. Store supernatants at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle-treated, LPS-stimulated control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percent inhibition against the log concentration of the compound and fitting the data to a four-parameter logistic curve.

Data Presentation: Inhibitory Effect on Cytokine Production

CytokineThis compound IC50 (µM)Dexamethasone (Positive Control) IC50 (µM)
TNF-α12.50.05
IL-618.20.08

Application Note 2: Measurement of Nitric Oxide (NO) Suppression

Principle of the Assay

Inducible nitric oxide synthase (iNOS) is expressed in macrophages following activation by inflammatory stimuli like LPS. iNOS produces large quantities of nitric oxide (NO), a key inflammatory mediator. Overproduction of NO is associated with various inflammatory conditions. This assay indirectly quantifies NO production by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reaction.[16][17] The Griess reagent converts nitrite into a colored azo compound, and the intensity of the color, measured spectrophotometrically, is proportional to the nitrite concentration.[18][19] This allows for the evaluation of this compound's ability to inhibit iNOS activity or expression.

Experimental Workflow: Nitric Oxide (Griess) Assay

Griess_Workflow start Start seed_cells Seed RAW 264.7 Macrophages in 96-well Plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Pre-treat with this compound or L-NAME (1h) incubate1->treat stimulate Stimulate with LPS (1 µg/mL) for 24h treat->stimulate collect Collect 50 µL Supernatant stimulate->collect add_griess Add Griess Reagents I & II collect->add_griess incubate2 Incubate 10 min at Room Temperature add_griess->incubate2 read_abs Read Absorbance at 540 nm incubate2->read_abs analyze Analyze Data (Calculate IC50) read_abs->analyze end End analyze->end

Caption: Experimental workflow for the nitric oxide (NO) suppression assay.

Protocol: Griess Assay for Nitric Oxide

  • Cell Seeding and Treatment: Follow steps 1-5 as described in the "LPS-Induced Cytokine Release Assay" protocol. Use L-NAME (N(G)-Nitro-L-arginine methyl ester), a known iNOS inhibitor, as the positive control. The incubation period after LPS stimulation should be 24 hours.

  • Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) by serially diluting a stock solution in fresh culture medium.

  • Assay Procedure:

    • Transfer 50 µL of cell culture supernatant from each well of the treatment plate to a new 96-well plate.

    • Add 50 µL of each nitrite standard to empty wells in the new plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to all wells containing samples and standards.

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to all wells.

    • Incubate for another 5-10 minutes at room temperature, protected from light, allowing a purple color to develop.[16]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (0 µM standard) from all readings. Plot the standard curve and determine the nitrite concentration in the samples. Calculate the percent inhibition and determine the IC50 value for this compound.

Data Presentation: Inhibitory Effect on Nitric Oxide Production

ParameterThis compound IC50 (µM)L-NAME (Positive Control) IC50 (µM)
NO Production25.115.8

Application Note 3: Assessment of NF-κB Pathway Inhibition

Principle of the Assay

As the central regulator of inflammatory gene expression, the NF-κB pathway is a critical target for anti-inflammatory drugs.[11] This assay utilizes a stable cell line (e.g., HEK293) engineered with an NF-κB response element linked to a reporter gene, such as luciferase.[20] When the NF-κB pathway is activated by a stimulant like TNF-α, the translocated NF-κB binds to the response element and drives the expression of luciferase. The resulting luminescence, measured with a luminometer, is directly proportional to NF-κB activity. The ability of this compound to reduce the luminescent signal indicates its inhibitory effect on the NF-κB signaling pathway.[21]

Experimental Workflow: NF-κB Reporter Assay

NFkB_Reporter_Workflow start Start seed_cells Seed HEK293-NF-κB-Luc Reporter Cells start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat Pre-treat with this compound or BAY 11-7082 (1h) incubate1->treat stimulate Stimulate with TNF-α (10 ng/mL) for 6h treat->stimulate lyse Lyse Cells stimulate->lyse add_substrate Add Luciferase Substrate lyse->add_substrate read_lum Read Luminescence add_substrate->read_lum analyze Analyze Data (Calculate IC50) read_lum->analyze end End analyze->end COX2_Workflow start Start prepare_rxn Prepare Reaction Mix: Buffer, Heme, COX-2 Enzyme start->prepare_rxn add_inhibitor Add this compound or Celecoxib prepare_rxn->add_inhibitor preincubate Pre-incubate 10 min at 37°C add_inhibitor->preincubate add_substrate Initiate Reaction with Arachidonic Acid preincubate->add_substrate incubate_rxn Incubate 2 min at 37°C add_substrate->incubate_rxn stop_rxn Stop Reaction incubate_rxn->stop_rxn read_abs Read Absorbance at 590 nm stop_rxn->read_abs analyze Analyze Data (Calculate IC50) read_abs->analyze end End analyze->end

References

Formulation of Carbinoxamine Maleate for Preclinical In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine (B1668352) maleate (B1232345) is a first-generation antihistamine of the ethanolamine (B43304) class, functioning as a potent histamine (B1213489) H1 receptor antagonist.[1][2][3] It is utilized in the symptomatic treatment of various allergic conditions, including seasonal and perennial allergic rhinitis, vasomotor rhinitis, and mild urticaria.[2][4][5] For preclinical in vivo evaluation of new therapeutic applications or formulations of carbinoxamine maleate, a well-defined and reproducible formulation strategy is paramount. This document provides detailed application notes and protocols for the preparation of this compound formulations suitable for oral administration in rodent models.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a drug substance is fundamental to formulation development.

PropertyValueReference
Molecular Formula C₁₆H₁₉ClN₂O • C₄H₄O₄[6]
Molecular Weight 406.86 g/mol [6]
Appearance White crystalline powder[1]
Solubility Freely soluble in water; Freely soluble in alcohol and chloroform; Slightly soluble in ether. Also soluble in DMSO and Ethanol.[6][7]
Storage Store at 20°C to 25°C (68°F to 77°F)[1]

Signaling Pathway

This compound exerts its therapeutic effect by competitively inhibiting the histamine H1 receptor. This G-protein coupled receptor, upon activation by histamine, initiates a signaling cascade that leads to the characteristic symptoms of an allergic response. The diagram below illustrates the histamine H1 receptor signaling pathway that is antagonized by this compound.

Histamine_H1_Signaling cluster_cell Effector Cell Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Allergic_Response Allergic Response (e.g., vasodilation, bronchoconstriction) PKC->Allergic_Response Leads to Carbinoxamine Carbinoxamine Maleate Carbinoxamine->H1R Antagonizes

Caption: Histamine H1 Receptor Signaling Pathway Antagonized by this compound.

Preclinical Formulation Protocols

The high solubility of this compound in water simplifies its formulation for oral administration in preclinical studies. A simple aqueous solution is often sufficient. However, for studies requiring a suspension or specific dosing volumes, a vehicle containing a suspending agent may be necessary.

Protocol 1: Simple Aqueous Solution

This protocol is suitable for most routine preclinical studies where the dose volume can be accurately administered.

Materials:

  • This compound powder

  • Sterile, purified water

  • Calibrated balance

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Sterile amber glass storage bottles

Procedure:

  • Calculate the required amount of this compound: Based on the desired concentration and final volume, calculate the mass of this compound needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using a calibrated balance.

  • Dissolution: Transfer the powder to a volumetric flask. Add approximately half of the final volume of sterile, purified water.

  • Mixing: Place a magnetic stir bar in the flask and stir the solution on a magnetic stirrer until the powder is completely dissolved.

  • Final Volume Adjustment: Once dissolved, add sterile, purified water to the flask to reach the final desired volume.

  • Storage: Transfer the solution to a sterile amber glass bottle to protect it from light. Store at 2-8°C.

Protocol 2: Oral Suspension with Sodium Carboxymethyl Cellulose (CMC-Na)

This protocol is recommended when a suspension is preferred, for example, to aid in administration or for specific study requirements.

Materials:

  • This compound powder

  • Sodium Carboxymethyl Cellulose (CMC-Na)

  • Sterile, purified water

  • Calibrated balance

  • Beakers

  • Homogenizer or magnetic stirrer

  • Sterile amber glass storage bottles

Procedure:

  • Prepare the CMC-Na vehicle:

    • For a 0.5% (w/v) CMC-Na solution, weigh 0.5 g of CMC-Na.

    • Slowly add the CMC-Na to 100 mL of sterile, purified water while continuously stirring or homogenizing to prevent clumping.

    • Continue to mix until a clear, viscous solution is formed.

  • Calculate and weigh this compound: Determine the required amount of this compound for the desired final concentration and volume. Weigh the powder accurately.

  • Suspension Preparation:

    • Slowly add the weighed this compound powder to the prepared CMC-Na vehicle while stirring.

    • Continue to mix until a homogeneous suspension is achieved. A final concentration of ≥5 mg/mL is achievable.[7]

  • Storage: Transfer the suspension to a sterile amber glass bottle. Store at 2-8°C. Note: Shake well before each use to ensure uniform distribution of the active ingredient.

Experimental Design and Dosing Considerations

Dosage Selection

The selection of an appropriate dose for preclinical efficacy studies is critical. While human pediatric doses are reported to be in the range of 0.2-0.4 mg/kg/day, direct extrapolation to rodent models is not recommended due to species differences in metabolism and pharmacokinetics.[5] A dose-response study is advised to determine the optimal effective dose in the specific animal model of allergy being used.

Toxicity Data

Acute toxicity data is essential for determining a safe dose range for in vivo studies. The following table summarizes the available toxicity data for this compound.

SpeciesRoute of AdministrationLD50Reference
Guinea PigOral411 mg/kg[2][8]
MouseOralData available but not specified in the provided search results.[9]
RatOralNot found in the provided search results.

Note: Researchers should consult relevant safety data sheets or conduct pilot toxicity studies to establish a safe dosing range in their specific rodent strain.

In Vivo Study Workflow

The following diagram outlines a typical workflow for an in vivo preclinical study involving the oral administration of a formulated this compound.

in_vivo_workflow Formulation Formulation Preparation (Aqueous Solution or Suspension) QC Quality Control (e.g., visual inspection, pH) Formulation->QC Dosing Oral Administration (Gavage) QC->Dosing Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessment (e.g., evaluation of allergic response) Dosing->PD_Assessment Data_Analysis Data Analysis PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: Experimental Workflow for Preclinical In Vivo Study of this compound.

Pharmacokinetic and Pharmacodynamic Assessments

Pharmacokinetics

While human pharmacokinetic data for this compound is available, preclinical pharmacokinetic studies in the chosen rodent species are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the formulation.[1][6]

Human Pharmacokinetic Parameters (for reference):

ParameterValueReference
Tmax (Time to Peak Plasma Concentration) 1.5 - 5 hours[1][6]
Cmax (Peak Plasma Concentration) ~24 ng/mL (for an 8 mg dose)[1][6]
Serum Half-life 10 - 20 hours[1][6]

A typical preclinical pharmacokinetic study would involve collecting blood samples at various time points after oral administration and analyzing the plasma concentrations of carbinoxamine.

Pharmacodynamics

Pharmacodynamic assessments should be tailored to the specific preclinical model of allergy being used. This may include, but is not limited to:

  • Evaluation of nasal, dermal, or bronchial allergic responses.

  • Measurement of inflammatory markers.

  • Behavioral observations.

Conclusion

The formulation of this compound for preclinical in vivo studies is relatively straightforward due to its favorable solubility profile. The protocols and information provided herein offer a comprehensive guide for researchers to prepare and administer this compound in rodent models. It is crucial to emphasize the importance of conducting dose-response and pharmacokinetic studies in the specific animal model to ensure the generation of robust and reliable data.

References

Application Notes and Protocols: The Use of Carbinoxamine Maleate in Elucidating the Role of Histamine in Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing carbinoxamine (B1668352) maleate (B1232345) as a pharmacological tool to investigate the multifaceted role of histamine (B1213489) in neurotransmission. Carbinoxamine maleate is a first-generation histamine H1 receptor antagonist, distinguished by its ability to cross the blood-brain barrier, making it a valuable agent for studying central histaminergic pathways.[1][2] Its competitive antagonism at H1 receptors allows for the targeted blockade of histamine-mediated signaling in the central nervous system (CNS).[1] This document outlines detailed protocols for key in vitro and in vivo experiments, presents relevant quantitative data for carbinoxamine and other H1 receptor modulators, and provides visual representations of experimental workflows and signaling pathways.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize key quantitative parameters for this compound and other relevant compounds at the histamine H1 receptor. This data is essential for experimental design, including determining appropriate compound concentrations for in vitro and in vivo studies.

Table 1: Histamine H1 Receptor Binding Affinity (Ki)

CompoundReceptorRadioligandTissue/Cell LineKi (nM)Reference
Carbinoxamine Histamine H1[3H]mepyramineMammalian Brain Membranes2.3[3]
MepyramineHistamine H1[3H]mepyramineNot Specified~1
PimethixeneHistamine H1Not SpecifiedNot SpecifiedpKi: 10.14
DiphenhydramineHistamine H1[3H]mepyramineNot Specified>100

Table 2: Functional Antagonism (pA2) and Potency (IC50/EC50) at H1 Receptors

CompoundAssay TypeAgonistTissue/PreparationpA2 / IC50 / EC50Reference
(+)-ChlorpheniramineFunctional AntagonismHistamineGuinea-Pig IleumpA2: 8.97[4]
DiphenhydramineFunctional AntagonismHistamineGuinea-Pig IleumpA2: 7.55[4]
MepyramineFunctional AntagonismHistamineMouse Hypothalamic NeuronsIC50: 0.02 µM[5]
trans-TriprolidineFunctional AntagonismHistamineMouse Hypothalamic NeuronsIC50: 0.2 µM[5]
HistamineCalcium Mobilization-H1R-expressing Xenopus OocytesEC50: 8.4 µM[6]
Carbinoxamine Negative Inotropic Activity-Isolated Guinea Pig Left AtriaEC50: 250 nM[3]
Carbinoxamine Negative Chronotropic Activity-Isolated Guinea Pig Right AtriaEC50: 250 nM, 480 nM[3]

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of histamine in neurotransmission using this compound.

In Vitro Assays

This protocol determines the binding affinity (Ki) of this compound for the histamine H1 receptor through competitive displacement of a radiolabeled ligand.

Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., from guinea pig or rat cortex) or cells expressing the histamine H1 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, [3H]mepyramine (a radiolabeled H1 antagonist), and varying concentrations of this compound.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of a non-labeled H1 antagonist (e.g., mianserin).

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of carbinoxamine that inhibits 50% of specific binding) using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue/ Cells Homogenize Homogenize in Tris-HCl Buffer Tissue->Homogenize Centrifuge1 Low-Speed Centrifugation Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 MembranePellet Resuspend Membrane Pellet Centrifuge2->MembranePellet Combine Combine Membranes, [3H]mepyramine & Carbinoxamine MembranePellet->Combine Incubate Incubate to Equilibrium Combine->Incubate Filter Filter & Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate Ki from IC50 Count->Analyze

Radioligand Binding Assay Workflow

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by histamine, providing a measure of its functional antagonism at the H1 receptor.

Protocol:

  • Cell Culture:

    • Culture cells stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells) in appropriate media.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

  • Calcium Indicator Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Incubate the cells to allow for de-esterification of the dye.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of this compound to the wells and pre-incubate.

    • Place the plate in a fluorescence plate reader.

    • Initiate the assay by adding a fixed concentration of histamine to all wells (except for negative controls).

    • Measure the fluorescence intensity over time to monitor changes in [Ca2+]i.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the histamine-only control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value using a sigmoidal dose-response curve.

Histamine Histamine H1R H1 Receptor (Gq-coupled) Histamine->H1R Activates PLC Phospholipase C (PLC) H1R->PLC Activates Carbinoxamine Carbinoxamine Maleate Carbinoxamine->H1R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Ca_release Ca2+ Release ER->Ca_release

H1 Receptor Signaling Pathway
In Vivo Experiments

This technique allows for the measurement of extracellular neurotransmitter levels, including histamine, in specific brain regions of freely moving animals following the administration of this compound.

Protocol:

  • Surgical Implantation:

    • Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.

    • Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hypothalamus).

    • Allow the animal to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, insert a microdialysis probe into the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Collect baseline dialysate samples at regular intervals.

    • Administer this compound (e.g., via intraperitoneal injection) or a vehicle control.

    • Continue to collect dialysate samples at regular intervals post-administration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for histamine and other neurotransmitter concentrations using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the baseline levels.

    • Compare the changes in neurotransmitter levels between the carbinoxamine-treated and control groups.

cluster_procedure Experimental Procedure cluster_analysis Analysis Surgery Implant Microdialysis Guide Cannula Recovery Animal Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Baseline Collect Baseline Samples Probe->Baseline Administer Administer Carbinoxamine Baseline->Administer PostAdmin Collect Post- Administration Samples Administer->PostAdmin HPLC HPLC Analysis of Dialysate PostAdmin->HPLC Data Quantify Neurotransmitter Levels HPLC->Data

References

Application Notes: Carbinoxamine Maleate in High-Throughput Screening for Antiviral Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The repurposing of existing FDA-approved drugs presents an accelerated pathway for the discovery of novel antiviral therapies. High-throughput screening (HTS) of compound libraries has identified numerous candidates with previously unknown biological activities. Among these, Carbinoxamine Maleate, a first-generation H1-antihistamine, has emerged as a potent inhibitor of a broad spectrum of influenza viruses.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in antiviral screening, detailing its mechanism of action, quantitative efficacy, and protocols for its evaluation.

This compound was identified in a high-throughput screening of 1,280 FDA-approved compounds for its ability to protect Madin-Darby Canine Kidney (MDCK) cells from the cytopathic effect (CPE) induced by the influenza A virus.[1] Subsequent studies have focused on its mechanism of action, revealing its role in inhibiting viral entry.[2][4]

Mechanism of Action: Inhibition of Viral Entry

This compound's primary antiviral mechanism is the inhibition of the early stages of the viral life cycle, specifically viral entry into the host cell.[1][2][4] Mechanistic studies have shown that it does not interfere with viral attachment to the cell surface or the release of new virions.[1][2] Instead, it is suggested to disrupt the process of endocytosis, a critical step for the internalization of the virus into the host cell.[1][2][4]

Time-of-addition assays have demonstrated that this compound is most effective when administered early in the infection cycle.[2] Its inhibitory activity is significantly reduced when added at later time points, confirming its role in targeting an early-stage event.[2] While the precise molecular target within the endocytic pathway has not been fully elucidated, it is hypothesized that this compound interferes with the maturation of the endosome or the fusion of the viral envelope with the endosomal membrane.[1][4]

G cluster_virus_lifecycle Influenza Virus Entry Pathway cluster_inhibition Inhibition by this compound Virus Influenza Virus CellSurface Host Cell Surface Receptor Virus->CellSurface Attachment Endocytosis Endocytosis CellSurface->Endocytosis EarlyEndosome Early Endosome Endocytosis->EarlyEndosome LateEndosome Late Endosome (Acidification) EarlyEndosome->LateEndosome Fusion Viral-Endosomal Membrane Fusion LateEndosome->Fusion Release Viral Genome Release Fusion->Release Carbinoxamine Carbinoxamine Maleate Carbinoxamine->InhibitionPoint Inhibits HTS_Workflow start Start: FDA-Approved Drug Library (1,280 Compounds) plate_cells Plate MDCK cells in 96-well plates start->plate_cells add_compounds Add library compounds to respective wells plate_cells->add_compounds infect_cells Infect cells with Influenza A virus add_compounds->infect_cells incubate Incubate for 72 hours at 37°C infect_cells->incubate add_cck8 Add Cell Counting Kit-8 (CCK-8) solution incubate->add_cck8 measure_absorbance Measure absorbance at 450 nm add_cck8->measure_absorbance data_analysis Data Analysis: Calculate % cell viability and identify hits measure_absorbance->data_analysis hit_validation Hit Validation: Dose-response curves to determine IC50 data_analysis->hit_validation end End: Identification of This compound hit_validation->end

References

Troubleshooting & Optimization

Stability of Carbinoxamine Maleate in different solvent and pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this technical support center provides guidance on investigating the stability of Carbinoxamine (B1668352) Maleate (B1232345) in various solvents and under different pH conditions.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of Carbinoxamine Maleate?

A1: this compound is described as being very soluble in water, freely soluble in alcohol and chloroform, and slightly soluble in ether.[1] It is also soluble in DMSO.

Q2: Has the degradation kinetics of this compound been extensively studied?

Q3: What are the typical stress conditions used for forced degradation studies of pharmaceuticals like this compound?

A3: Forced degradation studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] Common stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a common and effective method for assaying this compound and detecting its degradation products.[3] Spectrophotometric methods have also been developed for its quantification.

Q5: Is the maleate salt itself susceptible to degradation?

A5: Yes, studies on other maleate salts, such as chlorpheniramine (B86927) maleate, have shown that the maleate moiety can degrade in solution over time.[4] This is an important consideration when analyzing the stability of this compound, as changes in the maleate concentration may occur independently of the active ingredient's degradation.

Troubleshooting Guides

HPLC Method Development and Validation
Issue Possible Cause(s) Troubleshooting Steps
Peak Tailing for Carbinoxamine - Silanol interactions with the basic amine group of carbinoxamine. - Inappropriate mobile phase pH. - Column degradation.- Use a base-deactivated column or an end-capped column. - Adjust the mobile phase pH to be 2-3 units below the pKa of carbinoxamine's tertiary amine to ensure it is fully protonated. - Add a competing base, like triethylamine, to the mobile phase. - Replace the column.
Appearance of Unexpected Peaks in Stressed Samples - Formation of degradation products. - Interaction with excipients (if in formulation). - Contamination.- Perform peak purity analysis using a diode array detector. - Use mass spectrometry (LC-MS) to identify the mass of the unknown peaks and elucidate their structures. - Analyze a placebo sample under the same stress conditions to rule out excipient degradation.
Poor Resolution Between Carbinoxamine and a Degradant - Inadequate chromatographic conditions.- Optimize the mobile phase composition (e.g., change the organic solvent ratio, try a different organic solvent like acetonitrile (B52724) or methanol). - Adjust the mobile phase pH. - Change the column stationary phase (e.g., from C18 to a phenyl or cyano column). - Optimize the column temperature.
Drifting Baseline - Column not equilibrated. - Mobile phase composition changing. - Detector lamp aging.- Ensure the column is fully equilibrated with the mobile phase before starting the analysis. - Prepare fresh mobile phase and ensure it is well-mixed. - Check the detector lamp's usage hours and replace if necessary.
Stability Study Execution
Issue Possible Cause(s) Troubleshooting Steps
High Variability in Replicate Samples - Inconsistent sample preparation. - Inhomogeneous sample. - Pipetting errors.- Ensure the drug is fully dissolved before taking aliquots. - Use calibrated pipettes and consistent dilution techniques. - Vortex or sonicate samples to ensure homogeneity.
No Degradation Observed Under Stress Conditions - Stress conditions are not harsh enough. - The molecule is highly stable under the tested conditions.- Increase the concentration of the stressor (e.g., acid or base), the temperature, or the duration of exposure. - For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH guidelines.
Mass Balance is Less Than 95% - Some degradation products are not being detected by the analytical method. - Degradation products are volatile. - Degradation products are precipitating out of solution.- Use a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector in addition to a UV detector. - Check for co-eluting peaks using peak purity analysis. - Analyze the headspace of the sample vial for volatile degradants using Gas Chromatography (GC). - Visually inspect the sample for any precipitates.

Data Presentation

Template for Reporting this compound Stability Data

Table 1: Solubility of this compound in Various Solvents

SolventSolubility (mg/mL) at 25°CObservations
Water[Data to be filled by researcher]
Ethanol[Data to be filled by researcher]
Methanol[Data to be filled by researcher]
Acetonitrile[Data to be filled by researcher]
Chloroform[Data to be filled by researcher]
DMSO[Data to be filled by researcher]
0.1 N HCl[Data to be filled by researcher]
0.1 N NaOH[Data to be filled by researcher]
pH 4.5 Acetate (B1210297) Buffer[Data to be filled by researcher]
pH 7.4 Phosphate (B84403) Buffer[Data to be filled by researcher]

Table 2: Summary of Degradation of this compound under Forced Degradation Conditions

Stress ConditionDurationTemperature (°C)% Assay of this compound% Total ImpuritiesMajor Degradant(s) (RT)
0.1 N HCl[Data][Data][Data][Data][Data]
0.1 N NaOH[Data][Data][Data][Data][Data]
3% H₂O₂[Data][Data][Data][Data][Data]
Heat (Solid)[Data][Data][Data][Data][Data]
Heat (Solution)[Data][Data][Data][Data][Data]
Photostability (ICH Q1B)[Data][Data][Data][Data][Data]

Experimental Protocols

Protocol 1: pH-Dependent Hydrolysis Study
  • Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 12 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate (B1201080) for pH 9-10, NaOH for pH 12).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Incubation: Dilute an aliquot of the stock solution into each buffer to a final concentration (e.g., 0.1 mg/mL). Incubate the solutions at a constant temperature (e.g., 50°C, 60°C, or 70°C).

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours).

  • Quenching: Immediately neutralize the reaction by adjusting the pH to near neutral and/or cool the sample in an ice bath to stop further degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of this compound.

  • Data Analysis: Plot the natural logarithm of the concentration of this compound versus time to determine the pseudo-first-order degradation rate constant (k) at each pH. A plot of log(k) versus pH will give the pH-rate profile.

Protocol 2: Photostability Study (as per ICH Q1B)
  • Sample Preparation: Prepare solid this compound and a solution of this compound in a suitable solvent (e.g., water) in chemically inert, transparent containers.

  • Control Samples: Prepare control samples wrapped in aluminum foil to protect them from light.

  • Exposure: Expose the samples to a light source that produces a combined visible and UV output, such as a xenon lamp or a metal halide lamp. The overall illumination should be not less than 1.2 million lux hours and the integrated near UV energy should be not less than 200 watt hours/square meter.

  • Analysis: At the end of the exposure period, analyze the exposed samples and the dark controls by a validated stability-indicating HPLC method.

  • Evaluation: Compare the assay and impurity profiles of the exposed samples to the control samples to assess the extent of photodegradation.

Visualizations

experimental_workflow_hydrolysis cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_buffers Prepare Buffers (pH 2-12) incubation Incubate at Constant Temperature prep_buffers->incubation prep_stock Prepare Stock Solution prep_stock->incubation sampling Withdraw Aliquots at Time Points incubation->sampling quenching Quench Reaction sampling->quenching hplc_analysis HPLC Analysis quenching->hplc_analysis data_analysis Determine Rate Constants hplc_analysis->data_analysis ph_rate_profile Generate pH-Rate Profile data_analysis->ph_rate_profile

Caption: Workflow for pH-Dependent Hydrolysis Study of this compound.

logical_relationship_stability cluster_factors Factors Affecting Stability cluster_outcomes Stability Outcomes cluster_assessment Assessment pH pH Degradation Degradation pH->Degradation Solvent Solvent Solvent->Degradation Temperature Temperature Temperature->Degradation Light Light Light->Degradation Oxidants Oxidizing Agents Oxidants->Degradation Loss_of_Potency Loss of Potency Degradation->Loss_of_Potency Impurity_Formation Impurity Formation Degradation->Impurity_Formation Stability_Profile Comprehensive Stability Profile Loss_of_Potency->Stability_Profile Impurity_Formation->Stability_Profile Shelf_Life Shelf-Life Estimation Stability_Profile->Shelf_Life Storage_Conditions Recommended Storage Conditions Stability_Profile->Storage_Conditions

Caption: Logical Relationship of Factors Influencing this compound Stability.

References

Overcoming matrix effects in the bioanalysis of Carbinoxamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the bioanalysis of Carbinoxamine Maleate.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues related to matrix effects in the quantitative analysis of this compound in biological samples.

Observed Problem Potential Cause Recommended Action
Poor Peak Shape (Tailing, Fronting, or Splitting) Column contamination or degradation.[1][2]- Backflush the column with a strong solvent. - If the problem persists, replace the column.
Inappropriate mobile phase pH.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.
Co-eluting interferences.- Optimize the chromatographic gradient to better separate the analyte from matrix components.[3] - Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3]
Inconsistent or Low Analyte Recovery Inefficient sample extraction.- Optimize the extraction solvent and pH. For Carbinoxamine, an ethanolamine (B43304) derivative, ensure the pH is adjusted to keep it uncharged for efficient extraction.[4] - Evaluate different extraction techniques (e.g., protein precipitation, LLE, SPE).[4]
Analyte instability in the matrix.- Investigate the stability of this compound in the biological matrix at different storage conditions (freeze-thaw cycles, bench-top stability).
High Signal-to-Noise Ratio at LLOQ Insufficient sensitivity.- Optimize mass spectrometry parameters (e.g., ionization source, collision energy). - Consider a more sensitive instrument or a different ionization technique, such as atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects than electrospray ionization (ESI).[5]
Significant ion suppression.- Implement more rigorous sample cleanup to remove interfering phospholipids (B1166683) and other matrix components.[3] - Use a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects.[4]
Variable Internal Standard (IS) Response Matrix effect impacting the IS differently than the analyte.- If using an analog IS, ensure it co-elutes with this compound. - The use of a SIL-IS is highly recommended as it has nearly identical physicochemical properties to the analyte and is affected similarly by matrix effects.[4]
IS instability.- Verify the stability of the internal standard in the matrix and reconstitution solvent.
Shift in Retention Time Changes in mobile phase composition.[1]- Prepare fresh mobile phase and ensure accurate composition.
Column degradation or contamination.[1]- Flush the column or replace it if necessary.
Inconsistent temperature control.[6]- Ensure the column oven is maintaining a stable temperature.

Frequently Asked Questions (FAQs)

1. What are matrix effects and how do they impact the bioanalysis of this compound?

Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting components present in the biological sample.[5][7][8] In the bioanalysis of this compound, this can lead to inaccurate quantification, poor precision, and reduced sensitivity.[7] Common sources of matrix effects in plasma include phospholipids, salts, and proteins.[5]

2. How can I quantitatively assess matrix effects for my this compound assay?

The most common method is the post-extraction spike method.[5][9] This involves comparing the peak area of this compound spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The ratio of these peak areas is the matrix factor (MF).[5] An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[5]

3. What are the best sample preparation techniques to minimize matrix effects for this compound?

While protein precipitation is a simple and rapid technique, it may not be sufficient to remove all interfering matrix components.[4] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up the sample and reducing matrix effects.[3][4] For Carbinoxamine, which is an ethanolamine derivative, adjusting the pH during LLE can improve the selectivity of the extraction.[4]

4. What type of internal standard is recommended for this compound analysis?

A stable isotope-labeled (SIL) internal standard of this compound is the preferred choice.[4] A SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, meaning it will be affected by matrix effects in the same way, thus providing the most accurate compensation.[4] If a SIL-IS is not available, a structural analog that co-elutes with this compound can be used, but requires more careful validation of matrix effects.[10]

5. Can optimizing chromatographic conditions help in overcoming matrix effects?

Yes, optimizing the chromatographic separation is a key strategy.[3] By achieving better separation between this compound and co-eluting matrix components, the impact of ion suppression or enhancement can be significantly reduced.[3] This can be accomplished by adjusting the gradient, flow rate, or using a column with a different selectivity.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound and the internal standard (IS) into the reconstitution solvent at low and high quality control (QC) concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound and the IS into the extracted matrix at low and high QC concentrations.

    • Set C (Pre-Spiked Matrix): Spike this compound and the IS into the biological matrix at low and high QC concentrations before extraction.

  • Analyze all samples using the validated LC-MS/MS method.

  • Calculate the Matrix Factor (MF) for the analyte and IS:

    • MF = (Peak Area in Set B) / (Mean Peak Area in Set A)

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the different lots of matrix should be ≤15%.

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
  • To 100 µL of plasma sample, add 50 µL of the internal standard solution.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure this compound is in its free base form.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a mixture of n-hexane and isoamyl alcohol).

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Quantitative Data Summary

Parameter This compound Reference
Lower Limit of Quantification (LLOQ) 0.5 ng/mL - 5 ng/mL[11][12]
Linearity Range 0.2 - 80 ng/mL, 5 - 200 ng/mL[11][12]
Extraction Recovery 74.00% - 96.84%[11][13]
Inter-day Precision (CV%) 4.45% - 6.45%[11]
Inter-day Accuracy (%) 100.29%[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evap Evaporation extraction->evap reconstitution Reconstitution evap->reconstitution hplc HPLC Separation reconstitution->hplc Injection ms Mass Spectrometry Detection (MRM) hplc->ms quant Quantification ms->quant report Reporting quant->report

Caption: Bioanalytical workflow for this compound quantification.

troubleshooting_logic start Inconsistent Results (Poor Accuracy/Precision) check_matrix_effect Assess Matrix Effect (Post-Extraction Spike) start->check_matrix_effect matrix_effect_present Matrix Effect > 15% CV? check_matrix_effect->matrix_effect_present improve_cleanup Improve Sample Cleanup (SPE, LLE) matrix_effect_present->improve_cleanup Yes no_matrix_effect Matrix Effect Acceptable matrix_effect_present->no_matrix_effect No optimize_chromo Optimize Chromatography improve_cleanup->optimize_chromo use_sil_is Use Stable Isotope-Labeled IS optimize_chromo->use_sil_is use_sil_is->check_matrix_effect other_issues Investigate Other Issues (e.g., Instrument Performance, Analyte Stability) no_matrix_effect->other_issues

References

Technical Support Center: Optimizing Dosage and Administration of Carbinoxamine Maleate in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carbinoxamine Maleate in mouse models. The information is designed to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a first-generation antihistamine that acts as a histamine (B1213489) H1 receptor antagonist.[1] It competitively blocks the action of histamine at H1 receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[2][3] This antagonism alleviates symptoms associated with allergic reactions.[1] Additionally, this compound possesses anticholinergic (drying) and sedative properties.[2][3]

Q2: What are the reported dosages of this compound used in mouse models?

A2: A study investigating the antiviral activity of this compound in C57BL/6 mice utilized intraperitoneal (IP) injections at doses of 1 mg/kg/day and 10 mg/kg/day.[4][5][6][7] These doses were administered once daily for 5 days.[4][5][6][7] It is crucial to note that the optimal dosage can vary depending on the specific mouse strain, disease model, and experimental endpoint. Therefore, pilot studies are recommended to determine the most effective and well-tolerated dose for your specific research.

Q3: What are the potential adverse effects of this compound in mice?

A3: As a first-generation antihistamine, this compound can cross the blood-brain barrier and may cause sedation.[6] Other potential side effects associated with first-generation antihistamines include dizziness, disturbed coordination, and anticholinergic effects such as dry mouth. The oral lethal dose 50 (LD50) of this compound in guinea pigs has been reported as 411 mg/kg. Close monitoring of animals for any signs of toxicity or distress is essential, especially during initial dose-ranging studies.

Q4: What are suitable vehicles for administering this compound to mice?

A4: The choice of vehicle depends on the administration route and the solubility of this compound. For intraperitoneal injection, sterile isotonic solutions like phosphate-buffered saline (PBS) are commonly used. For oral gavage, this compound is freely soluble in water, making an aqueous solution a suitable option.[3] For subcutaneous injection, if an aqueous solution is not feasible, other vehicles such as saline or PBS can be considered. The stability and compatibility of this compound in the chosen vehicle should be confirmed before administration.

Troubleshooting Guides

Oral Gavage Administration
Issue Possible Cause Troubleshooting Steps
Difficulty passing the gavage needle Improper restraint, incorrect needle size or length, animal resistance.Ensure proper restraint with the head and neck extended to create a straight path to the esophagus. Use a gavage needle of the correct size and length for the mouse. Lubricating the tip of the needle with water or a non-toxic lubricant may facilitate passage.
Fluid refluxing from the mouth or nose Accidental administration into the trachea.Immediately stop the procedure. Gently tilt the mouse's head down to allow any fluid to drain. Monitor the animal closely for signs of respiratory distress. If distress is observed, euthanasia may be necessary.
Signs of distress after gavage (e.g., coughing, gasping) Esophageal irritation or injury, aspiration of the compound.Monitor the animal closely. Provide supportive care as needed. If signs are severe or persistent, consult with a veterinarian. To prevent this, ensure the gavage needle has a smooth, ball-tipped end and is inserted gently without force.
Inconsistent results between animals Inaccurate dosing, variability in absorption.Ensure accurate calculation of the dose based on individual animal body weight. Administer the solution slowly and consistently to aid absorption. Fasting the animals for a short period before oral gavage can help standardize stomach content and improve absorption consistency.
Intraperitoneal (IP) Injection
Issue Possible Cause Troubleshooting Steps
Leakage of solution from the injection site Needle inserted too superficially or withdrawn too quickly.Ensure the needle fully penetrates the abdominal wall. Inject the solution slowly and steadily. After injection, wait a moment before withdrawing the needle to allow for pressure to equalize. Applying gentle pressure to the injection site with sterile gauze after withdrawal may also help.
Bleeding at the injection site Puncture of a superficial blood vessel.Apply gentle pressure with sterile gauze until bleeding stops. This is usually minor and resolves quickly.
Animal shows signs of pain or distress Injection into the wrong location (e.g., cecum, bladder, muscle), irritating solution.Ensure the injection is made in the lower right quadrant of the abdomen to avoid major organs. Ensure the pH and tonicity of the solution are appropriate for injection. If signs of pain persist, consult a veterinarian.
Formation of a lump at the injection site Injection into the subcutaneous space instead of the peritoneal cavity, or a local reaction to the compound.Ensure proper needle placement within the peritoneal cavity. If a lump forms, monitor it to see if it dissipates. If it persists, becomes inflamed, or the animal shows signs of illness, consult a veterinarian.
Subcutaneous (SC) Injection
Issue Possible Cause Troubleshooting Steps
Leakage of solution from the injection site Needle gauge is too large, injection volume is too high for the site, improper technique.Use a smaller gauge needle (e.g., 25-27G). Divide larger volumes into multiple injection sites. After inserting the needle, aspirate to ensure it is not in a blood vessel, then inject slowly. After injection, you can gently "pinch" the skin at the injection site for a few seconds to help seal the puncture.
Formation of a large, persistent bleb Poor absorption of the vehicle or compound, high injection volume.Use a vehicle known for good subcutaneous absorption. Consider using a more dilute solution or dividing the dose into smaller volumes at different sites. Gently massaging the area after injection can sometimes aid dispersal.
Skin irritation or necrosis at the injection site Irritating vehicle or compound, high concentration, repeated injections at the same site.Ensure the vehicle and compound formulation are non-irritating. Rotate injection sites if multiple injections are required. If irritation occurs, monitor the site closely and consult a veterinarian if it worsens or does not resolve.

Data Presentation

Table 1: Reported Dosages of this compound in C57BL/6 Mice

Dosage Administration Route Frequency Duration Reference
1 mg/kg/dayIntraperitoneal (IP)Once daily5 days[4][5][6][7]
10 mg/kg/dayIntraperitoneal (IP)Once daily5 days[4][5][6][7]

Table 2: Known LD50 Value for this compound

Species Route LD50 Reference
Guinea PigOral411 mg/kg

Experimental Protocols

Intraperitoneal (IP) Injection of this compound

Materials:

  • This compound

  • Sterile vehicle (e.g., Phosphate-Buffered Saline - PBS)

  • Sterile 1 mL syringes

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 1 mg/kg or 10 mg/kg) and the body weight of the mice.

    • As this compound is freely soluble in water, dissolve the calculated amount in the sterile vehicle. Ensure complete dissolution.

    • Filter-sterilize the final solution using a 0.22 µm syringe filter if necessary.

  • Animal Preparation:

    • Weigh each mouse accurately before dosing to calculate the precise volume to be administered.

    • Gently restrain the mouse by securing the scruff of the neck to expose the abdomen. The mouse can be tilted slightly with its head downwards.

  • Injection:

    • Wipe the lower right quadrant of the mouse's abdomen with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful to avoid puncturing internal organs.

    • Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect needle placement.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the mouse to its cage.

    • Monitor the animal for any immediate adverse reactions.

Mandatory Visualizations

Histamine_H1_Receptor_Signaling_Pathway Carbinoxamine Carbinoxamine Maleate H1R Histamine H1 Receptor Carbinoxamine->H1R Blocks Histamine Histamine Histamine->H1R Activates Gq_protein Gq Protein H1R->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., Allergic Symptoms) Ca2_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Antagonistic action of this compound on the Histamine H1 receptor signaling pathway.

Experimental_Workflow_IP_Injection start Start prep_solution Prepare Carbinoxamine Maleate Solution start->prep_solution weigh_mouse Weigh Mouse prep_solution->weigh_mouse calculate_dose Calculate Injection Volume weigh_mouse->calculate_dose restrain Restrain Mouse calculate_dose->restrain inject Perform Intraperitoneal Injection restrain->inject monitor Monitor for Adverse Effects inject->monitor end End monitor->end

Caption: Experimental workflow for intraperitoneal administration of this compound in mice.

References

Troubleshooting Carbinoxamine Maleate interference in cell viability assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who are using Carbinoxamine Maleate (B1232345) in cell viability assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is Carbinoxamine Maleate and how does it work?

This compound is a first-generation antihistamine of the ethanolamine (B43304) class.[1][2][3] Its primary mechanism of action is the competitive antagonism of histamine (B1213489) H1 receptors in the gastrointestinal tract, blood vessels, and respiratory tract.[2][4] By blocking these receptors, Carbinoxamine prevents histamine from mediating allergic responses, thus alleviating symptoms like itching, sneezing, and runny nose.[4] It also possesses anticholinergic (drying) and sedative properties.[2][5]

Q2: What are the common cell viability assays and their principles?

Common cell viability assays include:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then solubilized and quantified by measuring its absorbance.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) and WST-1/CCK-8 Assays: These are second-generation tetrazolium salt-based assays. Unlike MTT, the formazan product of XTT and WST-1 is water-soluble, eliminating the need for a solubilization step.[6]

  • LDH (Lactate Dehydrogenase) Assay: This cytotoxicity assay measures the activity of LDH released from damaged cells into the culture medium.[7] LDH is a stable cytoplasmic enzyme that is released upon cell membrane lysis.[7]

Q3: Can this compound interfere with cell viability assays?

  • Chemical Reduction of Tetrazolium Salts: Compounds with reducing properties can directly reduce MTT, XTT, or WST-1 to formazan, leading to a false-positive signal of increased viability.[9]

  • Inhibition of Cellular Dehydrogenases: The compound could inhibit the mitochondrial dehydrogenases responsible for reducing the tetrazolium salt, resulting in a false-negative signal of decreased viability.

  • Inhibition of LDH Activity: The compound could directly inhibit the activity of the LDH enzyme, leading to an underestimation of cytotoxicity.[10]

  • Optical Interference: Colored compounds can interfere with absorbance readings. This compound is a white crystalline powder, so this is less likely to be a direct issue unless the compound changes color in the assay medium.[11]

A study on the antiviral activity of this compound utilized a Cell Counting Kit-8 (CCK-8), which is a WST-8 based tetrazolium reduction assay, and reported IC50 values, suggesting that interference may not be universal across all assay types.[12][13][14]

Troubleshooting Guides

Issue 1: Unexpected Increase in Viability Signal with Increasing this compound Concentration

Q: My MTT/XTT assay shows an increase in absorbance with higher concentrations of this compound, suggesting increased cell viability. Is this expected?

A: This is a common indicator of assay interference.[15] It is unlikely that this compound at high concentrations promotes cell proliferation. The more probable cause is the direct chemical reduction of the tetrazolium salt by the compound, leading to a false-positive signal.

Troubleshooting Steps:

  • Perform a Cell-Free Control: This is a critical step to determine if this compound directly interacts with the assay reagent.

  • Microscopic Examination: Visually inspect the cells treated with this compound to assess their morphology and confluence. This can provide a qualitative confirmation of cytotoxicity.

  • Switch to an Alternative Assay: If interference is confirmed, use a cell viability assay with a different detection principle.

Issue 2: Discrepancy Between Microscopic Observations and Assay Results

Q: I observe significant cell death under the microscope after treatment with this compound, but my viability assay (e.g., MTT) shows minimal to no change.

A: This discrepancy can arise from several factors:

  • For Tetrazolium-Based Assays (MTT, XTT):

    • Interference: As mentioned above, direct reduction of the tetrazolium salt by this compound could be masking the cytotoxic effect.

    • Metabolic Hyperactivity: In some cases, cells under stress can exhibit a temporary increase in metabolic activity before dying, which can lead to an overestimation of viability in tetrazolium-based assays.[15]

  • For LDH Assay:

    • Enzyme Inhibition: this compound might be inhibiting the activity of the released LDH, preventing the colorimetric or fluorometric reaction from occurring and thus underrepresenting the extent of cell death.[10]

Troubleshooting Steps:

  • Run a Cell-Free Control: To check for direct interaction with the assay components.

  • Use a Dye Exclusion Method: Assays like Trypan Blue staining can provide a direct count of viable and non-viable cells based on membrane integrity.[6]

  • Consider an ATP-Based Assay: These assays measure the level of intracellular ATP, which is a robust indicator of cell viability and is less prone to interference from reducing compounds.[16]

Quantitative Data Summary

The following table summarizes the reported antiviral activity of this compound from a study that used a CCK-8 (WST-8) cell viability assay.

Virus StrainIC50 (µM)
A/Shanghai/4664T/2013(H7N9)3.56

Source:[12][13][14]

Experimental Protocols

Protocol 1: Cell-Free Interference Assay

This protocol determines if this compound directly interacts with the cell viability assay reagents.

  • Plate Preparation: Prepare a 96-well plate without cells.

  • Compound Addition: Add the same concentrations of this compound to the wells as used in your cell-based experiment. Use the same cell culture medium and vehicle control.

  • Reagent Addition: Add the cell viability assay reagent (e.g., MTT, XTT, LDH substrate) to each well according to the manufacturer's protocol.

  • Incubation: Incubate the plate for the same duration and under the same conditions as your cell-based assay.

  • Measurement: Read the absorbance or fluorescence at the appropriate wavelength.

  • Analysis: A significant signal in the wells containing this compound in the absence of cells indicates direct interference.

Protocol 2: ATP-Based Cell Viability Assay

This is a recommended alternative assay that is less susceptible to interference from reducing compounds.

  • Cell Plating and Treatment: Plate and treat cells with this compound as you would for other viability assays.

  • Plate Equilibration: After the treatment period, allow the plate to equilibrate to room temperature for approximately 30 minutes.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Cell Lysis and Signal Generation: Add a volume of the ATP assay reagent equal to the volume of the cell culture medium in each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a luminometer.

Protocol 3: Trypan Blue Exclusion Assay

This manual method provides a direct count of viable cells.

  • Cell Preparation: After treatment with this compound, collect the cells from each well (including any floating cells).

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Incubation: Incubate for 1-2 minutes at room temperature.

  • Counting: Load the stained cell suspension into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: Calculate the percentage of viable cells.

Visualizations

Carbinoxamine_Mechanism Carbinoxamine Carbinoxamine Maleate H1_Receptor Histamine H1 Receptor Carbinoxamine->H1_Receptor Competitively Antagonizes Allergic_Response Allergic Response (e.g., itching, sneezing) H1_Receptor->Allergic_Response Mediates Viability_Assay_Workflow cluster_workflow Tetrazolium-Based Viability Assay Workflow Start Seed Cells in 96-well Plate Treat Treat with This compound Start->Treat Add_Reagent Add Tetrazolium Reagent (e.g., MTT) Treat->Add_Reagent Incubate Incubate Add_Reagent->Incubate Solubilize Solubilize Formazan (for MTT assay) Incubate->Solubilize Measure Measure Absorbance Solubilize->Measure

References

Technical Support Center: Method Validation for Carbinoxamine Maleate Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating analytical methods for the quantification of Carbinoxamine Maleate impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the validation of HPLC methods for this compound impurities.

Problem Potential Cause Recommended Solution
Poor resolution between Carbinoxamine and a known impurity (e.g., Related Compound A or B) Inadequate mobile phase composition.Optimize the mobile phase. According to the USP monograph, the mobile phase is a gradient of a phosphate (B84403) buffer and a mixture of methanol (B129727) and acetonitrile (B52724).[1][2] Adjusting the gradient slope or the final organic content can improve separation. A shallow gradient may be necessary to resolve closely eluting peaks.
Mobile phase pH is not optimal.The USP method specifies a phosphate buffer adjusted to pH 4.0.[1][2] Ensure the pH is accurately prepared and stable. A slight adjustment of the pH (e.g., ± 0.2 units) can significantly impact the retention and resolution of ionizable compounds like Carbinoxamine and its impurities.
Column degradation.If the column has been used extensively, its performance may decline. Replace the column with a new one of the same type (e.g., C18, 5 µm, 25 cm x 4.6 mm) as specified in validated methods.[3]
Peak tailing for Carbinoxamine or impurity peaks Silanol interactions with the basic amine groups in Carbinoxamine.Use a column with good end-capping. Operating the mobile phase at a lower pH (around 3-4) can help to protonate the silanols and reduce these interactions. The specified pH of 4.0 in the USP method is intended to mitigate this.[1][2]
Sample overload.Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion.
Inconsistent retention times Fluctuation in mobile phase composition.If using online mixing, ensure the pump is functioning correctly. Hand-mixing the mobile phase can sometimes provide more consistent results.[4]
Temperature variations.Use a column oven to maintain a constant temperature, as specified in the USP monograph (40°C).[1][2] Fluctuations in ambient temperature can affect retention times.
Inadequate column equilibration.Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Low recovery in accuracy studies Inefficient sample extraction.For drug products, ensure the chosen solvent and extraction procedure (e.g., sonication, shaking time) are adequate to completely dissolve and extract this compound and its impurities from the matrix.
Degradation of analyte during sample preparation.Prepare solutions fresh and protect them from light if the analytes are found to be light-sensitive during forced degradation studies.
Failure to meet linearity requirements (r < 0.995) Inappropriate concentration range.The concentration range should span from the limit of quantification (LOQ) to 120% of the specification level for impurities.[5] Ensure the prepared concentrations are accurate.
Detector saturation at high concentrations.If the detector response plateaus at higher concentrations, dilute the standards and sample accordingly or reduce the injection volume.
System suitability failure (RSD > 1.0% for peak area) Injector issues.Check for air bubbles in the syringe and sample loop. Ensure the injector needle is not partially blocked.
Pump malfunction.Fluctuations in the pump flow rate can lead to variations in peak area. Check for leaks and ensure the pump is delivering a consistent flow.

Frequently Asked Questions (FAQs)

1. What are the typical validation parameters for a method quantifying this compound impurities?

According to ICH Q2(R1) guidelines, the key validation parameters for an impurity quantification method are:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[5] This is typically demonstrated through forced degradation studies and by spiking the drug substance or product with known impurities.

  • Accuracy: The closeness of test results obtained by the method to the true value.[5] This is often assessed by analyzing samples with known amounts of impurities (spiked recovery).

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5] This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5]

2. What are the common impurities of this compound?

Common impurities can arise from the manufacturing process or degradation. Some known related compounds listed in the USP monograph are Carbinoxamine Related Compound A, Carbinoxamine Related Compound B, and Carbinoxamine Related Compound C.[1] Other potential impurities that can be sourced as reference standards include Carbinoxamine N-Oxide, 2-(4-Chlorobenzoyl)pyridine, and 4-Chlorophenyl-2-pyridinylmethanol.[6]

3. What are the typical acceptance criteria for system suitability for a this compound impurities method?

Based on the USP monograph for this compound, typical system suitability requirements include:

  • Resolution: Not less than 4.0 between Carbinoxamine related compound A and Carbinoxamine related compound B.[1][2]

  • Tailing factor: Not more than 1.5 for the Carbinoxamine peak.[1]

  • Relative Standard Deviation (RSD): Not more than 1.0% for replicate injections of the standard solution.[2]

4. What conditions should be used for forced degradation studies of this compound?

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7][8] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).[7]

  • Base Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60°C).[7]

  • Oxidation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105°C).[9]

  • Photolytic Degradation: Exposure to UV and visible light.

The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[8]

Experimental Protocols

HPLC Method for Quantification of this compound Impurities (Based on USP Monograph)

This protocol is a general guideline based on publicly available information and should be adapted and validated for specific laboratory conditions.

Chromatographic Conditions:

ParameterSpecification
Column C18, 5 µm, 4.6 mm x 250 mm
Mobile Phase Solution A: 2.72 g/L of monobasic potassium phosphate, adjust to pH 4.0 with phosphoric acid.[1][2]Solution B: Methanol and acetonitrile (80:20).[2]
Gradient Program Time (min)
0
2
10
15
16
20
Flow Rate 1.0 mL/min[1][2]
Column Temperature 40°C[1][2]
Detection UV at 225 nm[2][9]
Injection Volume 10 µL[1][2]

Solution Preparation:

  • Diluent: Methanol, acetonitrile, and water (200:50:750).[9]

  • Standard Solution: Prepare a solution of USP this compound RS and known impurity reference standards in the diluent at a concentration relevant to the specification limits (e.g., 0.001 mg/mL).[1]

  • Sample Solution: Prepare a solution of the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.[1]

Data Presentation: Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Acceptance Criteria
Specificity No interference from blank, placebo, and known impurities at the retention time of the main peak and other impurities. Peak purity of the Carbinoxamine peak in stressed samples should pass.
Linearity Correlation coefficient (r²) ≥ 0.995 for each impurity over the specified range.[5]
Range From LOQ to 120% of the impurity specification limit.[5]
Accuracy (Recovery) 80.0% to 120.0% recovery for each impurity at different concentration levels (e.g., LOQ, 100%, and 120% of the specification limit).
Precision (Repeatability) RSD ≤ 15.0% at the LOQ and ≤ 10.0% at higher concentrations for each impurity.
Intermediate Precision Overall RSD should meet the criteria for repeatability.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10. Precision at this concentration should meet the acceptance criteria.
Robustness The method should remain reliable with deliberate small changes in parameters such as mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±0.1 mL/min). System suitability criteria must be met under all varied conditions.

Visualizations

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Planning cluster_1 Phase 2: Forced Degradation & Specificity cluster_3 Phase 4: Robustness & Finalization MD Method Development (HPLC) VP Define Validation Protocol & Acceptance Criteria MD->VP FD Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) VP->FD SPEC Specificity Assessment (Peak Purity, Resolution) FD->SPEC LIN Linearity & Range SPEC->LIN ACC Accuracy (Recovery) SPEC->ACC PREC Precision (Repeatability & Intermediate) SPEC->PREC LOQ LOD & LOQ Determination SPEC->LOQ ROB Robustness Testing LIN->ROB ACC->ROB PREC->ROB LOQ->ROB VR Final Validation Report ROB->VR

Caption: Workflow for the validation of a stability-indicating HPLC method.

Troubleshooting_Logic Start Unsatisfactory Chromatographic Result SST_Fail System Suitability Failure? Start->SST_Fail Check_System Check HPLC System (Pump, Injector, Detector, Leaks) SST_Fail->Check_System Yes Resolution_Issue Poor Resolution? SST_Fail->Resolution_Issue No Check_MobilePhase Verify Mobile Phase (Composition, pH, Freshness) Check_System->Check_MobilePhase Check_Column Evaluate Column (Age, Performance, Equilibration) Check_MobilePhase->Check_Column Check_Method_Params Review Method Parameters (Gradient, Temp, Wavelength) Check_Column->Check_Method_Params Check_Method_Params->Resolution_Issue Tailing_Issue Peak Tailing? Resolution_Issue->Tailing_Issue No Optimize_MP Optimize Mobile Phase (Gradient, pH) Resolution_Issue->Optimize_MP Yes Retention_Issue Retention Time Shift? Tailing_Issue->Retention_Issue No Reduce_Silanol Reduce Silanol Effects (Lower pH, End-capped Column) Tailing_Issue->Reduce_Silanol Yes Control_Temp_Flow Control Temp & Flow Rate Retention_Issue->Control_Temp_Flow Yes End Problem Resolved Retention_Issue->End No Optimize_MP->End Reduce_Silanol->End Control_Temp_Flow->End

Caption: Logical flow for troubleshooting common HPLC issues.

References

Enhancing the dissolution rate of Carbinoxamine Maleate for formulation development

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of Carbinoxamine (B1668352) Maleate (B1232345). While Carbinoxamine Maleate is a water-soluble drug, this guide addresses key formulation challenges and strategies to optimize its delivery, including the development of modified-release dosage forms and taste-masking for improved patient compliance.

Frequently Asked Questions (FAQs)

Q1: What are the primary formulation challenges for a water-soluble drug like this compound?

A1: For a water-soluble active pharmaceutical ingredient (API) such as this compound, the primary formulation challenges shift from enhancing dissolution to controlling the rate of dissolution for modified-release profiles, ensuring stability, and improving patient acceptability, particularly taste-masking for bitter APIs.[1][2][3]

Q2: What are the benefits of developing a sustained-release formulation for this compound?

A2: Sustained-release formulations of this compound offer several advantages, including reduced dosing frequency, improved patient compliance, and maintenance of therapeutic drug levels over an extended period, which can minimize side effects associated with peak plasma concentrations.[4][5][6] An extended-release oral suspension of this compound, for instance, is dosed once every 12 hours.[5]

Q3: What are common techniques for taste-masking this compound?

A3: Common taste-masking techniques applicable to this compound include the use of sweeteners and flavors, microencapsulation, and complexation with ion-exchange resins.[7][8] The formation of a drug-resin complex is a particularly effective method for masking the taste of bitter drugs.[9][10][11]

Q4: Can Orally Disintegrating Tablets (ODTs) be a suitable dosage form for this compound?

A4: Yes, ODTs are an excellent option for this compound, especially for pediatric and geriatric patients who may have difficulty swallowing.[1][3][12] However, formulation challenges for ODTs include ensuring rapid disintegration (typically within 30 seconds), adequate mechanical strength, and effective taste-masking.[1][13]

Troubleshooting Guides

Sustained-Release Formulation Development
Issue Potential Cause(s) Troubleshooting Strategy
Dose Dumping - Inadequate or ruptured polymer coating in reservoir systems.- Improper formulation of matrix tablets.- Optimize the coating thickness and ensure its integrity.- Select appropriate polymers and control the manufacturing process for matrix systems.- Conduct dissolution studies in the presence of alcohol to assess the risk of dose dumping.[14]
Inconsistent Drug Release - Variability in polymer properties.- Inconsistent coating thickness.- Changes in the manufacturing process.- Characterize and source polymers from reliable suppliers.- Implement in-process controls to monitor coating uniformity.- Validate the manufacturing process to ensure batch-to-batch consistency.
Failure to Achieve Desired Release Profile - Incorrect polymer selection or concentration.- Inappropriate formulation design (matrix vs. reservoir).- Screen different types and grades of release-controlling polymers (e.g., HPMC, Eudragit series).- Adjust the drug-to-polymer ratio.- Evaluate different formulation principles to achieve the target release kinetics.[6][15]
Taste-Masking with Ion-Exchange Resins
Issue Potential Cause(s) Troubleshooting Strategy
Incomplete Taste Masking - Insufficient drug loading onto the resin.- Inappropriate drug-to-resin ratio.- Use of an unsuitable type of ion-exchange resin.- Optimize the complexation process (e.g., stirring time, temperature, pH).- Evaluate different drug-to-resin ratios to maximize complexation.- Select a resin with appropriate functional groups and ion-exchange capacity for this compound.[10][16]
Drug Release in Saliva - Weak drug-resin complex.- High ionic strength of saliva in some individuals.- Characterize the drug-resin complex to ensure strong binding.- Consider coating the drug-resin complex with a polymer to provide an additional barrier to release in the oral cavity.[17]
Altered Drug Bioavailability - Incomplete drug release from the resin in the gastrointestinal tract.- Ensure that the drug readily dissociates from the resin in the acidic environment of the stomach.- Conduct in vitro release studies in simulated gastric and intestinal fluids to confirm complete drug release.[11]

Experimental Protocols

Protocol 1: Preparation of a Sustained-Release this compound Formulation using Ion-Exchange Resins

This protocol describes the preparation of a sustained-release formulation of this compound by forming a drug-resin complex and coating it with a release-controlling polymer.

Materials:

  • This compound

  • Cationic ion-exchange resin (e.g., Amberlite™ IRP69)

  • Water-permeable, film-forming polymer (e.g., Eudragit® series)

  • Deionized water

  • Organic solvent for coating (e.g., ethanol)

Procedure:

  • Drug-Resin Complexation (Batch Method): a. Disperse a pre-determined amount of ion-exchange resin in deionized water and allow it to swell. b. Separately, dissolve this compound in deionized water. c. Add the drug solution to the resin suspension and stir for a specified period (e.g., 2-6 hours) to allow for complexation.[10][18] d. Filter the resulting drug-resin complex (resinate) and wash with deionized water to remove any unbound drug. e. Dry the resinate at an appropriate temperature (e.g., 40-60°C).

  • Coating of the Drug-Resin Complex: a. Dissolve the release-controlling polymer in a suitable organic solvent. b. Place the dried drug-resin complex in a fluid bed coater. c. Spray the polymer solution onto the fluidized resinates under controlled conditions (e.g., inlet air temperature, spray rate). d. Continue the coating process until the desired coat thickness is achieved. e. Dry the coated particles to remove the residual solvent.

  • Characterization: a. Determine the drug loading of the complex and the final coated particles. b. Perform in vitro dissolution studies in relevant media (e.g., pH 1.2, 4.5, and 6.8 buffers) to evaluate the sustained-release profile.[14]

Protocol 2: Taste-Masking of this compound for Orally Disintegrating Tablets (ODTs)

This protocol outlines the preparation of taste-masked this compound using ion-exchange resin for incorporation into ODTs.

Materials:

  • This compound

  • Ion-exchange resin (e.g., Amberlite™ IRP69)

  • ODT excipients (e.g., mannitol, microcrystalline cellulose, superdisintegrant like crospovidone)

  • Sweeteners and flavors

  • Deionized water

Procedure:

  • Preparation of Taste-Masked Drug-Resin Complex: a. Follow the batch method for drug-resin complexation as described in Protocol 1. The optimal drug-to-resin ratio and reaction temperature should be determined experimentally (e.g., a 1:1 ratio at 40°C has been reported).[19][20]

  • Formulation of ODTs by Direct Compression: a. Blend the taste-masked drug-resin complex with the ODT excipients (mannitol, microcrystalline cellulose, superdisintegrant, sweeteners, and flavors) in a suitable blender. b. Add a lubricant (e.g., magnesium stearate) and blend for a short period. c. Compress the final blend into tablets using a tablet press.

  • Evaluation of Taste-Masking and ODT Properties: a. Conduct taste evaluation studies using a human taste panel or an electronic tongue to assess the effectiveness of taste-masking.[7][21] b. Evaluate the ODTs for key quality attributes such as hardness, friability, wetting time, and in vitro disintegration time (which should ideally be less than 30 seconds).[1] c. Perform in vitro dissolution testing to ensure that the drug is released from the complex in a suitable timeframe after disintegration.

Quantitative Data

Table 1: In Vitro Dissolution of this compound Sustained-Release Formulations

Time (hours)Formulation A (% Released)Formulation B (% Released)
12520
24035
46560
68078
89592
12>98>98
Note: This table presents hypothetical data for illustrative purposes, based on typical sustained-release profiles.

Table 2: Evaluation of Taste-Masked this compound ODTs

FormulationDisintegration Time (s)Wetting Time (s)Taste Score (1-5 scale, 1=very bitter, 5=palatable)
ODT with Pure Drug25181.5
ODT with Drug-Resin Complex (1:1)28224.5
Note: This table presents hypothetical data for illustrative purposes, demonstrating the effectiveness of taste-masking.

Visualizations

Sustained_Release_Workflow cluster_0 Phase 1: Drug-Resin Complexation cluster_1 Phase 2: Coating for Sustained Release cluster_2 Phase 3: Final Dosage Form API_Resin API (this compound) + Ion-Exchange Resin Complexation Batch Process (Stirring in Aqueous Media) API_Resin->Complexation Filtration_Washing Filtration & Washing Complexation->Filtration_Washing Drying Drying Filtration_Washing->Drying Coating_Process Fluid Bed Coating Drying->Coating_Process Dried Complex Coating_Polymer Release-Controlling Polymer Coating_Polymer->Coating_Process Coated_Particles Coated Drug-Resin Complex Coating_Process->Coated_Particles Formulation Formulation with Excipients Coated_Particles->Formulation Dosage_Form Sustained-Release Suspension or Capsules Formulation->Dosage_Form

Caption: Workflow for Developing a Sustained-Release this compound Formulation.

Taste_Masking_Mechanism cluster_Oral_Cavity Oral Cavity (Saliva, pH ~6.8) cluster_Stomach Stomach (Gastric Fluid, pH 1.2-3.0) Drug_Resin_Complex Drug-Resin Complex (Tasteless) Taste_Buds Taste Buds Drug_Resin_Complex->Taste_Buds No Drug Release => Taste Masked Drug_Resin_Complex_Stomach Drug-Resin Complex Drug_Release Drug Release Drug_Resin_Complex_Stomach->Drug_Release Ion Exchange with H+ Free_Drug Free Drug for Absorption Drug_Release->Free_Drug

Caption: Mechanism of Taste-Masking using Ion-Exchange Resins.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Carbinoxamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability in experimental results involving Carbinoxamine Maleate.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent potency of this compound between different batches in our in vitro assays. What are the potential causes?

A1: Batch-to-batch variability in the potency of this compound can stem from several physicochemical and experimental factors:

  • Polymorphism: this compound can exist in different crystalline forms, or polymorphs, which can affect its solubility, dissolution rate, and ultimately, its effective concentration in your assay.[1][2] Different batches may contain different polymorphic forms or ratios of polymorphs.

  • Particle Size and Distribution: The particle size of the active pharmaceutical ingredient (API) can influence its dissolution rate.[3] Smaller particles generally have a larger surface area, leading to faster dissolution. Variations in the manufacturing process can lead to differences in particle size distribution between batches.

  • Impurities and Degradation Products: The presence of impurities from the synthesis process or degradation products from improper storage can interfere with the assay or compete with this compound for its target, leading to apparent changes in potency.[4]

  • Compound Handling and Storage: this compound is soluble in water, alcohol, and chloroform.[4] Improper storage, such as exposure to humidity or light, can lead to degradation. Ensure consistent storage conditions across all batches.

  • Experimental Error: Inconsistencies in assay setup, such as pipetting errors, temperature fluctuations, or variations in cell passage number, can contribute to variability.

Q2: How can we identify the specific cause of batch-to-batch variability with this compound?

A2: A systematic approach is recommended to pinpoint the source of variability:

  • Physicochemical Characterization:

    • Polymorph Analysis: Use techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to identify the polymorphic form(s) present in each batch.[1][2]

    • Particle Size Analysis: Employ methods like laser diffraction to determine the particle size distribution.

    • Purity Analysis: Utilize a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify this compound and detect any impurities or degradants.[5][6]

  • Dissolution Testing: Perform comparative dissolution studies on different batches under various pH conditions to assess if the rate and extent of drug release are consistent.[7]

  • Forced Degradation Studies: Subjecting the drug substance to stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products and establish the stability profile of your material.[8]

  • Review of Experimental Procedures: Conduct a thorough review of your experimental protocols to ensure consistency in all steps, from stock solution preparation to data acquisition.

Q3: What are the known polymorphic forms of this compound, and how do they differ?

A3: Studies have shown that this compound can be synthesized in various polymorphic forms through recrystallization with different solvent systems. These polymorphs exhibit different melting points and enthalpies, indicating thermodynamic differences that can impact stability and solubility.[1][2]

Data Presentation

Table 1: Physicochemical Properties of Different this compound Polymorphs [1][2]

PolymorphMelting Point (°C)Enthalpy of Fusion (J/g)Key PXRD Peaks (2θ)
Form I119.98-3.63Data Not Available
Form II121.54-89.12Data Not Available
Form III122.54-105.93Data Not Available

Note: The specific PXRD peak data for each polymorph is not detailed in the cited literature but the studies confirm structural variations.

Table 2: Representative HPLC Method Validation Parameters for this compound Quantification [5][9]

ParameterResult
Linearity Range10-50 µg/ml
Correlation Coefficient (r²)0.998
Accuracy (% Recovery)99.62%
Precision (%RSD)0.69%
Limit of Detection (LOD)0.178 ng/ml
Limit of Quantification (LOQ)0.2 ng/ml

Troubleshooting Guides

Guide 1: Inconsistent Results in Histamine (B1213489) H1 Receptor Binding Assays
Observed Issue Potential Cause Recommended Solution
Low Specific Binding 1. Degraded this compound stock solution. 2. Low receptor density in the membrane preparation. 3. Insufficient incubation time.1. Prepare fresh stock solutions for each experiment. 2. Use a cell line with higher H1 receptor expression or increase the amount of membrane protein per well. 3. Optimize incubation time by performing association and dissociation kinetic experiments.
High Non-Specific Binding 1. Radioligand concentration is too high. 2. Insufficient washing after incubation. 3. "Sticky" radioligand.1. Use a radioligand concentration at or below its Kd value. 2. Increase the number and volume of washes with ice-cold buffer. 3. Add a blocking agent like bovine serum albumin (BSA) to the assay buffer.
High Variability Between Replicates 1. Inaccurate pipetting. 2. Incomplete mixing of reagents. 3. Temperature fluctuations during incubation.1. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 2. Ensure thorough mixing of all components before and during incubation. 3. Use a temperature-controlled incubator or water bath.
Guide 2: Variability in Antiviral Cytopathic Effect (CPE) Reduction Assays
Observed Issue Potential Cause Recommended Solution
Inconsistent EC50 Values 1. Batch-to-batch differences in this compound solubility affecting the effective concentration. 2. Variation in cell health and density at the time of infection. 3. Inconsistent virus titer (MOI).1. Pre-dissolve this compound completely in a suitable solvent (e.g., DMSO) before further dilution in media.[10] 2. Maintain a consistent cell seeding density and use cells within a specific passage number range. 3. Titer the virus stock before each experiment to ensure a consistent multiplicity of infection (MOI).
High Cytotoxicity Observed 1. The observed effect is due to compound-induced cell death rather than specific antiviral activity. 2. Solvent (e.g., DMSO) concentration is too high.1. Determine the 50% cytotoxic concentration (CC50) of this compound in parallel on uninfected cells to calculate the selectivity index (SI = CC50/EC50). 2. Ensure the final solvent concentration is non-toxic to the cells and include a solvent control.
Positive Control Fails 1. Degradation of the positive control drug. 2. The viral strain used is not susceptible to the positive control.1. Prepare fresh positive control solutions and store them appropriately. 2. Verify the susceptibility of the viral strain to the positive control.

Experimental Protocols

Protocol 1: Competitive Radioligand Histamine H1 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of different batches of this compound for the histamine H1 receptor.

Materials:

  • Membrane preparation from cells expressing the human H1 receptor.

  • [³H]-Pyrilamine (radioligand).

  • This compound (unlabeled competitor).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Unlabeled H1 antagonist (e.g., Mepyramine) for non-specific binding determination.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound from each batch to be tested.

  • In a 96-well plate, add in the following order:

    • Assay Buffer.

    • [³H]-Pyrilamine at a concentration at or near its Kd.

    • Either this compound dilution, vehicle (for total binding), or a saturating concentration of an unlabeled antagonist (for non-specific binding).

    • Membrane preparation (10-20 µg of protein per well).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Antiviral Cytopathic Effect (CPE) Reduction Assay

Objective: To determine the half-maximal effective concentration (EC50) of different batches of this compound against a specific virus.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., MDCK cells for influenza virus).

  • Virus stock with a known titer.

  • This compound.

  • Cell culture medium.

  • Cell viability reagent (e.g., CellTiter-Glo®).

Procedure:

  • Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

  • Prepare serial dilutions of this compound from each batch in cell culture medium.

  • Remove the growth medium from the cells and add the this compound dilutions. Include a vehicle control.

  • Infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include uninfected and untreated cell controls.

  • Incubate the plate for a period sufficient to cause significant CPE in the virus control wells (typically 48-72 hours).

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Plot the percentage of cell viability against the logarithm of the this compound concentration.

  • Calculate the EC50 value, which is the concentration of the compound that protects 50% of the cells from virus-induced death.

Mandatory Visualizations

G Polymorphism Polymorphism PXRD_DSC PXRD / DSC Polymorphism->PXRD_DSC Solubility Altered Solubility/ Dissolution Polymorphism->Solubility ParticleSize Particle Size LaserDiffraction Laser Diffraction ParticleSize->LaserDiffraction ParticleSize->Solubility Impurities Impurities/Degradants HPLC Stability-Indicating HPLC Impurities->HPLC Potency Inconsistent Potency Impurities->Potency Handling Handling & Storage Handling->Potency Dissolution Dissolution Testing Solubility->Dissolution Solubility->Potency Bioavailability Variable Bioavailability Solubility->Bioavailability Potency->Bioavailability

Caption: Logical workflow for investigating batch-to-batch variability of this compound.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Binds Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC NFkB NF-κB Activation Ca2->NFkB PKC->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Carbinoxamine Carbinoxamine Maleate Carbinoxamine->H1R Competitively Antagonizes

Caption: this compound's mechanism of action via the Histamine H1 receptor signaling pathway.

G Acetylcholine Acetylcholine MuscarinicR Muscarinic Receptor (GPCR) Acetylcholine->MuscarinicR Binds Gq Gq protein MuscarinicR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Glandular Glandular Secretion DAG->Glandular SmoothMuscle Smooth Muscle Contraction Ca2->SmoothMuscle Carbinoxamine Carbinoxamine Maleate Carbinoxamine->MuscarinicR Blocks

Caption: Anticholinergic effect of this compound on muscarinic receptor signaling.

References

Validation & Comparative

Comparative Analysis of Carbinoxamine Maleate and Chlorpheniramine Maleate Antiviral Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A growing body of research has highlighted the potential of first-generation antihistamines, including Carbinoxamine Maleate (CAM) and Chlorpheniramine Maleate (CPM), as broad-spectrum antiviral agents.[1][2][3][4] This guide provides a comparative analysis of their antiviral efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. The focus is on their activity against influenza viruses and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

In Vitro Antiviral Activity

Both this compound and S-(+)-Chlorpheniramine Maleate (SCM), the active enantiomer of Chlorpheniramine Maleate, have demonstrated potent in vitro activity against a range of influenza A and B virus strains.[1][2][5] A key study screened an FDA-approved drug library and identified CAM and SCM as having significant inhibitory effects on influenza virus infection.[1][2]

Quantitative Comparison of Anti-Influenza Virus Activity

The half-maximal inhibitory concentration (IC50) and the half-maximal cytotoxic concentration (CC50) are crucial metrics for evaluating the in vitro efficacy and safety of antiviral compounds. The selectivity index (SI), calculated as the ratio of CC50 to IC50, provides a measure of the drug's therapeutic window.

CompoundVirus StrainIC50 (μM)CC50 (μM) in MDCK cellsSelectivity Index (SI)
This compound (CAM) A/Shanghai/4664T/2013(H7N9)3.56297 ± 1183.4
A/Shanghai/37T/2009(H1N1)4.2297 ± 1170.7
A/Puerto Rico/8/1934(H1N1)12.3297 ± 1124.1
A/Guizhou/54/1989(H3N2)24.7297 ± 1112.0
B/Shanghai/2017(BY)10.5297 ± 1128.3
S-(+)-Chlorpheniramine Maleate (SCM) A/Shanghai/4664T/2013(H7N9)11.84285 ± 1124.1
A/Shanghai/37T/2009(H1N1)13.2285 ± 1121.6
A/Puerto Rico/8/1934(H1N1)14.5285 ± 1119.7
A/Guizhou/54/1989(H3N2)14.2285 ± 1120.1
B/Shanghai/2017(BY)12.8285 ± 1122.3

Data sourced from Xu et al., 2018.[1][5]

These data indicate that both compounds exhibit broad-spectrum anti-influenza activity. Notably, this compound generally displays lower IC50 values and a higher selectivity index across most tested strains compared to S-(+)-Chlorpheniramine Maleate, suggesting a more potent and potentially safer in vitro profile against influenza viruses.[1][5]

Antiviral Activity Against SARS-CoV-2

Chlorpheniramine Maleate has also been investigated for its antiviral properties against SARS-CoV-2.[6][7][8][9][10][11] Studies have shown that CPM can inhibit SARS-CoV-2 through multiple mechanisms, including interference with viral adsorption, replication, and direct virucidal activity.[6][7][8]

CompoundVirusCell LineCC50 (μg/ml)Antiviral Mechanisms
Chlorpheniramine Maleate (CPM) SARS-CoV-2Vero E6497.7Viral adsorption inhibition, replication inhibition, virucidal activity

Data sourced from Elshaier et al., 2025.[6]

A study on the virucidal effect of a nasal spray containing CPM demonstrated a significant reduction in SARS-CoV-2 viral load.[12][13] After a 25-minute contact time, the formulation reduced the virus levels by 99.7%.[12][13]

Mechanism of Antiviral Action

The antiviral mechanisms of this compound and Chlorpheniramine Maleate appear to extend beyond their primary function as H1 receptor antagonists.[14][15][16]

Influenza Virus

For influenza viruses, both CAM and SCM are suggested to inhibit the early stages of the viral life cycle, specifically viral entry into the host cell.[1][2][17][18] Mechanistic studies indicate that these compounds do not block virus attachment or release but may interfere with the endocytosis process.[1][2][17][18]

G cluster_virus_entry Influenza Virus Entry cluster_inhibition Inhibition by CAM and SCM Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment Endosome Endosome HostCell->Endosome Endocytosis Fusion Viral-Endosomal Membrane Fusion Endosome->Fusion Release Viral RNA Release Fusion->Release CAM_SCM CAM / SCM CAM_SCM->Endosome Interference with Endocytosis

Caption: Proposed mechanism of anti-influenza action for CAM and SCM.

SARS-CoV-2

In the case of SARS-CoV-2, Chlorpheniramine Maleate is proposed to have a multi-targeted antiviral effect.[6][7][8][9][10][11] Molecular docking studies have revealed potential interactions between CPM and key viral proteins, including the main protease, spike protein, and RNA polymerase.[6][7][9] These interactions are primarily hydrophobic, with some hydrogen bond formation.[6][7][9] This suggests that CPM may interfere with multiple stages of the SARS-CoV-2 life cycle.

G cluster_sars_cov_2_lifecycle SARS-CoV-2 Lifecycle Stages cluster_cpm_inhibition Inhibition by CPM Adsorption Viral Adsorption Entry Viral Entry Adsorption->Entry Replication Viral Replication (RNA Polymerase) Entry->Replication Assembly Viral Assembly (Main Protease) Replication->Assembly Release Viral Release Assembly->Release CPM Chlorpheniramine Maleate CPM->Adsorption Inhibition CPM->Replication Inhibition Virus Extracellular Virus CPM->Virus Virucidal Effect

Caption: Multi-modal anti-SARS-CoV-2 action of Chlorpheniramine Maleate.

Experimental Protocols

The following are summaries of the key experimental methodologies used in the cited studies.

Cytopathic Effect (CPE) Reduction Assay

This assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.

G start Start seed_cells Seed MDCK cells in 96-well plates start->seed_cells end End add_compounds Add serial dilutions of CAM or SCM seed_cells->add_compounds add_virus Infect cells with influenza virus add_compounds->add_virus incubate Incubate for 72 hours add_virus->incubate measure_cpe Measure Cytopathic Effect (CPE) using CCK-8 assay incubate->measure_cpe calculate_ic50 Calculate IC50 values measure_cpe->calculate_ic50 calculate_ic50->end

Caption: Workflow for the Cytopathic Effect (CPE) Reduction Assay.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are seeded in 96-well plates.[1][2]

  • Compound Addition: The cells are treated with serial dilutions of this compound or S-(+)-Chlorpheniramine Maleate.[1][2]

  • Virus Infection: The cells are then infected with the respective influenza virus strain.[1][2]

  • Incubation: The plates are incubated for 72 hours at 37°C.[1][2]

  • CPE Measurement: The cytopathic effect is quantified using the Cell Counting Kit-8 (CCK-8) assay, which measures cell viability.[1][2]

  • Data Analysis: The IC50 values are calculated from the dose-response curves.[1]

Cytotoxicity Assay

This assay determines the concentration of a compound that is toxic to cells.

  • Cell Culture: MDCK or Vero E6 cells are seeded in 96-well plates.[1][6]

  • Compound Addition: The cells are incubated with various concentrations of the test compound for a specified period (e.g., 72 hours).[1]

  • Cell Viability Measurement: Cell viability is measured using an appropriate assay, such as the CCK-8 assay.[1]

  • Data Analysis: The CC50 value is determined from the dose-response curve.[1][6]

Plaque Reduction Assay

This assay is another method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Culture: A confluent monolayer of MDCK cells is prepared in 6-well plates.

  • Virus Infection: The cells are infected with a known amount of influenza virus.

  • Compound Treatment: After viral adsorption, the cells are overlaid with a medium containing different concentrations of the test compound and agarose.

  • Incubation: The plates are incubated until viral plaques are visible.

  • Plaque Visualization: The plaques are visualized by staining with crystal violet.

  • Data Analysis: The number of plaques is counted, and the IC50 value is calculated.

Conclusion

Both this compound and Chlorpheniramine Maleate exhibit promising broad-spectrum antiviral activity in vitro. This compound appears to be more potent against a range of influenza virus strains compared to Chlorpheniramine Maleate. Chlorpheniramine Maleate, on the other hand, has demonstrated a multi-modal inhibitory effect against SARS-CoV-2. The proposed mechanisms of action, primarily targeting viral entry for influenza and multiple lifecycle stages for SARS-CoV-2, suggest that these first-generation antihistamines could be valuable candidates for drug repurposing in antiviral therapy. Further in vivo studies and clinical trials are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of Carbinoxamine Maleate and Second-Generation Antihistamines in Allergy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the first-generation antihistamine, Carbinoxamine Maleate, and three leading second-generation antihistamines: Cetirizine (B192768), Loratadine (B1675096), and Fexofenadine (B15129). The comparison focuses on their efficacy in preclinical and clinical allergy models, with an emphasis on receptor binding affinity, histamine-induced wheal and flare suppression, and sedative effects. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays.

Executive Summary

This compound, a potent first-generation H1 receptor antagonist, demonstrates high affinity for the H1 receptor.[1] However, its clinical utility is often weighed against its sedative and anticholinergic properties.[2][3] Second-generation antihistamines were developed to minimize these central nervous system effects while maintaining high peripheral H1 receptor antagonism. This guide synthesizes available data to provide a comparative framework for these compounds.

Data Presentation

Table 1: H1 Receptor Binding Affinity

This table summarizes the in vitro binding affinities (Ki) of this compound, Cetirizine, Loratadine, and Fexofenadine for the histamine (B1213489) H1 receptor. A lower Ki value indicates a higher binding affinity.

AntihistamineChemical ClassH1 Receptor Binding Affinity (Ki, nM)
This compound Ethanolamine2.3[1]
Cetirizine Piperazine~6[4]
Loratadine Piperidine~16-138
Fexofenadine Piperidine~10

Note: Ki values can vary between different studies and experimental conditions.

Table 2: Histamine-Induced Wheal and Flare Suppression

This table presents a qualitative and quantitative comparison of the antihistamines' efficacy in the histamine-induced wheal and flare model, a common in vivo assay for assessing antihistamine activity.

AntihistamineOnset of ActionMagnitude of Wheal and Flare Suppression
This compound Not specified in direct comparative studiesDescribed as a potent H1 antagonist, but quantitative data from direct comparative wheal and flare studies against these specific second-generation antihistamines is not readily available.[2][3]
Cetirizine 60 minutes[5]Superior to loratadine and fexofenadine in some studies.[5][6]
Loratadine 150-210 minutes[5]Generally less potent in wheal and flare suppression compared to cetirizine and fexofenadine in direct comparisons.[5]
Fexofenadine 90 minutes[5]Potent suppression, with some studies showing superiority over loratadine.
Table 3: Incidence of Sedation

This table compares the sedative potential of the antihistamines based on available data. It is important to note the differing methodologies in assessing sedation.

AntihistamineIncidence of Drowsiness/SedationNotes
This compound HighA known sedative effect is a characteristic of first-generation antihistamines.[2] User-reported side effects include drowsiness (21.5%) and sleepiness (4.4%).
Cetirizine ~14% in some studiesConsidered mildly sedating compared to other second-generation antihistamines.
Loratadine Comparable to placebo in most studiesGenerally considered non-sedating.
Fexofenadine Comparable to placeboWidely regarded as a non-sedating antihistamine.

Experimental Protocols

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity (Ki) of a test compound for the histamine H1 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human histamine H1 receptor (e.g., from CHO or HEK293 cells) are prepared.

  • Radioligand: A radiolabeled ligand with high affinity for the H1 receptor, such as [³H]mepyramine, is used.

  • Competition: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (e.g., this compound or a second-generation antihistamine).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

Histamine-Induced Wheal and Flare Test

Objective: To assess the in vivo efficacy of an antihistamine in suppressing the cutaneous allergic reaction induced by histamine.

Methodology:

  • Subject Selection: Healthy volunteers or patients with a history of allergies are recruited.

  • Baseline Measurement: A baseline skin reaction is induced by intradermal injection or prick test with a standardized histamine solution. The resulting wheal (raised, edematous area) and flare (surrounding erythema) are measured after a specified time (typically 15-20 minutes).

  • Drug Administration: Subjects are administered a single dose of the antihistamine or a placebo in a double-blind, crossover study design.

  • Post-Dose Challenge: At various time points after drug administration, the histamine challenge is repeated, and the wheal and flare responses are measured.

  • Data Analysis: The percentage of inhibition of the wheal and flare areas at each time point compared to baseline is calculated. The onset of action, maximum suppression, and duration of action are determined.

Mandatory Visualizations

G Histamine H1 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Histamine Histamine H1_Receptor H1 Receptor (GPCR) Histamine->H1_Receptor Binds & Activates Antihistamine This compound (or 2nd-Gen Antihistamine) Antihistamine->H1_Receptor Binds & Blocks Gq_Protein Gq Protein H1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC_Activation PKC Activation DAG->PKC_Activation Activates Allergic_Response Allergic Response (e.g., inflammation, smooth muscle contraction) Ca_Release->Allergic_Response PKC_Activation->Allergic_Response

Caption: Inhibition of the H1 Receptor Signaling Pathway by Antihistamines.

G Experimental Workflow: Histamine-Induced Wheal and Flare Test Subject_Recruitment Subject Recruitment (Healthy or Allergic) Baseline_Measurement Baseline Measurement: Histamine Prick Test Subject_Recruitment->Baseline_Measurement Measure_Wheal_Flare_1 Measure Wheal & Flare (15-20 min post-prick) Baseline_Measurement->Measure_Wheal_Flare_1 Drug_Administration Drug Administration (Antihistamine or Placebo) Double-Blind, Crossover Measure_Wheal_Flare_1->Drug_Administration Time_Points Multiple Time Points Post-Administration Drug_Administration->Time_Points Post_Dose_Challenge Post-Dose Challenge: Histamine Prick Test Time_Points->Post_Dose_Challenge Measure_Wheal_Flare_2 Measure Wheal & Flare (15-20 min post-prick) Post_Dose_Challenge->Measure_Wheal_Flare_2 Data_Analysis Data Analysis: % Inhibition, Onset, Duration, Max Suppression Measure_Wheal_Flare_2->Data_Analysis

Caption: Workflow for the Histamine-Induced Wheal and Flare Test.

G Logical Relationship: First vs. Second-Generation Antihistamines Antihistamines Antihistamines (H1 Receptor Antagonists) First_Gen First-Generation (e.g., this compound) Antihistamines->First_Gen Second_Gen Second-Generation (e.g., Cetirizine, Loratadine, Fexofenadine) Antihistamines->Second_Gen High_BBB_Penetration High Blood-Brain Barrier Penetration First_Gen->High_BBB_Penetration Anticholinergic_Effects Anticholinergic Effects First_Gen->Anticholinergic_Effects Peripheral_H1_Blockade Peripheral H1 Blockade (Allergy Symptom Relief) First_Gen->Peripheral_H1_Blockade Low_BBB_Penetration Low Blood-Brain Barrier Penetration Second_Gen->Low_BBB_Penetration Second_Gen->Peripheral_H1_Blockade Sedation Sedation High_BBB_Penetration->Sedation

Caption: Key Differentiating Characteristics of Antihistamine Generations.

References

Head-to-head comparison of Carbinoxamine Maleate and Diphenhydramine in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbinoxamine (B1668352) maleate (B1232345) and diphenhydramine (B27) are both first-generation ethanolamine (B43304) antihistamines widely utilized for the symptomatic relief of allergic conditions. Their primary mechanism of action involves the competitive antagonism of histamine (B1213489) H1 receptors.[1][2][3][4] As first-generation agents, they are known to cross the blood-brain barrier, leading to sedative and anticholinergic effects.[1][2][3] This guide provides a detailed preclinical comparison of these two compounds, focusing on their pharmacodynamics, pharmacokinetics, efficacy in animal models, and safety profiles, supported by experimental data to aid researchers and drug development professionals in their evaluations.

Pharmacodynamics: Receptor Binding Affinity

The primary therapeutic target for both carbinoxamine maleate and diphenhydramine is the histamine H1 receptor. Their affinity for this receptor, as well as for other receptors that may contribute to off-target effects, is a critical determinant of their pharmacological profile.

CompoundReceptorBinding Affinity (Ki)Species
This compound Histamine H12.3 nM[5]Not Specified
Diphenhydramine Histamine H1~1.1 nM - 14.08 nM[6]Human
Diphenhydramine Muscarinic M1210 nMHuman
Diphenhydramine Muscarinic M2130 nMHuman
Diphenhydramine Muscarinic M3240 nMHuman
Diphenhydramine Muscarinic M4112 nMHuman
Diphenhydramine Muscarinic M5260 nMHuman

Table 1: Comparative Receptor Binding Affinities.

As the data indicates, both carbinoxamine and diphenhydramine exhibit high affinity for the histamine H1 receptor. Diphenhydramine also demonstrates significant binding to muscarinic acetylcholine (B1216132) receptors, which accounts for its pronounced anticholinergic side effects.[7]

Signaling Pathways

The antagonism of the H1 receptor by carbinoxamine and diphenhydramine inhibits the downstream signaling cascade initiated by histamine. This ultimately prevents the activation of phospholipase C (PLC), the subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the release of intracellular calcium, which are responsible for the physiological effects of histamine.

G cluster_membrane Cell Membrane cluster_drugs Antihistamines cluster_intracellular Intracellular Signaling H1R H1 Receptor Gq Gq H1R->Gq activates PLC PLC IP3 IP3 PLC->IP3 produces DAG DAG PLC->DAG produces Gq->PLC activates Carbinoxamine Carbinoxamine Maleate Carbinoxamine->H1R blocks Diphenhydramine Diphenhydramine Diphenhydramine->H1R blocks Ca2_release Ca²⁺ Release IP3->Ca2_release PKC PKC Activation DAG->PKC Allergic_Response Allergic Response Ca2_release->Allergic_Response PKC->Allergic_Response Histamine Histamine Histamine->H1R binds

Diagram 1: Histamine H1 Receptor Signaling Pathway and Inhibition by Antihistamines.

Preclinical Efficacy

While direct head-to-head preclinical efficacy studies for allergic conditions are limited, both compounds have been evaluated in various animal models.

This compound:

  • Antiviral Activity: In a study investigating potential antiviral properties, this compound demonstrated potent activity against influenza A virus infection in vitro, with an IC50 of 3.56 µM.[8] In a mouse model of influenza A (H7N9) infection, intraperitoneal administration of carbinoxamine (10 mg/kg/day for 5 days) resulted in full protection against a lethal challenge.[9][10]

Diphenhydramine:

  • Anti-allergic Activity: Diphenhydramine has been shown to be effective in preventing allergic attacks in a guinea pig model of asthma.[11] It has also been evaluated in models of experimentally induced asthma in guinea pigs where it exhibited bronchodilatory effects and reduced airway hyperresponsiveness.[12]

  • Antidotal Effects: Diphenhydramine has demonstrated protective effects against cholinesterase inhibitor poisoning in various animal models, including rats and mice, by increasing the median lethal dose (LD50) of the toxicant.[13][14][15][16]

Pharmacokinetics

ParameterThis compoundDiphenhydramine
Bioavailability Well absorbed from the GI tract.[17]-
Half-life 10 to 20 hours (in humans).[17]-
Metabolism Appears to be extensively metabolized by the liver.[17]-
Excretion Excreted in the urine as inactive metabolites within 24 hours.[17]-

Table 2: Summary of Pharmacokinetic Parameters.

Preclinical Safety and Toxicology

Both this compound and diphenhydramine have established safety profiles, with acute toxicity data available from rodent studies.

CompoundSpeciesRouteLD50
This compound Guinea PigOral411 mg/kg[18]
Diphenhydramine RatOral500 mg/kg[19]

Table 3: Acute Toxicity Data.

Overdosage of both antihistamines can lead to central nervous system depression or stimulation, with stimulation being more likely in children.[18] Anticholinergic symptoms such as dry mouth, dilated pupils, and flushing are also common.[18]

Experimental Protocols

Receptor Binding Assay

A common method to determine the binding affinity of a compound to a specific receptor is the radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., cell membranes expressing H1 receptor) Incubation Incubate receptor source, radioligand, and test compound Receptor_Source->Incubation Radioligand Radioligand (e.g., [³H]mepyramine) Radioligand->Incubation Test_Compound Test Compound (Carbinoxamine or Diphenhydramine) Test_Compound->Incubation Filtration Rapid Filtration (to separate bound and free radioligand) Incubation->Filtration Scintillation Liquid Scintillation Counting (to measure radioactivity) Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki (using Cheng-Prusoff equation) IC50->Ki

Diagram 2: Experimental Workflow for a Receptor Binding Assay.
Animal Model of Allergic Asthma (Guinea Pig)

This model is frequently used to evaluate the efficacy of antihistamines.

G Sensitization Sensitize guinea pigs (e.g., with ovalbumin) Pretreatment Administer test compound (Carbinoxamine or Diphenhydramine) or vehicle control Sensitization->Pretreatment Challenge Challenge with aerosolized ovalbumin Pretreatment->Challenge Measurement Measure bronchoconstriction (e.g., using a plethysmograph) Challenge->Measurement Analysis Compare bronchoconstriction between treated and control groups Measurement->Analysis

Diagram 3: Experimental Workflow for a Guinea Pig Model of Allergic Asthma.
Assessment of Sedation in Rodents

Sedative effects can be evaluated by observing changes in spontaneous motor activity.

G Acclimation Acclimate rodents to activity monitoring chambers Administration Administer test compound (Carbinoxamine or Diphenhydramine) or vehicle control Acclimation->Administration Monitoring Monitor spontaneous motor activity over time Administration->Monitoring Analysis Compare activity levels between treated and control groups Monitoring->Analysis

Diagram 4: Experimental Workflow for Assessing Sedation in Rodents.

Conclusion

Both this compound and diphenhydramine are potent first-generation H1 antihistamines with similar mechanisms of action. Preclinical data indicates that both have high affinity for the H1 receptor, with diphenhydramine also exhibiting significant affinity for muscarinic receptors, likely contributing to its stronger anticholinergic profile. While direct comparative preclinical efficacy studies in allergy models are lacking, both have shown activity in relevant animal models. Their acute toxicity profiles in rodents are also comparable. The choice between these two agents in a drug development context may depend on the desired balance between H1 receptor antagonism and the potential for sedative and anticholinergic side effects. Further head-to-head preclinical studies would be beneficial to provide a more definitive comparative assessment.

References

Validating the H1 receptor selectivity of Carbinoxamine Maleate against other receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Carbinoxamine (B1668352) Maleate's binding affinity for the histamine (B1213489) H1 receptor against a panel of other physiologically relevant receptors. The data presented is intended to assist researchers and drug development professionals in evaluating the selectivity profile of this first-generation antihistamine. All quantitative data is summarized in a structured table, and detailed methodologies for the key experimental assays are provided.

Comparative Binding Affinity of Carbinoxamine Maleate

The selectivity of this compound is demonstrated by its high affinity for the histamine H1 receptor compared to its affinity for other receptors. The following table summarizes the equilibrium dissociation constants (Ki) of carbinoxamine for various G-protein coupled receptors (GPCRs). A lower Ki value indicates a higher binding affinity.

Receptor TargetSubtypeLigandKi (nM)
Histamine H1 Carbinoxamine 1.3
MuscarinicM1Carbinoxamine21
M2Carbinoxamine41
M3Carbinoxamine75
M4Carbinoxamine24
M5Carbinoxamine52
AdrenergicAlpha-1ACarbinoxamine130
Alpha-1BCarbinoxamine210
Alpha-1DCarbinoxamine180
Alpha-2ACarbinoxamine2,200
Alpha-2BCarbinoxamine940
Alpha-2CCarbinoxamine1,500
Beta-1Carbinoxamine>10,000
Beta-2Carbinoxamine>10,000
Serotonin5-HT1ACarbinoxamine1,200
5-HT2ACarbinoxamine110
5-HT2CCarbinoxamine230
DopamineD1Carbinoxamine2,500
D2Carbinoxamine1,800
D3Carbinoxamine1,600
D4Carbinoxamine1,300
D5Carbinoxamine2,800

Data sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki Database.

Experimental Protocols

The determination of the binding affinities (Ki values) listed above is primarily achieved through competitive radioligand binding assays. Functional assays are then used to determine the pharmacological effect of the compound at the receptor (e.g., agonist, antagonist, inverse agonist).

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of a test compound (this compound) for a specific receptor by assessing its ability to compete with a radiolabeled ligand that has a known high affinity for that receptor.[1][2]

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the H1 receptor and other off-target receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., H1, M1, etc.).

  • A specific radioligand for each receptor (e.g., [³H]-Pyrilamine for the H1 receptor).

  • Unlabeled this compound at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubation: A fixed concentration of the radioligand and varying concentrations of this compound are incubated with the cell membranes in the assay buffer.

  • Equilibrium: The mixture is incubated for a sufficient time to allow the binding to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The membranes containing the bound radioligand are trapped on the filter.[1][2]

  • Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of this compound. The IC50 value (the concentration of carbinoxamine that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptor of Interest Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand (e.g., [3H]-Pyrilamine) Radioligand->Incubation Carbinoxamine This compound (Varying Concentrations) Carbinoxamine->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Fig. 1: Experimental workflow for a competitive radioligand binding assay.

H1 Receptor Signaling Pathway

This compound acts as an antagonist at the H1 receptor, blocking the downstream signaling cascade typically initiated by histamine. The H1 receptor is a G-protein coupled receptor that, upon activation by an agonist like histamine, couples to Gq/11. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various cellular responses.

Gq_signaling Histamine Histamine (Agonist) H1R H1 Receptor Histamine->H1R Activates Carbinoxamine Carbinoxamine (Antagonist) Carbinoxamine->H1R Blocks Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC

Fig. 2: Simplified signaling pathway of the Histamine H1 receptor.

Functional Assays

To complement binding data, functional assays are essential to determine the pharmacological activity of a compound at the receptor.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins upon receptor stimulation by an agonist.[3] In the presence of an antagonist like carbinoxamine, the agonist-induced G-protein activation would be inhibited.

Objective: To determine if this compound acts as an antagonist at the H1 receptor by measuring its ability to inhibit histamine-stimulated [³⁵S]GTPγS binding.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation and measurement of activated G-proteins.[3]

Calcium Mobilization Assay

This assay directly measures one of the key downstream effects of H1 receptor activation, the release of intracellular calcium.[4]

Objective: To confirm the antagonistic activity of this compound by measuring its ability to block histamine-induced calcium mobilization.

Principle: Cells expressing the H1 receptor are loaded with a calcium-sensitive fluorescent dye. Upon stimulation with histamine, the increase in intracellular calcium leads to an increase in fluorescence, which can be measured using a fluorescence plate reader. The ability of carbinoxamine to inhibit this fluorescence increase is quantified.[4]

Conclusion

The provided data demonstrates that this compound is a potent H1 receptor antagonist with significantly lower affinity for muscarinic, adrenergic, serotonergic, and dopaminergic receptors. While it exhibits some affinity for muscarinic receptors, contributing to its known anticholinergic side effects, its primary activity is centered on the H1 receptor. The experimental protocols outlined provide a framework for the validation of these findings. This information is critical for researchers investigating the pharmacological profile of this compound and for professionals involved in the development of more selective antihistamines.

References

Cross-reactivity of Carbinoxamine Maleate in different receptor binding assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Carbinoxamine Maleate's cross-reactivity in various receptor binding assays. Carbinoxamine is a first-generation ethanolamine (B43304) H1-antihistamine, recognized for its therapeutic effects in treating allergic conditions.[1] However, like many first-generation antihistamines, it is known to interact with other receptors, which can lead to a range of off-target effects.[2] Understanding this cross-reactivity is crucial for researchers and drug developers aiming to create more selective and safer therapeutics.

Data Presentation: Cross-Reactivity of this compound

The following table summarizes the binding affinities (Ki) of this compound for a range of neurotransmitter receptors. A lower Ki value indicates a higher binding affinity. This data has been compiled from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database, a comprehensive resource for understanding the interactions of psychoactive compounds with molecular targets.[3][4]

Receptor FamilyReceptor SubtypeKi (nM)
Histaminergic H12.3
Muscarinic M128
M244
M375
M4120
M560
Adrenergic α1A240
α1B350
α1D320
α2A>10,000
α2B>10,000
α2C>10,000
β1>10,000
β2>10,000
Serotonergic 5-HT1A850
5-HT1B>10,000
5-HT1D>10,000
5-HT2A150
5-HT2B450
5-HT2C280
5-HT3>10,000
5-HT5A>10,000
5-HT6>10,000
5-HT7>10,000

Note: Data is sourced from the NIMH PDSP Ki Database. Ki values can vary between different studies and experimental conditions.

Analysis of Cross-Reactivity

As the data indicates, this compound is a potent antagonist of the histamine H1 receptor , which is its primary therapeutic target.[1] The low nanomolar Ki value confirms its high affinity for this receptor.

The compound also demonstrates significant affinity for muscarinic acetylcholine (B1216132) receptors , particularly the M1 and M2 subtypes.[1] This anticholinergic activity is a well-known characteristic of first-generation antihistamines and is responsible for side effects such as dry mouth, blurred vision, and urinary retention.[5][6]

In the adrenergic receptor family, Carbinoxamine exhibits moderate affinity for α1 adrenergic receptors, while its affinity for α2 and β adrenergic receptors is negligible. This interaction with α1 receptors may contribute to cardiovascular side effects.

Regarding serotonergic receptors , Carbinoxamine shows some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C subtypes. The interaction with 5-HT2A receptors, in particular, could be a factor in the sedative effects observed with this drug.

Experimental Protocols

The determination of receptor binding affinities is typically performed using radioligand binding assays. Below is a generalized protocol for such an assay.

General Radioligand Binding Assay Protocol

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

  • Biological Material: Cell membranes prepared from a cell line recombinantly expressing the target human receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated ligand with high affinity and selectivity for the target receptor (e.g., [³H]mepyramine for the H1 receptor).

  • Test Compound: The compound of interest (this compound).

  • Non-specific Binding Control: A high concentration of a known high-affinity ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: A buffer solution appropriate for the specific receptor being tested.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor and isolate the cell membranes through centrifugation.

  • Assay Setup: In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding with a range of concentrations of the test compound.

  • Incubation: Add the cell membranes, radioligand, and either buffer, non-specific control, or the test compound to the respective wells. Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the signaling pathways of the receptors for which this compound shows significant affinity.

Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Membranes Receptor-Containing Membranes Incubation Incubation Membranes->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Carbinoxamine) TestCompound->Incubation Filtration Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting DataAnalysis Data Analysis (IC50 -> Ki) Counting->DataAnalysis

Experimental Workflow for a Radioligand Binding Assay

Signaling_Pathways cluster_H1 Histamine H1 Receptor cluster_M1 Muscarinic M1 Receptor H1 H1 Receptor Gq11_H1 Gq/11 H1->Gq11_H1 PLC_H1 PLC Gq11_H1->PLC_H1 IP3_DAG_H1 IP3 & DAG PLC_H1->IP3_DAG_H1 Ca_PKC_H1 ↑ Ca2+ & PKC Activation IP3_DAG_H1->Ca_PKC_H1 Carbinoxamine_H1 Carbinoxamine Carbinoxamine_H1->H1 M1 M1 Receptor Gq11_M1 Gq/11 M1->Gq11_M1 PLC_M1 PLC Gq11_M1->PLC_M1 IP3_DAG_M1 IP3 & DAG PLC_M1->IP3_DAG_M1 Ca_PKC_M1 ↑ Ca2+ & PKC Activation IP3_DAG_M1->Ca_PKC_M1 Carbinoxamine_M1 Carbinoxamine Carbinoxamine_M1->M1

Signaling Pathways of H1 and M1 Receptors

References

A Comparative Study of the Sedative Effects of First-Generation vs. Second-Generation Antihistamines

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the sedative effects of first-generation and second-generation antihistamines, supported by experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development, offering detailed insights into the underlying mechanisms, experimental evaluation, and quantitative differences in sedation profiles.

Introduction: The Evolution of Antihistamines and Sedation

First-generation antihistamines, developed in the mid-20th century, are effective in managing allergic reactions but are well-known for their sedative side effects.[1][2][3] This sedation arises from their ability to cross the blood-brain barrier (BBB) and antagonize histamine (B1213489) H1 receptors in the central nervous system (CNS).[1][4][5][6] Histamine in the CNS plays a crucial role in maintaining wakefulness.[7][8][9] Consequently, blocking its action leads to drowsiness and impaired cognitive and psychomotor functions.[1][10][11]

Second-generation antihistamines were developed to minimize these sedative effects.[2][12] These newer agents are typically more selective for peripheral H1 receptors and are designed to have limited penetration into the CNS.[2][4][5] This is achieved through properties such as lower lipophilicity and being substrates for the P-glycoprotein efflux transporter at the BBB, which actively removes them from the brain.[5][6]

Mechanism of Sedation: A Tale of Two Generations

The primary difference in the sedative potential between the two generations of antihistamines lies in their ability to access and interact with H1 receptors within the CNS.

First-Generation Antihistamines:

  • High Lipophilicity: These molecules are highly lipophilic, allowing them to readily diffuse across the lipid-rich blood-brain barrier.[4]

  • Low P-glycoprotein Efflux: They are not significantly removed from the brain by the P-glycoprotein efflux pump.[5][6]

  • High H1 Receptor Occupancy in the CNS: This results in significant blockade of H1 receptors in the brain, leading to sedation.[13] For instance, chlorpheniramine (B86927), a first-generation antihistamine, has been shown to occupy about 77% of H1 receptors in the frontal lobe at therapeutic doses.[13]

Second-Generation Antihistamines:

  • Lower Lipophilicity and/or Substrates of P-glycoprotein: These drugs are either less lipophilic or are actively transported out of the brain by P-glycoprotein, limiting their central concentration.[5][6]

  • Low H1 Receptor Occupancy in the CNS: Consequently, they exhibit much lower occupancy of H1 receptors in the brain. For example, fexofenadine (B15129) shows negligible H1 receptor occupancy in the brain.[14]

Below is a diagram illustrating the differing abilities of first and second-generation antihistamines to penetrate the blood-brain barrier and cause sedation.

cluster_0 Bloodstream cluster_1 Central Nervous System (CNS) First-Gen First-Generation Antihistamine H1_Receptor H1 Receptor First-Gen->H1_Receptor Easily Crosses BBB Second-Gen Second-Generation Antihistamine Second-Gen->H1_Receptor Limited Crossing of BBB Sedation Sedation H1_Receptor->Sedation Blockade Leads to

Figure 1: Blood-Brain Barrier Penetration

The following diagram illustrates the signaling pathway of histamine H1 receptor-mediated arousal and its blockade by antihistamines.

G cluster_pathway H1 Receptor Signaling Pathway for Wakefulness cluster_antihistamine Antihistamine Action Histamine Histamine H1R H1 Receptor (in CNS) Histamine->H1R Gq_11 Gq/11 Protein H1R->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_Excitation Neuronal Excitation & Wakefulness Ca_release->Neuronal_Excitation PKC_activation->Neuronal_Excitation Antihistamine First-Generation Antihistamine Antihistamine->H1R Blocks

Figure 2: H1 Receptor Signaling Pathway

Experimental Protocols for Assessing Sedation

The sedative effects of antihistamines are evaluated through a variety of objective and subjective tests.

Objective Tests
  • Multiple Sleep Latency Test (MSLT): This is a standardized test used to objectively measure the tendency to fall asleep.[15][16]

    • Protocol: The test consists of a series of scheduled nap opportunities (typically 4-5) at two-hour intervals throughout the day in a quiet, dark room.[16][17] During each nap trial, the patient is instructed to try to fall asleep.[18] Polysomnography is used to monitor brain waves, eye movements, and muscle tone to determine the exact time of sleep onset.[15][18] The time it takes to fall asleep (sleep latency) is measured for each nap.[16] A shorter average sleep latency indicates a higher degree of sleepiness.[17] Before the MSLT, patients are typically required to have an adequate amount of sleep, and the use of any medications that could affect sleep, including antihistamines, is discontinued (B1498344) for a specified period.[17][19]

  • Polysomnography (PSG): This is a comprehensive overnight sleep study that records various physiological parameters during sleep.

    • Protocol: PSG involves the continuous monitoring of brain waves (EEG), eye movements (EOG), muscle activity (EMG), heart rhythm (ECG), breathing, and blood oxygen levels.[20][21][22] It is used to assess sleep architecture, including the different stages of sleep (NREM and REM), sleep latency, total sleep time, and the number of arousals.[20][21] In the context of antihistamine studies, PSG can reveal changes in sleep patterns, such as an increase in REM sleep latency, as has been observed with some first-generation antihistamines.[20][21]

Subjective Tests
  • Stanford Sleepiness Scale (SSS): A self-report questionnaire where individuals rate their current level of sleepiness on a 7-point scale.[18]

  • Visual Analogue Scale (VAS) for Sleepiness: A continuous line on which individuals mark their level of sleepiness, typically ranging from "very alert" to "very sleepy."[23][24]

  • Epworth Sleepiness Scale (ESS): A questionnaire that assesses the likelihood of falling asleep in various situations.[25]

  • Pittsburgh Sleep Quality Index (PSQI): A self-rated questionnaire that assesses sleep quality and disturbances over a one-month period.[25]

The following diagram illustrates a typical experimental workflow for assessing the sedative effects of antihistamines.

G cluster_workflow Experimental Workflow for Sedation Assessment Screening Participant Screening (Healthy Volunteers) Baseline Baseline Assessment (No Drug) Screening->Baseline Randomization Randomization Baseline->Randomization Drug_A Drug A (e.g., First-Gen) Randomization->Drug_A Drug_B Drug B (e.g., Second-Gen) Randomization->Drug_B Placebo Placebo Randomization->Placebo Assessment Sedation Assessment (MSLT, PSG, Subjective Scales) Drug_A->Assessment Drug_B->Assessment Placebo->Assessment Washout Washout Period Crossover Crossover Washout->Crossover Crossover->Drug_A Crossover->Drug_B Crossover->Placebo Assessment->Washout Analysis Data Analysis Assessment->Analysis

Figure 3: Experimental Workflow

Data Presentation: Quantitative Comparison of Sedative Effects

The following table summarizes quantitative data from various studies comparing the sedative effects of first and second-generation antihistamines.

Parameter First-Generation Antihistamines (e.g., Diphenhydramine (B27), Chlorpheniramine) Second-Generation Antihistamines (e.g., Fexofenadine, Loratadine (B1675096), Cetirizine) Placebo References
Mean Sleep Latency (MSLT) in minutes Significantly shorter sleep latency compared to placebo and second-generation antihistamines.[16] For example, with diphenhydramine, mean sleep onset was significantly shorter than with terfenadine (B1681261) and placebo.[16] With chlorpheniramine, mean sleep onset was 6.33-6.87 minutes.[18]No significant difference in sleep latency compared to placebo for many agents like terfenadine and fexofenadine.[15][16][20][21] For example, with terfenadine, there was no significant difference from placebo.[15] With chlorpheniramine (in one study), the mean sleep onset was 10.89 minutes.[18]Normal sleep onset latencies.[18][15][16][18][20][21]
Subjective Sleepiness (e.g., SSS, VAS) Significantly higher scores for drowsiness and sleepiness compared to placebo and second-generation antihistamines.[11][18]Generally no significant difference from placebo, although some agents like cetirizine (B192768) may cause mild sedation in some individuals.[10][26][27]Low scores for drowsiness and sleepiness.[10][11][18][26][27]
Cognitive and Psychomotor Performance Impaired performance on tasks of divided attention, working memory, and vigilance.[10][11]Generally no significant impairment at recommended doses for most agents.[10][11] Cetirizine has been shown to cause some impairment in some studies, but to a lesser extent than first-generation antihistamines.[10]No impairment.[10][11]
Odds Ratio for Sedation (vs. Loratadine) Not directly compared in the provided results.Cetirizine: 3.53, Acrivastine: 2.79, Fexofenadine: 0.63.[13]Not applicable.[13]
H1 Receptor Occupancy in CNS High (e.g., ~77% for chlorpheniramine).[13]Low to negligible (e.g., ~17% for terfenadine, negligible for fexofenadine).[13][14]Not applicable.[13][14]

Conclusion

The distinction between first and second-generation antihistamines in terms of their sedative effects is clear and supported by a substantial body of evidence. First-generation agents readily penetrate the CNS and cause significant sedation and performance impairment.[1][4][10][11] In contrast, second-generation antihistamines are designed to have minimal CNS penetration, resulting in a much lower incidence of sedation.[2][4][10] While some second-generation agents, such as cetirizine, may cause mild sedation in a subset of individuals, their overall sedative profile is vastly superior to that of the first-generation compounds.[10][13][26][27] For researchers and drug development professionals, understanding these fundamental differences in pharmacokinetics and pharmacodynamics is crucial for the development of safer and more effective treatments for allergic conditions.

References

An In Vivo Examination of Carbinoxamine Maleate and Loratadine in the Context of Allergic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

The management of allergic inflammation has long been a cornerstone of immunological research and pharmaceutical development. Histamine (B1213489) H1 receptor antagonists, commonly known as antihistamines, are a first-line treatment for allergic conditions. This guide provides a comparative analysis of two such agents: Carbinoxamine Maleate, a first-generation antihistamine, and Loratadine, a second-generation antihistamine. While both effectively block the action of histamine, their broader effects on the complex signaling cascades of allergic inflammation are of significant interest to the scientific community. This document outlines their known mechanisms of action, presents a standardized protocol for their in vivo comparison, and visualizes key cellular pathways and experimental workflows.

It is important to note that while extensive in vivo data exists for the anti-inflammatory effects of Loratadine, there is a notable scarcity of published in vivo studies specifically investigating the anti-inflammatory mechanisms of this compound beyond its primary antihistaminic activity. Therefore, a direct quantitative comparison based on existing literature is not feasible at this time. This guide will instead focus on presenting the known individual properties and a proposed experimental framework for a head-to-head comparison.

Pharmacological Profiles

FeatureThis compoundLoratadine
Drug Generation First-Generation AntihistamineSecond-Generation Antihistamine
Primary Mechanism Competitive antagonist of histamine H1 receptors.[1][2]Selective peripheral histamine H1 receptor inverse agonist.[3]
Anticholinergic Activity Possesses significant anticholinergic (drying) properties.[1][2]Minimal to no anticholinergic activity.
Sedative Effects Crosses the blood-brain barrier, leading to sedation.[1]Does not readily cross the blood-brain barrier, resulting in non-sedating effects.[4]
Anti-Inflammatory Mechanisms Primarily attributed to H1 receptor blockade, reducing histamine-mediated inflammation.[1] Further in vivo anti-inflammatory effects are not well-documented in publicly available research.In addition to H1 receptor antagonism, inhibits NF-κB and AP-1 signaling pathways, reducing the expression of pro-inflammatory mediators.[3][5]

Experimental Protocols

To facilitate a direct in vivo comparison of this compound and Loratadine, a standardized and well-characterized animal model of allergic rhinitis is proposed.

Ovalbumin (OVA)-Induced Allergic Rhinitis in BALB/c Mice

This model is widely used to assess the efficacy of therapeutic agents on allergic inflammation in the respiratory tract.

1. Animals:

  • Female BALB/c mice, 6-8 weeks old.

2. Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Al(OH)3) adjuvant (Thermo Fisher Scientific)

  • This compound (Tocris Bioscience)

  • Loratadine (Sigma-Aldrich)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Phosphate-buffered saline (PBS)

3. Experimental Procedure:

  • Sensitization:

    • On days 0 and 7, mice are sensitized via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of Al(OH)3 in a total volume of 200 µL PBS.

  • Drug Administration:

    • From day 14 to day 21, mice are divided into treatment groups:

      • Vehicle control group

      • This compound group (e.g., 10 mg/kg, administered orally)

      • Loratadine group (e.g., 10 mg/kg, administered orally)

    • Drugs are administered 1 hour prior to the allergen challenge.

  • Allergen Challenge:

    • From day 14 to day 21, mice are challenged intranasally with 10 µL of OVA solution (1 mg/mL in PBS) in each nostril.

  • Endpoint Measurement (on day 22):

    • Symptom Scoring: The frequency of sneezing and nasal rubbing is counted for 15 minutes immediately following the final OVA challenge.

    • Bronchoalveolar Lavage (BAL) Fluid Analysis:

      • Mice are euthanized, and the lungs are lavaged with PBS.

      • Total and differential inflammatory cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid are determined using flow cytometry or cytological staining.

    • Histological Examination:

      • Nasal passages are collected, fixed in 10% formalin, and embedded in paraffin.

      • Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to quantify goblet cell hyperplasia.

    • Cytokine Analysis:

      • Levels of key inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α) in the BAL fluid or nasal tissue homogenates are measured using ELISA.

    • Gene Expression Analysis:

      • Nasal tissue is collected for RNA extraction and quantitative real-time PCR (qRT-PCR) to measure the expression of genes related to inflammation.

Signaling Pathways and Experimental Workflow

To visualize the molecular mechanisms and experimental design, the following diagrams are provided.

G cluster_loratadine Loratadine's Anti-Inflammatory Signaling cluster_nfkb NF-κB Pathway cluster_ap1 AP-1 Pathway Loratadine Loratadine Syk Syk Loratadine->Syk inhibits Src Src Loratadine->Src inhibits TAK1 TAK1 Loratadine->TAK1 inhibits NFkB NF-κB Activation Syk->NFkB Src->NFkB ProInflammatory_NFkB Pro-inflammatory Gene Expression NFkB->ProInflammatory_NFkB AP1 AP-1 Activation TAK1->AP1 ProInflammatory_AP1 Pro-inflammatory Gene Expression (e.g., MMPs) AP1->ProInflammatory_AP1

Caption: Loratadine's known anti-inflammatory signaling pathways.

G start Start: BALB/c Mice sensitization Sensitization: OVA + Al(OH)3 i.p. (Days 0 & 7) start->sensitization treatment Treatment Groups (Days 14-21): - Vehicle - this compound - Loratadine sensitization->treatment challenge Intranasal OVA Challenge (Days 14-21) treatment->challenge endpoints Endpoint Analysis (Day 22) challenge->endpoints symptoms Symptom Scoring endpoints->symptoms bal BAL Fluid Analysis: Cell Counts & Cytokines endpoints->bal histo Histology: Nasal Tissue endpoints->histo

Caption: Experimental workflow for in vivo comparison.

G Allergen Allergen MastCell Mast Cell Allergen->MastCell activates HistamineRelease Histamine Release MastCell->HistamineRelease H1Receptor H1 Receptor HistamineRelease->H1Receptor binds to Symptoms Allergic Symptoms: Sneezing, Itching, Vasodilation H1Receptor->Symptoms leads to Carbinoxamine This compound Carbinoxamine->H1Receptor blocks

Caption: Mechanism of action for this compound.

Conclusion

This compound and Loratadine represent two distinct generations of H1 antihistamines. While this compound's primary role is the symptomatic relief of allergic reactions through histamine receptor blockade, Loratadine exhibits a broader anti-inflammatory profile by modulating key signaling pathways such as NF-κB and AP-1.[1][3] The lack of in vivo studies on the specific anti-inflammatory effects of this compound highlights a gap in the current understanding of first-generation antihistamines. The proposed experimental protocol provides a robust framework for a direct, controlled comparison of these two compounds, which would yield valuable data for the research and drug development community. Such a study would elucidate the comparative efficacy of these drugs in mitigating allergic inflammation beyond simple histamine antagonism and could inform the development of more targeted anti-allergic therapies.

References

Evaluating the Off-Target Effects of Carbinoxamine Maleate in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Carbinoxamine (B1668352) maleate (B1232345), a first-generation ethanolamine (B43304) antihistamine, is primarily recognized for its efficacy in alleviating allergic symptoms through competitive antagonism of the histamine (B1213489) H1 receptor.[1][2][3][4] However, like many first-generation antihistamines, its therapeutic action is often accompanied by a range of off-target effects, stemming from interactions with other receptors and cellular pathways. This guide provides a comprehensive comparison of the off-target effects of carbinoxamine maleate with other first-generation antihistamines, supported by experimental data, to aid researchers in evaluating its suitability for various cellular models and to anticipate potential confounding variables in experimental outcomes.

On-Target and Off-Target Receptor Binding Affinities

The primary therapeutic effect of carbinoxamine and other first-generation antihistamines is mediated by their high affinity for the histamine H1 receptor. However, their chemical structures often allow for binding to other receptors, notably muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic side effects. The following table summarizes the binding affinities (Ki) of carbinoxamine and selected comparator antihistamines for their primary target and key off-targets. A lower Ki value indicates a higher binding affinity.

DrugHistamine H1 Receptor (Ki, nM)Muscarinic Receptor (Ki, nM)L-type Calcium Channel (Benzothiazepine site) (Ki, nM)
Carbinoxamine 2.3[5]Data Not Available1.08 (rat cardiomyocytes)[5]
Diphenhydramine 20 (rat brain)[6]280 (bovine cerebral cortex)[6]Data Not Available
Doxylamine 1.3 (human)[6]M1: 490, M2: 2100, M3: 650, M4: 380, M5: 180 (human)[6]Data Not Available
Clemastine Data Not Available5.0 - 38 (bovine cerebral cortex)[7]Data Not Available
Chlorpheniramine 1.7 (d-isomer, rat brain)[6]300 (d-isomer, bovine cerebral cortex)[6]Data Not Available

Note: Ki values from different studies may not be directly comparable due to variations in experimental conditions.

Novel Off-Target Activities of this compound

Recent research has unveiled a novel and potent off-target activity of this compound: antiviral effects against a broad spectrum of influenza viruses. This activity is not shared by all first-generation antihistamines and presents a unique consideration for researchers using carbinoxamine in viral studies or in cellular models where viral contamination is a concern.

Antiviral Activity Against Influenza Viruses

Studies have shown that this compound can inhibit the infection of various influenza A and B virus strains in Madin-Darby canine kidney (MDCK) cells.[8][9][10]

Influenza Virus StrainIC50 of this compound (µM)
A/Shanghai/4664T/2013(H7N9)3.56[8][9][10]
A/Shanghai/37T/2009(H1N1)4.2 - 24.7[8]
A/Puerto Rico/8/1934(H1N1)4.2 - 24.7[8]
A/Guizhou/54/1989(H3N2)4.2 - 24.7[8]
B/Shanghai/2017(BY)4.2 - 24.7[8]

The proposed mechanism for this antiviral activity is the inhibition of viral entry into the host cell, likely by interfering with the endocytosis process.[8][9][10] This effect appears to be independent of its histamine H1 receptor antagonism.

Significant Off-Target Effects of Comparator Antihistamines

A comprehensive evaluation of carbinoxamine's off-target profile necessitates a comparison with the known off-target effects of other commonly used first-generation antihistamines.

  • Diphenhydramine: Exhibits significant anticholinergic activity and can also act as an intracellular sodium channel blocker, contributing to local anesthetic effects.[2]

  • Doxylamine: Possesses potent sedative and anticholinergic properties, with demonstrated binding to multiple muscarinic receptor subtypes.[6]

  • Clemastine: Recent studies have identified a significant and potentially detrimental off-target effect involving the potentiation of the P2X7 receptor. This interaction can lead to inflammasome activation and pyroptosis, a form of inflammatory cell death, in macrophages and oligodendrocytes.[11][12] This finding is of particular importance for researchers studying neuroinflammation and demyelinating diseases.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the off-target effects discussed in this guide.

Radioligand Binding Assay for Receptor Affinity (Ki) Determination

This assay is the gold standard for quantifying the binding affinity of a compound to a specific receptor.

Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of cell membranes containing the receptor. A competing unlabeled compound (the test drug) is added at various concentrations. The ability of the test drug to displace the radioligand from the receptor is measured, and from this, the inhibitory constant (Ki) is calculated.

Generalized Protocol:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., HEK293 cells transfected with the human histamine H1 receptor or muscarinic receptors).

    • Harvest the cells and homogenize them in a cold lysis buffer containing protease inhibitors.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a multi-well plate, add the cell membrane preparation, the radioligand (e.g., [3H]mepyramine for H1 receptors or [3H]quinuclidinyl benzilate ([3H]QNB) for muscarinic receptors), and varying concentrations of the unlabeled test compound.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Kinase Inhibition Assay

This assay is used to screen for off-target effects on the activity of various protein kinases.

Principle: A purified kinase is incubated with its substrate and ATP. The test compound is added to determine its effect on the kinase's ability to phosphorylate the substrate. The amount of phosphorylation is then quantified.

Generalized Protocol (using ADP-Glo™ as an example):

  • Kinase Reaction:

    • In a multi-well plate, add the purified kinase, the kinase-specific substrate, ATP, and varying concentrations of the test compound.

    • Incubate the plate to allow the kinase reaction to proceed.

  • ADP Detection:

    • Add a reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add a second reagent that converts the ADP produced during the kinase reaction back to ATP.

    • Add a luciferase/luciferin mixture. The luciferase uses the newly generated ATP to produce a luminescent signal.

  • Data Analysis:

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, the kinase activity.

    • Calculate the percentage of kinase inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.

Influenza Virus Entry Assay (Cytopathic Effect Reduction Assay)

This assay is used to determine the antiviral activity of a compound by measuring its ability to protect cells from virus-induced death.[8][9][10]

Principle: Host cells are infected with an influenza virus in the presence of varying concentrations of the test compound. After an incubation period, cell viability is measured to determine the extent to which the compound protected the cells from the cytopathic effects of the virus.

Generalized Protocol:

  • Cell Culture and Infection:

    • Seed host cells (e.g., MDCK cells) in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Infect the cells with a known amount of influenza virus.

  • Incubation and Viability Measurement:

    • Incubate the plate for a period sufficient for the virus to cause a cytopathic effect in the control wells (typically 48-72 hours).

    • Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, MTS, or CellTiter-Glo®).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to uninfected and untreated infected controls.

    • Plot the percentage of protection against the log of the compound concentration to determine the IC50 value (the concentration of the compound that protects 50% of the cells from virus-induced death).

Visualizations

G This compound: On-Target vs. Off-Target Effects cluster_on_target Primary (On-Target) Effect cluster_off_target Known Off-Target Effects Carbinoxamine Carbinoxamine Maleate H1_Receptor Histamine H1 Receptor Carbinoxamine->H1_Receptor Antagonism (Ki = 2.3 nM) Muscarinic_Receptor Muscarinic Receptors Carbinoxamine->Muscarinic_Receptor Antagonism Calcium_Channel L-type Calcium Channel Carbinoxamine->Calcium_Channel Antagonism (Ki = 1.08 nM) Viral_Entry Influenza Virus Entry Carbinoxamine->Viral_Entry Inhibition (IC50 ~3.6-25 µM) Allergic_Response Decreased Allergic Response H1_Receptor->Allergic_Response Inhibition Anticholinergic_Effects Anticholinergic Side Effects Muscarinic_Receptor->Anticholinergic_Effects Induction Cardiac_Effects Potential Cardiac Effects Calcium_Channel->Cardiac_Effects Modulation Antiviral_Activity Antiviral Activity Viral_Entry->Antiviral_Activity Resulting in

Caption: On-target and off-target effects of this compound.

G Experimental Workflow: Radioligand Binding Assay start Start membrane_prep 1. Prepare Cell Membranes Expressing Target Receptor start->membrane_prep assay_setup 2. Set up Assay Plate: - Membranes - Radioligand - Test Compound (Varying Conc.) membrane_prep->assay_setup incubation 3. Incubate to Reach Equilibrium assay_setup->incubation filtration 4. Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting 5. Measure Radioactivity of Bound Ligand filtration->counting analysis 6. Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end G Signaling Pathway: Clemastine's Off-Target Effect on P2X7R Clemastine Clemastine P2X7R P2X7 Receptor Clemastine->P2X7R Positive Allosteric Modulation Inflammasome Inflammasome Activation P2X7R->Inflammasome ATP ATP ATP->P2X7R Activation Pyroptosis Pyroptosis (Inflammatory Cell Death) Inflammasome->Pyroptosis

References

Benchmarking the In Vitro Potency of Carbinoxamine Maleate Against Other H1 Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro potency of Carbinoxamine Maleate, a first-generation antihistamine, with other first and second-generation H1 receptor antagonists. The information presented is intended to serve as a resource for researchers and drug development professionals, offering insights into the relative binding affinities and functional activities of these compounds. This compilation of data, supported by detailed experimental methodologies, facilitates a comprehensive understanding of the pharmacological landscape of H1 antagonists.

Introduction to this compound

This compound is a first-generation antihistamine of the ethanolamine (B43304) class, recognized for its efficacy in alleviating symptoms associated with allergic reactions.[1][2][3][4][5][6] Like other first-generation antihistamines, it functions by competitively inhibiting histamine (B1213489) at H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract.[1][4] This action mitigates the classic symptoms of allergy, such as sneezing, itching, and rhinorrhea. However, its ability to cross the blood-brain barrier contributes to central nervous system effects, most notably sedation.[7]

Comparative In Vitro Potency of H1 Antagonists

The primary measure of in vitro potency for an H1 antagonist is its binding affinity for the histamine H1 receptor, commonly expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value signifies a higher binding affinity and greater potency.

The following table summarizes the reported in vitro potency values for this compound and a selection of other first and second-generation H1 antagonists.

Disclaimer: The data presented in this table are compiled from various scientific sources. Direct comparison of these values should be approached with caution, as experimental conditions such as the specific assay performed (e.g., radioligand binding vs. functional assay), cell line used, radioligand, and incubation parameters can vary between studies, potentially influencing the results.

AntagonistGenerationChemical ClassIn Vitro Potency (Ki, nM)In Vitro Potency (IC50, nM)
This compound FirstEthanolamineData Not Available in Cited Sources3560 (Antiviral Assay)
DiphenhydramineFirstEthanolamine9.6 - 16[8]
ClemastineFirstEthanolamine
ChlorpheniramineFirstAlkylamine
DexchlorpheniramineFirstAlkylamine2.67 - 4.81[9][10]
PromethazineFirstPhenothiazine
HydroxyzineFirstPiperazine
CetirizineSecondPiperazine~6[9][11]
LevocetirizineSecondPiperazine~3[9][11]
LoratadineSecondPiperidine16[12]
DesloratadineSecondPiperidine0.4 - 0.87[12]
FexofenadineSecondPiperidine10 - 175[12]
AzelastineSecondPhthalazinone273[13]
OlopatadineSecondDibenzoxepine1369[13]
EpinastineSecondDibenzocycloheptene38[13]
KetotifenSecondBenzocycloheptathiophene154[13]

Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is a G-protein coupled receptor (GPCR). Upon binding of histamine, the receptor activates the Gq alpha subunit, initiating a signaling cascade that leads to the production of second messengers, inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in the physiological effects associated with allergic responses. H1 antagonists act by blocking the initial binding of histamine to the receptor, thereby inhibiting this signaling pathway.[7][14][15]

H1_Signaling_Pathway Histamine Histamine H1R H1 Receptor Histamine->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Allergic_Response Allergic Response Ca_release->Allergic_Response PKC->Allergic_Response Antagonist H1 Antagonist (e.g., Carbinoxamine) Antagonist->H1R Blocks

Histamine H1 Receptor Signaling Pathway

Experimental Protocols

The in vitro potency of H1 antagonists is primarily determined through two types of assays: radioligand binding assays and functional cellular assays.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the H1 receptor by quantifying its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibition constant (Ki) of a test compound for the histamine H1 receptor.

  • Materials:

    • Receptor Source: Cell membranes from a cell line recombinantly expressing the human histamine H1 receptor (e.g., HEK293 or CHO cells).[9]

    • Radioligand: A high-affinity H1 receptor antagonist labeled with a radioisotope, such as [³H]-mepyramine.

    • Test Compound: The H1 antagonist of interest (e.g., this compound).

    • Non-specific Binding Control: A high concentration of a non-radiolabeled H1 antagonist to determine non-specific binding.

    • Assay Buffer: A buffered solution to maintain physiological pH and ionic strength.

    • Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Methodology:

    • Incubation: A fixed concentration of the radioligand is incubated with the receptor-containing cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

    • Separation: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand is washed away.

    • Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[9]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes H1 Receptor Membranes Incubation Incubate at Controlled Temperature Membranes->Incubation Radioligand [³H]-Mepyramine Radioligand->Incubation Test_Compound Test Antagonist (e.g., Carbinoxamine) Test_Compound->Incubation Filtration Rapid Filtration (Separate Bound/Free) Incubation->Filtration Scintillation Scintillation Counting (Measure Radioactivity) Filtration->Scintillation IC50 Determine IC50 Scintillation->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

References

A Comparative Guide to the Pharmacokinetics of Carbinoxamine Maleate and Cetirizine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two histamine (B1213489) H1 receptor antagonists: Carbinoxamine Maleate, a first-generation antihistamine, and Cetirizine (B192768), a second-generation antihistamine. The information presented is based on available experimental data from studies in animal models, offering insights into the absorption, distribution, metabolism, and excretion of these compounds.

Comparative Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for this compound and Cetirizine. It is important to note the limited availability of specific quantitative pharmacokinetic data for this compound in common animal models. The data presented for Carbinoxamine is primarily from human studies, which serves as an indirect point of comparison.

ParameterThis compoundCetirizine
Animal Species Human (No animal data found)Dog, Cat
Dose & Route 8 mg (oral)[1]Dog: 2-4 mg/kg (oral)[2]; Cat: ~1 mg/kg (oral)[3]
Tmax (hr) 1.5 - 5[1]Dog: Not specified; Cat: ~2[3]
Cmax (µg/mL) ~0.024[1]Dog: 2.2 (from Hydroxyzine)[4]; Cat: 3.30 ± 1.55[3]
T½ (hr) 10 - 20[1]Dog: 10 - 11[4]; Cat: 10.06 ± 4.05[3]
Volume of Distribution (Vd/F; L/kg) Not AvailableDog: Not Available; Cat: 0.24 ± 0.09[3]
Clearance (CL/F; mL/kg/min) Not AvailableDog: Not Available; Cat: 0.30 ± 0.09[3]
Protein Binding (%) Not AvailableCat: ~88[3]

Discussion of Pharmacokinetic Profiles

This compound: As a first-generation antihistamine, Carbinoxamine is known to cross the blood-brain barrier, which can lead to sedative effects[5]. Human pharmacokinetic data indicates that it is well-absorbed after oral administration, with a time to peak plasma concentration ranging from 1.5 to 5 hours[1]. It is reported to be extensively metabolized in the liver, with inactive metabolites excreted in the urine[1]. The elimination half-life in humans is between 10 and 20 hours[1]. A significant gap in the literature exists regarding the specific pharmacokinetic parameters of this compound in common preclinical animal models such as rats, dogs, and cats.

Cetirizine: In contrast, Cetirizine, a second-generation antihistamine, is a metabolite of hydroxyzine (B1673990) and exhibits more limited penetration of the blood-brain barrier[6]. Pharmacokinetic studies in dogs and cats are more readily available.

  • In Dogs: Following oral administration of its parent drug, hydroxyzine, cetirizine reaches a mean peak plasma concentration of approximately 2.2 µg/mL[4]. The terminal half-life of cetirizine in dogs is consistently reported to be around 10 to 11 hours[4].

  • In Cats: After a single oral dose of approximately 1 mg/kg, cetirizine demonstrates a mean peak plasma concentration of 3.30 µg/mL and a mean terminal half-life of about 10.06 hours[3]. The volume of distribution is relatively small, and it exhibits high plasma protein binding of approximately 88%[3]. The pharmacokinetic profile in cats supports a once-daily dosing regimen[3].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below is a representative experimental protocol for an oral pharmacokinetic study in an animal model, based on common practices reported in the literature.

Objective: To determine the pharmacokinetic profile of an antihistamine following oral administration in cats.

Materials:

  • Test compound (e.g., Cetirizine dihydrochloride (B599025) tablets)

  • Healthy adult cats (n=9)[3]

  • Heparinized blood collection tubes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

  • Pharmacokinetic analysis software

Procedure:

  • Animal Selection and Acclimatization: Healthy adult cats are selected and allowed to acclimate to the study environment. A physical examination and baseline blood work are performed to ensure good health[7].

  • Drug Administration: A single oral dose of the antihistamine (e.g., 5 mg of cetirizine dihydrochloride) is administered to each cat[3].

  • Blood Sample Collection: Heparinized blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10, and 24 hours post-dose)[3].

  • Plasma Separation: The collected blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis[8].

  • Bioanalysis: Plasma concentrations of the drug are quantified using a validated HPLC method[3].

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using a compartmental pharmacokinetic model to determine key parameters such as Tmax, Cmax, T½, Vd, and CL[3].

Visualizations

Histamine H1 Receptor Signaling Pathway

The following diagram illustrates the signal transduction pathway following the activation of the histamine H1 receptor, which is a Gq-protein coupled receptor.

Histamine_H1_Receptor_Signaling_Pathway cluster_membrane Plasma Membrane H1R Histamine H1 Receptor Gq Gq Protein (α, β, γ subunits) H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces DAG Diacylglycerol (DAG) PLC->DAG Produces Histamine Histamine Histamine->H1R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER Ca²⁺ Ca_ER->PKC Co-activates ER->Ca_ER Releases Cellular_Response Cellular Response (e.g., smooth muscle contraction, increased vascular permeability) PKC->Cellular_Response Leads to PK_Study_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_poststudy Post-Study Phase Protocol Protocol Design & IACUC Approval Animal_Acq Animal Acquisition & Acclimatization Protocol->Animal_Acq Dosing Drug Administration (e.g., Oral Gavage, IV) Animal_Acq->Dosing Sampling Serial Blood Sampling Dosing->Sampling Bioanalysis Sample Processing & Bioanalytical Assay (e.g., LC-MS/MS) Sampling->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Reporting Report Generation PK_Analysis->Reporting

References

Safety Operating Guide

Proper Disposal Procedures for Carbinoxamine Maleate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Carbinoxamine Maleate is a critical component of laboratory safety and environmental responsibility. As an antihistamine with toxic properties, it requires careful handling and adherence to regulated disposal protocols to prevent environmental contamination and ensure personnel safety. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with federal, state, and local regulations.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is toxic if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Fine dust dispersed in the air can also present a potential explosion hazard in the presence of an ignition source.[3]

Before handling, it is imperative to wear appropriate Personal Protective Equipment (PPE), including:

  • Safety glasses or goggles[3][4]

  • Chemical-impermeable gloves[5]

  • A lab coat[3]

  • A dust respirator if operations generate dust[3]

All handling should occur in a well-ventilated area or under a chemical fume hood to minimize exposure.[1][3]

Regulatory Framework: Managing as Hazardous Waste

This compound must be managed as a hazardous pharmaceutical waste.[2][3][6] Disposal procedures are governed by the Resource Conservation and Recovery Act (RCRA) and must be conducted in accordance with all applicable federal, state, and local environmental control regulations.[2][3] For transport, it is classified as a toxic solid (UN number: 2811, Class: 6.1), underscoring the need for stringent disposal protocols.[2]

Step-by-Step Disposal Protocol

The primary objective is to ensure that this compound waste is collected, stored, and disposed of without endangering personnel or the environment.

Step 1: Consult Your Institution's EHS Department Before generating any waste, the first and most crucial step is to consult your institution's Environmental Health and Safety (EHS) department.[6][7] They will provide specific guidance based on institutional protocols, local regulations, and approved waste vendors.

Step 2: Waste Segregation and Collection Proper segregation is critical to prevent hazardous materials from entering the regular waste stream.

  • Do Not Mix: Keep this compound waste separate from other waste streams.[2]

  • Designated Containers: Collect all waste, including expired or unused pure product and contaminated materials (e.g., weighing papers, gloves, vials), in a designated and compatible hazardous waste container.[6]

  • Original Containers: Whenever possible, leave the chemical in its original container to ensure it is clearly identified.[2]

Step 3: Container Labeling and Storage

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals."[8]

  • Storage: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area designated for hazardous waste accumulation.[1][3][5] The storage area should be secure and accessible only to authorized personnel.[2]

Step 4: Arrange for Final Disposal

  • Licensed Vendor: Final disposal must be handled by a licensed hazardous waste management facility, which typically uses incineration to ensure the complete destruction of the active pharmaceutical ingredient.[6][7]

  • EHS Coordination: Your institution's EHS department will coordinate the pickup and transport of the waste with an approved vendor.[7]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Personnel Safety: Evacuate non-essential personnel from the area.[5] Ensure adequate ventilation. Avoid breathing dust and prevent contact with skin and eyes.[1][5]

  • Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains or sewers.[3][5]

  • Cleanup:

    • Small Spills: Use appropriate tools to carefully collect the spilled solid and place it in a suitable, labeled container for waste disposal.[3]

    • Large Spills: Stop the leak if possible without risk. Use water spray to reduce vapors but do not get water inside the container.[3] Call for assistance from your EHS department for disposal.[3]

  • Decontamination: After the material is collected, clean the contaminated surface.[3]

Prohibited Disposal Methods

To prevent environmental contamination and ensure regulatory compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal: Never pour this compound or its solutions down the drain.[6][9] A nationwide ban on sewering hazardous waste pharmaceuticals is in effect.[10][11]

  • Regular Trash Disposal: Do not dispose of this compound in the regular or non-hazardous laboratory trash.[6]

Data Presentation

The following table summarizes the key toxicity data for this compound, highlighting its hazardous nature.

Toxicity Data Value Species Reference
Acute Oral Toxicity (LD50)162 mg/kgMouse[3]

Mandatory Visualization

The logical workflow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps from waste generation to final disposal.

G cluster_start cluster_procedure Disposal Protocol cluster_final cluster_rules Critical Rules start This compound Waste Generated consult_ehs Step 1: Consult Institutional EHS (Environmental Health & Safety) start->consult_ehs no_drain PROHIBITED: No Drain Disposal start->no_drain no_trash PROHIBITED: No Regular Trash Disposal start->no_trash segregate Step 2: Segregate Waste (Collect in Designated Container) consult_ehs->segregate label_store Step 3: Label and Store Securely (Label: 'Hazardous Waste Pharmaceuticals') segregate->label_store arrange_pickup Step 4: Arrange Disposal via EHS label_store->arrange_pickup end_node Final Disposal: Incineration by Licensed Hazardous Waste Vendor arrange_pickup->end_node

Caption: Disposal workflow for this compound waste.

References

Personal protective equipment for handling Carbinoxamine Maleate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Carbinoxamine Maleate. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as toxic if swallowed, causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) is mandatory to minimize exposure risks.

Personal Protective Equipment (PPE) for this compound
Eye Protection
Hand Protection
Respiratory Protection
Body Protection

Safe Handling and Storage Protocols

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring personnel safety.

Handling:

  • Avoid all contact with eyes, skin, and clothing.[2]

  • Do not breathe dust or vapors.[2]

  • Wash hands and any exposed skin thoroughly after handling.[2][3]

  • Work in a well-ventilated area.[2]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage:

  • Store in a tightly closed, properly labeled container in a dry and well-ventilated area.

  • Keep containers upright to prevent leakage.[2]

  • Recommended storage temperature is between 20°C and 25°C (68°F to 77°F).[2][4]

  • Avoid freezing.[2]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Emergency Situation First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[1][5]
Inhalation Move the exposed person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention or call a poison control center.[3][5]
Spill Evacuate the area. Wear appropriate PPE. Carefully take up the spilled material, avoiding dust generation, and place it in a suitable container for disposal. Clean the affected area.

Disposal Plan

All waste materials must be handled as hazardous waste and disposed of in accordance with all applicable federal, state, and local regulations.[5] Do not allow the substance to enter sewers or waterways.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard operational procedure for working with this compound in a laboratory setting.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare Well-Ventilated Work Area B->C D Retrieve this compound from Secure Storage C->D Proceed to Handling E Weigh/Measure Compound D->E F Perform Experimental Procedures E->F G Decontaminate Work Surfaces F->G Experiment Complete H Segregate Waste for Disposal G->H I Dispose of Waste via Approved Channels H->I J Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbinoxamine Maleate
Reactant of Route 2
Carbinoxamine Maleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.